molecular formula C8H4BrClO B1322314 7-Bromo-5-chlorobenzofuran CAS No. 286836-07-5

7-Bromo-5-chlorobenzofuran

Cat. No.: B1322314
CAS No.: 286836-07-5
M. Wt: 231.47 g/mol
InChI Key: RPFUTTNAUKQRAC-UHFFFAOYSA-N
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Description

7-Bromo-5-chlorobenzofuran is a useful research compound. Its molecular formula is C8H4BrClO and its molecular weight is 231.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUTTNAUKQRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622876
Record name 7-Bromo-5-chloro-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-07-5
Record name 7-Bromo-5-chloro-1-benzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-chloro-1-benzofuran
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromo-5-chlorobenzofuran (CAS No. 286836-07-5). As a halogenated heterocyclic compound, this compound serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, offers opportunities for selective functionalization. This document details its known physical and chemical characteristics, proposes a logical synthetic pathway, explores its utility in cross-coupling reactions, and provides essential safety information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in the application of benzofuran derivatives.

Introduction and Strategic Importance

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of halogen atoms on the benzofuran core provides synthetic handles for elaboration into more complex molecular architectures, a common strategy in drug discovery.

This compound is a synthetic intermediate whose value lies in the differential reactivity of its two halogen substituents. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 7-position, while leaving the chlorine atom at the 5-position intact for subsequent transformations. This inherent orthogonality makes it a powerful tool for the systematic construction of polysubstituted benzofuran derivatives, which are often explored as selective receptor modulators and enzyme inhibitors.

Chemical and Physical Properties

This compound is a solid compound at ambient temperature. While comprehensive experimental data on its physical properties is not widely published, key identifiers and computed properties are summarized below.

Core Identifiers and Molecular Data
PropertyValueSource(s)
IUPAC Name 7-bromo-5-chloro-1-benzofuran[4]
CAS Number 286836-07-5[4]
Molecular Formula C₈H₄BrClO[5]
Molecular Weight 231.47 g/mol [6]
Canonical SMILES C1=COC2=C(C=C(C=C21)Cl)Br
InChI Key RPFUTTNAUKQRAC-UHFFFAOYSA-N[4]
Appearance Solid[4]
Storage Sealed in dry, Room Temperature[4]
Computed Physical Properties

The following properties have been calculated using computational models and provide estimations of the molecule's behavior.

PropertyValueSource
XLogP3-AA (LogP) 3.6
Topological Polar Surface Area 13.1 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is sparse, a robust and industrially scalable pathway can be proposed based on well-established benzofuran synthesis methodologies. A common and effective method involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. A similar two-step process has been patented for the synthesis of the parent 7-bromobenzofuran from o-bromophenol.[7]

The logical precursor for this compound is 2-Bromo-4-chlorophenol . The proposed synthesis is a two-step process:

  • Williamson Ether Synthesis: Reaction of 2-Bromo-4-chlorophenol with a two-carbon electrophile, such as 2-chloro-1,1-dimethoxyethane, under basic conditions to form the intermediate ether.

  • Acid-Catalyzed Cyclization: Treatment of the ether intermediate with a strong acid (e.g., phosphoric acid or polyphosphoric acid) promotes intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan ring.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: O-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product phenol 2-Bromo-4-chlorophenol step1_node Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent ClCH₂CH(OMe)₂ intermediate 1-(2-Bromo-4-chlorophenoxy)- 2,2-dimethoxyethane step1_node->intermediate Williamson Ether Synthesis step2_node Acid (e.g., PPA) Heat intermediate->step2_node product This compound step2_node->product Intramolecular Cyclization

Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)

  • Step 1: Synthesis of 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane. To a solution of 2-Bromo-4-chlorophenol (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-chloro-1,1-dimethoxyethane (1.2 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring by TLC. After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate ether, which can be used in the next step without further purification.

  • Step 2: Synthesis of this compound. Add the crude 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane (1.0 eq) to polyphosphoric acid (PPA, 5-10 eq by weight). Heat the mixture with vigorous stirring to 120-140 °C for 4-6 hours. The reaction progress should be monitored by GC-MS. Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane or toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds. The C(7)-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex than the C(5)-Cl bond. This selectivity is the cornerstone of its application as a building block.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions allow for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 7-position.

Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For Suzuki-Miyaura couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand (e.g., SPhos, XPhos) and a carbonate or phosphate base is typically effective. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling reactant This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) Heat boronic_acid R-B(OH)₂ (Aryl or Vinyl Boronic Acid) product 7-R-5-chlorobenzofuran conditions->product Suzuki-Miyaura Coupling

Caption: Selective Suzuki-Miyaura coupling at the 7-position.
Protocol for a Representative Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of toluene and water.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

  • Heat the mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated.

  • Purify the residue by flash column chromatography to yield the 7-aryl-5-chlorobenzofuran product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The molecule has four aromatic protons: two on the furan ring (H-2 and H-3) and two on the benzene ring (H-4 and H-6).

  • H-2 and H-3: These protons on the furan ring will appear as doublets due to coupling to each other. H-2 is adjacent to the ring oxygen and will typically be the most downfield of the furan protons, likely in the range of δ 7.6-7.8 ppm . H-3 will be slightly more upfield, likely around δ 6.8-7.0 ppm .

  • H-4 and H-6: These protons are on the benzene ring and will appear as doublets with a small meta-coupling constant. H-4 is flanked by the chloro group and the fused ring system, while H-6 is positioned between the chloro and bromo groups. Due to the strong deshielding effects of the adjacent halogens, H-6 is expected to be further downfield than H-4. Predicted shifts would be approximately δ 7.5-7.7 ppm for H-6 and δ 7.3-7.5 ppm for H-4 .

Summary of Predicted ¹H NMR (in CDCl₃):

  • δ ~7.6-7.8 (d, 1H)

  • δ ~7.5-7.7 (d, 1H)

  • δ ~7.3-7.5 (d, 1H)

  • δ ~6.8-7.0 (d, 1H)

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel chemical entities, particularly within medicinal chemistry. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which allows for selective, site-specific modifications via modern cross-coupling chemistry. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route, and representative protocols for its application in Suzuki-Miyaura coupling. While a lack of public experimental spectral data is a current limitation, the predictive analysis and reactivity patterns discussed herein provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

Core Physical and Chemical Properties of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound built upon the benzofuran scaffold, a core structure prevalent in many biologically active molecules and natural products. As a synthetic building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physical, chemical, and spectroscopic properties. This guide provides a consolidated overview of these characteristics, offering field-proven insights into its handling, characterization, and application. We will delve into its structural identity, core physical properties, computationally derived parameters relevant to drug discovery, and standard protocols for its analytical validation.

Compound Identification and Molecular Structure

Precise identification is the foundation of reproducible scientific research. This compound is cataloged under several identifiers, ensuring its unambiguous reference in procurement, publications, and regulatory documentation.

IdentifierValueSource
CAS Number 286836-07-5[1][2][3]
Molecular Formula C₈H₄BrClO[1][2][3][4]
Molecular Weight 231.47 g/mol [2][4][5]
IUPAC Name 7-bromo-5-chloro-1-benzofuran[1][2]
Synonyms 5-chloro-7-bromobenzofuran, 7-bromo-5-chloro-benzofuran[2][6]
InChI Key RPFUTTNAUKQRAC-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=COC2=C(C=C(C=C21)Cl)Br[2]

The molecular architecture, defined by the fusion of a furan ring with a dichlorobromobenzene ring system, dictates its reactivity and physical behavior.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state, melting/boiling points, and solubility are critical parameters that influence reaction conditions, purification strategies, and formulation development.

PropertyValue / ObservationSignificance & Expert Insight
Physical Form Solid at room temperature.[1]Its solid state simplifies handling and weighing but requires dissolution for most synthetic applications. Purity can affect its appearance, which is typically an off-white or pale yellow solid.
Melting Point Data not publicly available.[4][7]The melting point is a crucial indicator of purity. A sharp melting range (typically <2 °C) suggests high purity. For a compound of this nature, a melting point determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a primary characterization step (see Protocol 6.1).
Boiling Point Data not publicly available.[4][7]Due to its relatively high molecular weight and potential for decomposition at high temperatures, purification by distillation would likely require high vacuum conditions. Sublimation may be a viable alternative for small-scale purification.
Solubility No quantitative data available.Based on its structure (a rigid, largely non-polar aromatic system), it is expected to be insoluble in water but soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and moderately soluble in ethers and acetone. For biological assays, solubility in DMSO or DMF is critical for preparing concentrated stock solutions.

Computational Properties for Drug Discovery

In silico-derived properties provide early-stage insights into a compound's potential pharmacokinetic behavior, guiding its prioritization in drug development pipelines. The following properties were computed by PubChem.[2]

Computed PropertyValueImplication in Drug Development
XLogP3-AA 3.6This value indicates high lipophilicity ("fat-loving"). It suggests good potential for membrane permeability but may also correlate with higher metabolic turnover and potential for non-specific binding.
Topological Polar Surface Area (TPSA) 13.1 ŲA TPSA below 60 Ų is often associated with good cell permeability and oral bioavailability. The low TPSA of this molecule is favorable from a drug-likeness perspective.
Hydrogen Bond Donor Count 0The absence of hydrogen bond donors is a key feature influencing its lipophilicity and interaction profile, as it cannot act as a hydrogen bond donor in biological systems.
Hydrogen Bond Acceptor Count 1The single furan oxygen can act as a hydrogen bond acceptor, providing a specific point for potential interactions with biological targets.
Rotatable Bond Count 0The rigid, planar structure limits conformational flexibility. This can be advantageous for achieving high binding affinity and specificity to a target protein, as there is a lower entropic penalty upon binding.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with halogenated organic compounds.

  • Hazard Identification: this compound is classified as a warning-level hazard.[1] Key hazard statements include:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Recommended Handling:

    • Work in a well-ventilated chemical fume hood.[8]

    • Wear standard personal protective equipment (PPE): safety goggles, lab coat, and nitrile gloves.[8][9]

    • Avoid generating dust and all personal contact, including inhalation.[8]

    • Wash hands thoroughly after handling.[8][10]

  • Storage Conditions:

    • Store in a tightly sealed container to prevent moisture ingress and sublimation.[1][10]

    • Keep in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]

    • Recommended storage is at room temperature.[1][4]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential before its use in any application. The following diagram and protocols outline a standard characterization workflow.

characterization_workflow cluster_0 Material Reception cluster_1 Physical & Spectroscopic Analysis cluster_2 Data Validation & Release start Receive Compound mp Melting Point (Purity Check) start->mp nmr NMR (Structure ID) start->nmr ms Mass Spec (Mass ID) start->ms data_review Review Data vs. Specs mp->data_review nmr->data_review ms->data_review decision Pass / Fail data_review->decision release Release for Use decision->release Pass fail Reject Batch decision->fail Fail

Caption: Standard workflow for the analytical validation of a chemical reagent.

Experimental Protocols

The following sections provide generalized, yet robust, methodologies for determining the key physical and structural properties of this compound.

Protocol: Melting Point Determination
  • Objective: To determine the melting range of the compound as an indicator of purity.

  • Methodology:

    • Sample Preparation: Place a small, dry amount (2-3 mg) of the crystalline solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

    • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is required). Then, decrease the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • Reporting: The melting point is reported as the range T1-T2. A pure compound will exhibit a sharp range.

Protocol: Structural Characterization by NMR and MS
  • Objective: To confirm the molecular structure and exact mass of the compound. While specific spectral data is not publicly available, this protocol outlines the standard procedure.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR Spectroscopy:

      • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

      • Expected Signals: The aromatic region (typically 7.0-8.5 ppm) should show distinct signals corresponding to the four protons on the benzofuran ring system. The chemical shifts and coupling patterns (doublets, singlets) will be unique to this specific substitution pattern.

    • ¹³C NMR Spectroscopy:

      • Acquire a carbon NMR spectrum.

      • Expected Signals: Eight distinct signals corresponding to the eight carbon atoms in the molecule are expected. Their chemical shifts will confirm the electronic environment of each carbon.

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using a high-resolution mass spectrometer (HRMS) with an ESI or APCI source.

      • Expected Result: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The monoisotopic mass should correspond to the calculated exact mass of 229.91341 Da.[2]

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable intermediate in synthetic chemistry. Its high lipophilicity, low polar surface area, and rigid structure are notable features for applications in drug discovery. While experimental data for properties like melting and boiling points are not widely published, standard laboratory techniques can readily determine them. The provided protocols for handling, storage, and analytical characterization serve as a reliable guide for researchers to ensure the safe and effective use of this compound in their work.

References

An In-Depth Technical Guide to 7-Bromo-5-chlorobenzofuran: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound built upon the privileged benzofuran scaffold. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The presence of two distinct halogens offers multiple, regioselective handles for further chemical modification through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed representative synthetic protocol, and its significance for professionals in drug discovery and chemical research.

Molecular Identity and Physicochemical Properties

This compound is systematically named 7-bromo-5-chloro-1-benzofuran.[1] Its structure consists of a bicyclic system where a furan ring is fused to a benzene ring, which is further substituted with a chlorine atom at position 5 and a bromine atom at position 7.

Molecular Structure

The structural arrangement of the atoms is crucial for its reactivity and interaction with biological targets.

Caption: 2D structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below, providing essential information for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 286836-07-5[2]
Molecular Formula C₈H₄BrClO[1]
Molecular Weight 231.47 g/mol [1]
IUPAC Name 7-bromo-5-chloro-1-benzofuran[1]
Appearance Solid
InChI Key RPFUTTNAUKQRAC-UHFFFAOYSA-N
SMILES C1=COC2=C(C=C(C=C21)Cl)Br[1]
Purity Typically ≥95%
Storage Sealed in dry, room temperature

Significance in Medicinal Chemistry and Drug Discovery

The benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs like the antiarrhythmic agent Amiodarone.[3] Benzofuran derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The specific utility of this compound stems from its defined halogenation pattern:

  • Orthogonal Reactivity: The bromine at C7 and chlorine at C5 possess different reactivities in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond, allowing for sequential, site-selective functionalization. This is a cornerstone of modern synthetic strategy, enabling the construction of complex derivatives from a single starting material.

  • Modulation of Physicochemical Properties: The halogens are lipophilic and can enhance a molecule's ability to cross cell membranes. They can also engage in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a potential drug candidate.

This compound serves as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[4]

Representative Synthetic Protocol

While numerous methods exist for benzofuran synthesis, a common and reliable approach involves the cyclization of a substituted phenol.[6] The following protocol is a representative two-step synthesis adapted from established methodologies for related halogenated benzofurans.[7]

Synthesis and Purification Workflow

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Workup & Purification A 2-Bromo-4-chlorophenol + 2-bromo-1,1-dimethoxyethane B Reaction Vessel: DMF, K2CO3, 80°C, 12h A->B Reagents C Intermediate: 1-(2-bromo-4-chlorophenoxy)- 2,2-dimethoxyethane B->C Product D Intermediate from Step 1 C->D E Reaction Vessel: PPA or H3PO4, 100-120°C, 4h D->E Starting Material F Crude Product: This compound E->F Product G Quench with ice-water F->G H Extract with Ethyl Acetate G->H I Dry (Na2SO4), Concentrate H->I J Column Chromatography (Silica, Hexane/EtOAc gradient) I->J K Final Product J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: O-Alkylation of 2-Bromo-4-chlorophenol

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-chlorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. K₂CO₃ is a mild base used to deprotonate the phenol, forming a phenoxide intermediate that is a potent nucleophile.

  • Reagent Addition: Add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-(2-bromo-4-chlorophenoxy)-2,2-dimethoxyethane.

Step 2: Acid-Catalyzed Cyclization

  • Reactor Setup: Place the crude intermediate from Step 1 into a round-bottom flask.

  • Acid Addition: Add polyphosphoric acid (PPA) or concentrated phosphoric acid (H₃PO₄) as the cyclizing agent and solvent.[7]

    • Causality: The strong acid protonates one of the methoxy groups of the acetal, which then leaves as methanol. The resulting oxonium ion is a powerful electrophile that attacks the aromatic ring at the position ortho to the ether linkage (electrophilic aromatic substitution), leading to cyclization. A subsequent elimination of the second methanol molecule yields the aromatic furan ring.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. A precipitate should form.

  • Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. While experimental spectra are not publicly available, the expected characteristics can be predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show four distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The two protons on the furan ring (at C2 and C3) will appear as doublets. The two remaining protons on the benzene ring (at C4 and C6) will also appear as distinct signals, likely singlets or narrow doublets due to the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), the molecular ion will appear as a cluster of peaks (M, M+2, M+4), providing definitive confirmation of the presence of one bromine and one chlorine atom. The calculated exact mass is 229.91341 Da.[1]

Safety and Handling

This compound is classified as a hazardous substance.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

References

A Technical Guide to 7-Bromo-5-chlorobenzofuran: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reactive sites for further derivatization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional organic materials. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic details, and its established role in drug development. The content is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling and application of this versatile scaffold.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and regulatory compliance. This compound is systematically named according to IUPAC conventions, with its structure and key identifiers summarized below.

The IUPAC name for the compound is 7-bromo-5-chloro-1-benzofuran .[1] The numbering of the benzofuran ring system prioritizes the heteroatom (oxygen), which is assigned position 1.

IdentifierValueSource
IUPAC Name 7-bromo-5-chloro-1-benzofuran[1]
CAS Number 286836-07-5[1]
Molecular Formula C₈H₄BrClO
Canonical SMILES C1=COC2=C(C=C(C=C21)Cl)Br[1]
InChIKey RPFUTTNAUKQRAC-UHFFFAOYSA-N[1]
Synonyms 5-chloro-7-bromobenzofuran, 7-bromo-5-chlorobenzo[b]furan[2]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Weight 231.47 g/mol [1]
Physical Form Solid, white to yellow
Storage Conditions Room temperature, sealed in a dry environment
Purity (Typical) ≥95%
Global Harmonized System (GHS) Hazard Profile

The compound is classified with the following hazards, requiring appropriate personal protective equipment (PPE) during handling.[1]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Synthesis and Mechanistic Insights

The synthesis of substituted benzofurans often proceeds through a multi-step sequence involving the formation of a key ether linkage followed by an intramolecular cyclization. A robust and scalable method adapted from established literature procedures for similar halogenated benzofurans is presented below.[3] This two-step process avoids the use of heavy metal catalysts, which simplifies purification and reduces environmental impact.[3]

Proposed Synthetic Pathway

The synthesis initiates from the commercially available precursor, 2-bromo-4-chlorophenol.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate Product cluster_product Final Product A 2-Bromo-4-chlorophenol C 1-(2,2-Dimethoxyethoxy)- 2-bromo-4-chlorobenzene A->C Step 1: Williamson Ether Synthesis K₂CO₃, DMF, Heat B 2-Bromo-1,1-dimethoxyethane D This compound C->D Step 2: Acid-Catalyzed Cyclization PPA or H₂SO₄, Heat

Fig. 1: Two-step synthesis pathway for this compound.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2,2-Dimethoxyethoxy)-2-bromo-4-chlorobenzene (Williamson Ether Synthesis)

  • To a stirred solution of 2-bromo-4-chlorophenol (1.0 eq) in N,N-Dimethylformamide (DMF, 5 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Causality Insight: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile. DMF is an ideal polar aprotic solvent that promotes the subsequent Sₙ2 reaction with the electrophilic bromoacetaldehyde dimethyl acetal.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Acid-Catalyzed Cyclization)

  • Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) (10x weight of substrate).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

    • Causality Insight: The strong acid protonates one of the methoxy groups of the acetal, which is then eliminated as methanol. The resulting oxonium ion is a potent electrophile that undergoes an intramolecular electrophilic aromatic substitution with the activated benzene ring, followed by elimination of a second methanol molecule to form the furan ring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (DCM, 3x volumes).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Medicinal Chemistry and Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Halogenation of this core, as seen in this compound, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

  • Scaffold for Bioactive Molecules: Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and neurological effects.[4][5][7] The specific substitution pattern of this compound makes it an ideal starting point for creating libraries of novel compounds for high-throughput screening.

  • Key Intermediate: This molecule is primarily used as a key intermediate in the synthesis of more complex pharmaceuticals.[8] The bromine atom at the 7-position is particularly useful for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chloro and furan ring atoms can be targeted for other modifications. Derivatives such as Ethyl this compound-2-carboxylate are commercially available, highlighting its role as a foundational building block.[9]

  • Modulation of Drug Properties: The inclusion of both chlorine and bromine atoms can enhance membrane permeability, improve metabolic stability, and facilitate specific binding interactions with target proteins through halogen bonding.[6] This dual-halogen pattern offers a strategic advantage in the rational design of potent and selective therapeutic agents.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for the drug discovery and development sector. Its robust synthesis, well-defined chemical properties, and versatile reactivity profile make it an essential tool for medicinal chemists. The continued exploration of derivatives built from this scaffold is expected to yield novel therapeutic agents targeting a wide array of diseases.

References

An In-depth Technical Guide to the Safe Handling and Use of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern makes it a key intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional organic materials.[1] The presence of both bromine and chlorine atoms on the benzofuran scaffold provides distinct reactive handles for selective functionalization, for instance, through metal-catalyzed cross-coupling reactions.[2][3]

However, the very features that make this compound chemically useful—the halogenated aromatic system—also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for this compound, designed for researchers, chemists, and drug development professionals. The protocols and insights herein are synthesized from safety data sheets, peer-reviewed literature, and established laboratory safety principles to ensure a self-validating system of operational safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The primary risks are associated with its acute toxicity and irritant properties. A formal risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification and Core Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[4][5]

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

The causality behind these hazards lies in the molecule's ability to react with biological macromolecules. As a halogenated aromatic compound, it can interfere with cellular processes upon absorption, and its crystalline, dusty nature increases the risk of inhalation and subsequent irritation to the respiratory tract.

Physicochemical and Reactivity Profile

Understanding the compound's physical state and chemical stability is critical for anticipating its behavior in the laboratory.

PropertyValueSource
CAS Number 286836-07-5[4][5]
Molecular Formula C₈H₄BrClO[4][5]
Molecular Weight 231.47 g/mol [5]
Physical Form Solid[4]
Storage Temperature Room Temperature (in a dry environment)[4]
1.2.1 Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, and amines.[6]

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: May promote dehydrohalogenation or other decomposition reactions, especially at elevated temperatures.

  • Amines: Can participate in nucleophilic substitution reactions.

1.2.2 Thermal Decomposition Hazards

While stable under recommended storage conditions, halogenated aromatic compounds can decompose at elevated temperatures, such as those encountered in fires or high-temperature reactions. The thermal decomposition of brominated aromatic compounds can generate highly toxic and corrosive byproducts.[3][7] Key hazardous decomposition products include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr) and Hydrogen chloride (HCl)

  • Other brominated and chlorinated aromatic compounds, potentially including polybrominated dibenzofurans (PBDFs).[7][8]

The potential for generating these hazardous substances is a critical consideration for fire safety and for designing high-temperature experiments. The presence of bromine atoms in the molecule can inhibit complete combustion, leading to the formation of these products of incomplete combustion.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust particles and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be located in an area free from disruptive cross-drafts.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the compound is harmful in contact with skin, double-gloving is recommended for transfers of the solid. Always inspect gloves for tears or degradation before and during use, and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is advisable. Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used by trained emergency response personnel.

PPE_Selection cluster_ppe Mandatory PPE for Handling this compound cluster_additional Task-Dependent Additional PPE Goggles Chemical Safety Goggles (ANSI Z87.1) Coat Flame-Resistant Lab Coat Gloves Nitrile or Neoprene Gloves (Double-gloving recommended) Pants Full-Length Pants & Closed-Toe Shoes FaceShield Full Face Shield Apron Chemical-Resistant Apron Respirator NIOSH-Approved Respirator Task Assess Task-Specific Risk Task->Goggles Task->Coat Task->Gloves Task->Pants Task->FaceShield Splash Hazard? Task->Apron Large Quantity or High Spill Risk? Task->Respirator Engineering Control Failure or Emergency?

Caption: PPE Selection Workflow for this compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for ensuring consistent and safe laboratory practice.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).

  • Don PPE: Put on all required PPE as outlined in Section 2.2.

  • Tare Container: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully open the primary container of this compound. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

  • Seal and Clean: Securely close the primary container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the container, the spatula, and the balance surface. Dispose of the wipe in a designated hazardous waste bag.

  • Transport: Place the weigh boat containing the compound into a labeled, sealed secondary container (e.g., a beaker covered with paraffin film) for transport to the reaction vessel.

Storage and Segregation
  • Primary Container: Always store the compound in its original, clearly labeled container. Keep the container tightly sealed to prevent exposure to moisture and air.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for toxic and irritant solids.

  • Segregation: Do not store with incompatible materials, particularly strong bases and oxidizing agents. Store away from foodstuff containers.[2]

Section 4: Emergency Procedures

Pre-planning for emergencies is a non-negotiable aspect of laboratory safety.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of running water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response depends on the scale of the spill.

4.2.1 Minor Spill (Contained within a Fume Hood)
  • Alert: Alert personnel in the immediate vicinity.

  • Isolate: Keep the fume hood sash as low as possible.

  • Protect: Ensure you are wearing appropriate PPE, including double gloves.

  • Clean: Cover the spill with a dry absorbent material (e.g., vermiculite or sand). Do NOT use water.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid generating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to institutional guidelines.

4.2.2 Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave. Close the doors to the affected area.

  • Notify: From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill (location, chemical name, estimated quantity).

  • Isolate: Prevent entry into the contaminated area.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.

Spill_Response Spill Spill of This compound Occurs Location Where did it occur? Spill->Location Hood Minor Spill: Contained in Fume Hood Location->Hood Inside Fume Hood Lab Major Spill: Outside Fume Hood Location->Lab In the Lab Alert_Minor 1. Alert nearby personnel Hood->Alert_Minor Evacuate_Major 1. Evacuate the area Lab->Evacuate_Major Protect_Minor 2. Don appropriate PPE Alert_Minor->Protect_Minor Absorb_Minor 3. Cover with dry absorbent Protect_Minor->Absorb_Minor Collect_Minor 4. Collect into hazardous waste container Absorb_Minor->Collect_Minor Decon_Minor 5. Decontaminate area Collect_Minor->Decon_Minor Notify_Major 2. Call Emergency Response (e.g., EH&S) Evacuate_Major->Notify_Major Isolate_Major 3. Prevent re-entry Notify_Major->Isolate_Major Await_Major 4. Await trained responders Isolate_Major->Await_Major

Caption: Decision Tree for Spill Response Procedures.

Section 5: Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including used PPE (gloves, wipes), absorbent materials from spills, and empty containers, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling and Storage: Ensure all waste containers are labeled with "Hazardous Waste" and a full list of their contents. Store waste containers in a designated satellite accumulation area until they are collected by trained personnel for final disposal.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health & Safety department for specific guidelines.

References

Navigating the Solubility Landscape of 7-Bromo-5-chlorobenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in the Application of 7-Bromo-5-chlorobenzofuran

I. Physicochemical Properties and Predicted Solubility Behavior

This compound is a solid at room temperature.[4] Its molecular structure, featuring a benzofuran core with bromine and chlorine substituents, dictates its interactions with solvents.

Molecular Structure Analysis:

  • Benzofuran Core: The fused benzene and furan rings create a largely aromatic and non-polar backbone.

  • Halogen Substituents: The presence of bromine and chlorine atoms introduces polarity to the molecule due to their electronegativity. This also increases the molecular weight to approximately 231.48 g/mol .[5]

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses a hydrogen bond acceptor in the furan's oxygen atom.[6]

Based on these features, the principle of "like dissolves like" provides a foundational prediction of its solubility. Benzofuran itself is noted to be miscible with common organic solvents like benzene, petroleum ether, ethanol, and ether, while being insoluble in water.[7][8] The halogenation in this compound is expected to slightly increase its polarity compared to the parent benzofuran.

Predicted Solubility:

  • High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions and dipole-dipole interactions.

  • Moderate to High Solubility: Expected in polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone) which can engage in dipole-dipole interactions.

  • Lower Solubility: Expected in polar protic solvents (e.g., methanol, ethanol), where the solvent's strong hydrogen bonding network might be only weakly disrupted by the solute.

  • Negligible Solubility: Expected in highly polar solvents like water, a common characteristic for many benzofuran derivatives.[9]

II. Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, empirical determination is necessary. The following protocol outlines a robust method for measuring the solubility of this compound in a chosen organic solvent.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Steps:

  • Preparation of Saturated Solution:

    • To a series of vials, add an excess amount of solid this compound (enough to ensure that some solid remains undissolved).

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sampling and Filtration:

    • After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

  • Quantification by HPLC:

    • Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations.

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the HPLC mobile phase).

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

III. Tabulated Solubility Predictions

While empirical data is the gold standard, the following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent type. This serves as a practical starting point for solvent selection.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Aromatic Toluene, BenzeneHighFavorable π-π stacking and van der Waals interactions with the aromatic core of the solute.
Chlorinated Dichloromethane, ChloroformHighSimilar polarities and strong dipole-dipole interactions between C-Cl/C-Br and C-Cl bonds.
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate to HighGood balance of polarity to interact with the halogenated benzofuran without a strong H-bonding network.
Ethers Diethyl EtherModerateThe ether oxygen can interact with the solute, but the non-polar alkyl chains limit overall polarity.
Polar Protic Methanol, EthanolLow to ModerateThe solvent's strong hydrogen bonding network is a barrier to dissolution for non-H-bonding solutes.
Hydrocarbons Hexane, HeptaneLowInsufficient polarity to effectively solvate the polar regions of the this compound molecule.

IV. Conclusion and Best Practices

Understanding the solubility of this compound is a foundational step for its effective use in research and development. While specific quantitative data is not widely published, a combination of theoretical prediction based on molecular structure and a systematic experimental approach provides a reliable path forward. For researchers, it is recommended to start with solvents predicted to have high solubility, such as dichloromethane or toluene, for applications like reaction media and purification via column chromatography. For recrystallization, a solvent system where the compound has moderate solubility at room temperature and high solubility when heated is ideal. The provided experimental protocol offers a standardized method to generate this critical data in-house, ensuring reproducibility and advancing the application of this versatile chemical scaffold.

References

Preliminary Reactivity Studies of 7-Bromo-5-chlorobenzofuran: A Scaffold for Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Bromo-5-chlorobenzofuran is a halogenated heterocyclic compound poised to serve as a versatile building block in medicinal chemistry and materials science. Its structure is distinguished by the presence of two different halogen atoms—bromine and chlorine—on the aromatic portion of the benzofuran core. This guide elucidates the principle of chemoselectivity inherent to this substitution pattern, wherein the carbon-bromine (C-Br) bond at the C-7 position exhibits significantly greater reactivity than the carbon-chlorine (C-Cl) bond at the C-5 position. We provide an in-depth exploration of key transformations that leverage this reactivity differential, including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and selective Grignard reagent formation. Furthermore, potential isomerization pathways, such as the halogen dance reaction, are discussed. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and the causal logic behind methodological choices for researchers aiming to strategically functionalize this promising scaffold.

Introduction to this compound

The benzofuran motif is a core component of numerous natural products and pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms provides synthetic handles for diversification through modern cross-coupling chemistry. This compound offers two distinct reactive sites, enabling programmed, stepwise elaboration of the molecular framework.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource
IUPAC Name 7-bromo-5-chloro-1-benzofuran[3]
CAS Number 286836-07-5[4]
Molecular Formula C₈H₄BrClO[3]
Molecular Weight 231.47 g/mol [3]
InChIKey RPFUTTNAUKQRAC-UHFFFAOYSA-N[3]
Canonical SMILES C1=COC2=C(C=C(C=C21)Cl)Br[3]
Hazard Statements H302, H315, H319, H335[3]
The Principle of Chemoselectivity: Exploiting the C-Br/C-Cl Reactivity Differential

The utility of this compound as a synthetic intermediate is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The energy required for this step is directly related to the bond dissociation energy of the C-X bond.

The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf > C-Cl .[5][6]

The C-Br bond is weaker and therefore more susceptible to oxidative addition than the more robust C-Cl bond.[5] This intrinsic difference allows for the selective functionalization at the C-7 position while leaving the C-5 chloro-substituent intact for subsequent transformations. This principle has been demonstrated in related systems where a C-Br bond is selectively coupled in the presence of a C-F or C-Cl bond.[7][8][9]

G cluster_0 This compound cluster_1 Selective Reaction at C-7 (C-Br Bond) cluster_2 Resulting Intermediate start C₈H₄BrClO suzuki Suzuki Coupling (C-C Formation) start->suzuki Pd Catalyst, Boronic Acid, Base buchwald Buchwald-Hartwig (C-N Formation) start->buchwald Pd Catalyst, Amine, Base grignard Grignard Formation (C-MgX) start->grignard Mg Metal, Ether Solvent intermediate 7-Functionalized-5-chlorobenzofuran (C-Cl bond intact for further reaction) suzuki->intermediate buchwald->intermediate grignard->intermediate

Chemoselective functionalization pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds.[9] For this compound, these reactions are expected to proceed with high selectivity at the C-7 bromide.

Mechanistic Overview of Cross-Coupling

The catalytic cycle for reactions like Suzuki and Buchwald-Hartwig coupling generally follows a consistent pathway involving a palladium catalyst.

G pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br trans Transmetalation Complex ox_add->trans + R-M (Suzuki) or Amine (Buchwald) red_elim Reductive Elimination trans->red_elim Isomerization red_elim->pd0 Product (Ar-R) Released

Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide, offering a robust method for creating biaryl structures or introducing alkyl/vinyl groups.[10][11]

For coupling at the C-7 position of this compound, a standard palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ with a suitable phosphine ligand is effective.[11][12] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner in the transmetalation step.[10]

This protocol is adapted from established procedures for aryl bromides.[5][9]

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 231.5 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling amines with aryl halides.[13][14][15] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[13]

The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[17]

This protocol is based on state-of-the-art systems for aryl bromides.[15][16]

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 231.5 mg) and the desired primary or secondary amine (1.2 mmol).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add degassed, anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Organometallic Transformations via Halogen-Metal Exchange

Creating an organometallic species from an aryl halide transforms the carbon atom from an electrophilic to a nucleophilic center, opening a different avenue for C-C bond formation.

Selective Grignard Reagent Formation

Grignard reagents are powerful nucleophiles formed by reacting an organic halide with magnesium metal.[18] Given the C-Br/C-Cl reactivity differential, Grignard formation is expected to occur exclusively at the C-7 position.

The formation of a Grignard reagent is often subject to an induction period, which can be overcome by using activating agents like iodine or 1,2-dibromoethane.[18] The reaction must be conducted under strictly anhydrous conditions in an ether solvent (e.g., THF, diethyl ether), as Grignard reagents are rapidly destroyed by water.[18]

This protocol is a standard procedure for preparing Grignard reagents.[18][19]

  • Apparatus Setup: Assemble a three-neck round-bottom flask, fitted with a reflux condenser and a dropping funnel, under an argon atmosphere. Flame-dry all glassware before use.

  • Magnesium Activation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous tetrahydrofuran (THF, 1 mL) and gently warm until the iodine color dissipates and bubbling is observed.

  • Reagent Addition: Dissolve this compound (1.0 mmol, 231.5 mg) in anhydrous THF (5 mL) and add it to the dropping funnel. Add the solution dropwise to the activated magnesium at a rate that maintains a gentle reflux.

  • Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent, 7-(magnesiobromo)-5-chlorobenzofuran, is indicated by the formation of a gray, cloudy solution.

  • Electrophilic Quench: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of an electrophile (e.g., benzaldehyde, 1.0 mmol, 106 mg) in anhydrous THF (2 mL).

  • Work-up: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Potential Isomerization Pathways: The Halogen Dance Reaction

Under certain basic conditions, a halogen atom can migrate across an aromatic or heteroaromatic ring. This is known as the "halogen dance" reaction.[20]

Mechanism and Driving Forces

The halogen dance is typically initiated by deprotonation of the aromatic ring by a strong, non-nucleophilic base (e.g., lithium amide bases) to form an aryllithium species.[20] This intermediate can then induce a halogen transfer from another molecule of the starting material, leading to a rearranged product. The reaction is thermodynamically driven, favoring the formation of the most stable organometallic intermediate.[20] For benzofuran systems, this reaction has been observed and can lead to functionalization at otherwise inaccessible positions.[21][22]

G start This compound deprotonation Deprotonation at C-6 (Strong Base, e.g., LiTMP) start->deprotonation [1] intermediate1 6-Lithio-7-bromo-5-chlorobenzofuran deprotonation->intermediate1 halogen_transfer Halogen Transfer (from another molecule) intermediate1->halogen_transfer [2] intermediate2 6-Bromo-7-lithio-5-chlorobenzofuran halogen_transfer->intermediate2 quench Electrophilic Quench (E+) intermediate2->quench [3] product 6-Bromo-7-E-5-chlorobenzofuran quench->product

Plausible halogen dance pathway on the benzofuran core.
Implications for Synthesis

While a powerful tool, the halogen dance can also be an unintended side reaction.[23] When performing reactions with strong bases, particularly organolithiums or lithium amides, researchers should be aware of this potential rearrangement. Careful analysis of the product mixture is necessary to confirm that the desired regiochemistry has been maintained. Conversely, this reactivity could be intentionally exploited to synthesize novel isomers that are not accessible through direct methods.

Summary and Future Outlook

This compound is a highly valuable synthetic intermediate due to the pronounced reactivity difference between its C-7 bromine and C-5 chlorine atoms. This guide has detailed the foundational strategies for its selective functionalization.

  • Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) provide reliable and high-yielding methods for installing new C-C and C-N bonds at the C-7 position.

  • Halogen-metal exchange to form a Grignard reagent offers a complementary approach, transforming the C-7 position into a potent nucleophile for reaction with a wide range of electrophiles.

  • The potential for halogen dance rearrangements under strongly basic conditions presents both a challenge to be controlled and an opportunity for novel synthetic design.

Future studies should focus on expanding the scope of these reactions to a wider array of coupling partners and exploring the subsequent functionalization of the C-5 chloro-substituent. The development of one-pot, sequential cross-coupling procedures would further enhance the synthetic utility of this versatile building block, accelerating the discovery of new chemical entities in drug development and materials science.

References

An In-depth Technical Guide on the Stability of 7-Bromo-5-chlorobenzofuran Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Bromo-5-chlorobenzofuran is a key heterocyclic scaffold prevalent in numerous pharmacologically active compounds and functional materials. Understanding its chemical stability, particularly under acidic conditions encountered during synthesis, formulation, and biological processes, is paramount for ensuring the integrity, safety, and efficacy of resulting products. This technical guide provides a comprehensive examination of the stability of this compound in acidic environments. We will delve into the underlying chemical principles governing its stability, propose potential degradation pathways based on established benzofuran chemistry, and provide detailed, field-proven experimental protocols for assessing its stability under forced degradation conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to confidently handle and evaluate this important chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a class of heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[1] Their unique structural and electronic properties make them privileged scaffolds in drug discovery, contributing to a wide array of biological activities. The incorporation of halogen atoms, such as bromine and chlorine, into the benzofuran nucleus can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its specific substitution pattern, serves as a crucial building block for the synthesis of complex molecules with potential therapeutic applications.[2][3]

The stability of such building blocks is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and long-term storage. Acidic conditions are frequently employed in various chemical transformations and are also representative of certain physiological environments. Therefore, a thorough understanding of the stability of this compound under acidic stress is not merely an academic exercise but a practical necessity for robust and reliable drug development.

Theoretical Underpinnings of Benzofuran Stability in Acidic Media

The benzofuran ring system, while aromatic, possesses inherent reactivity due to the presence of the oxygen heteroatom and the electron-rich furan ring. Under acidic conditions, the lone pair of electrons on the oxygen atom can be protonated, which can trigger a cascade of reactions leading to ring-opening or other transformations.

The presence of electron-withdrawing halogen substituents, a bromine atom at the 7-position and a chlorine atom at the 5-position, is expected to influence the stability of the benzofuran ring. These halogens decrease the electron density of the benzene ring, which in turn can have a modest electron-withdrawing effect on the fused furan ring. This reduction in electron density may decrease the susceptibility of the furan oxygen to protonation, thereby potentially enhancing the stability of the molecule under acidic conditions compared to unsubstituted benzofuran. However, the halogens can also influence the regioselectivity of any subsequent reactions if the ring does open.

Several acid-catalyzed degradation pathways have been proposed for benzofurans in the literature, including:

  • Ring Opening: Protonation of the furan oxygen can lead to the cleavage of the C2-O bond, resulting in the formation of a phenolic intermediate.[4][5]

  • Rearrangement and Recyclization: In some cases, the initial ring-opening can be followed by intramolecular reactions, leading to the formation of rearranged furan or other heterocyclic systems.[6][7]

  • Polymerization: Under harsh acidic conditions, reactive intermediates formed from ring-opening can undergo polymerization.[8]

Based on these general principles, a proposed degradation pathway for this compound under acidic conditions is initiated by protonation of the furan oxygen, followed by nucleophilic attack of water, leading to a ring-opened intermediate.

G cluster_workflow Proposed Acid-Catalyzed Degradation Pathway A This compound B Protonated Benzofuran A->B H+ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Phenolic Ketone C->D H2O

Caption: Proposed mechanism of acid-catalyzed degradation.

Experimental Design for Stability Assessment: A Self-Validating Approach

To empirically determine the stability of this compound, a forced degradation study under acidic conditions is essential.[9][10] This involves subjecting the compound to acidic stress that is more severe than it would likely encounter during its lifecycle, allowing for the rapid identification of potential degradation products and the elucidation of degradation pathways.

Materials and Instrumentation
  • This compound (CAS 286836-07-5)[11]

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector[12]

  • Mass Spectrometer (MS) coupled to the HPLC system for identification of degradation products[12]

  • pH meter

  • Calibrated oven or water bath

Experimental Protocol: Acid Hydrolysis Stress Testing

This protocol is designed to be a self-validating system by including a control sample and analyzing samples at multiple time points.

Step 1: Preparation of Stock Solution

  • Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). The choice of solvent should be validated to ensure it does not react with the compound.

Step 2: Preparation of Stress Samples

  • Test Sample: To a volumetric flask, add a known volume of the stock solution and a specific concentration of hydrochloric acid (e.g., 0.1 N HCl). Dilute to the mark with the acidic solution.

  • Control Sample: To a separate volumetric flask, add the same volume of the stock solution and dilute to the mark with the HPLC mobile phase or a neutral solvent.

Step 3: Incubation

  • Place both the test and control samples in a constant temperature environment (e.g., 60 °C) to accelerate degradation.

Step 4: Time-Point Sampling and Analysis

  • Withdraw aliquots from both the test and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.[13]

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Prepare Test Sample (in 0.1 N HCl) A->B C Prepare Control Sample (in neutral solvent) A->C D Incubate at 60 °C B->D C->D E Sample at t = 0, 2, 4, 8, 12, 24h D->E F Neutralize Sample E->F G HPLC-MS Analysis F->G

Caption: Workflow for acid hydrolysis stress testing.

Data Analysis and Interpretation

The primary outcome of this study will be the quantification of the parent compound (this compound) and the detection of any degradation products over time.

Time (hours)Peak Area of Parent Compound (Test)% DegradationPeak Area of Degradation Product 1Peak Area of Degradation Product 2
0X₀000
2X₂calculatedY₂Z₂
4X₄calculatedY₄Z₄
8X₈calculatedY₈Z₈
12X₁₂calculatedY₁₂Z₁₂
24X₂₄calculatedY₂₄Z₂₄

% Degradation can be calculated using the formula: % Degradation = [(Area_initial - Area_time_t) / Area_initial] * 100

The mass spectrometry data will be crucial for the structural elucidation of any observed degradation products, which can then be used to confirm or revise the proposed degradation pathway.

Conclusion and Future Perspectives

This technical guide has outlined the critical importance of understanding the stability of this compound under acidic conditions. By combining theoretical knowledge of benzofuran chemistry with a robust experimental protocol for forced degradation studies, researchers can gain valuable insights into the potential liabilities of this important building block. The provided workflow and data analysis framework offer a systematic approach to generating reliable stability data, which is indispensable for informed decision-making in drug discovery and development.

Future work should focus on performing the described experimental protocol to generate empirical data on the stability of this compound. Further investigations could also explore its stability under other stress conditions, such as basic, oxidative, photolytic, and thermal stress, to build a comprehensive stability profile.

References

Unlocking the Potential of Halogenated Benzofurans: An In-depth Technical Guide to their Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration into the electronic properties of halogenated benzofurans, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry and organic electronics.[1][2] By delving into their synthesis, experimental characterization, and computational analysis, we aim to equip researchers with the foundational knowledge and practical methodologies necessary to harness the unique electronic characteristics of these molecules.

The Significance of Halogenation in Benzofuran Chemistry

The benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in numerous natural products and pharmaceuticals.[1][3] The introduction of halogen atoms (F, Cl, Br, I) onto this framework provides a powerful tool for fine-tuning the molecule's electronic properties.[4] Halogenation can significantly impact:

  • Molecular Orbital Energies: The electron-withdrawing nature of halogens can stabilize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO gap.[4][5] This modulation is critical for applications in organic electronics, where the energy levels govern charge injection and transport.[6]

  • Intermolecular Interactions: Halogen bonding, a non-covalent interaction, can influence the solid-state packing of these molecules, which in turn affects their bulk electronic properties.[7]

  • Biological Activity: The electronic modifications induced by halogens can enhance the binding affinity of benzofuran derivatives to biological targets, making them attractive candidates for drug development.[8]

Strategic Synthesis of Halogenated Benzofurans

The synthetic route chosen to access halogenated benzofurans is critical, as it dictates the achievable substitution patterns and overall yield. A variety of methods have been developed, each with its own advantages.[9][10]

Rationale for Synthetic Pathway Selection:

The choice of a synthetic strategy is often guided by the desired position of the halogen and other substituents on the benzofuran core. For instance, palladium- and copper-catalyzed cross-coupling reactions are highly versatile for introducing a wide range of functional groups.[9] In contrast, electrophilic halogenation reactions are more direct for introducing halogens onto the aromatic ring, though they may offer less regioselectivity.[11] One-pot procedures are often favored for their efficiency and reduced waste generation.

Experimental Determination of Electronic Properties

A thorough understanding of the electronic landscape of halogenated benzofurans requires robust experimental characterization. Cyclic voltammetry and UV-Vis spectroscopy are two indispensable techniques for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing valuable information about its HOMO and LUMO energy levels.[12]

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).[13][14]

  • Analyte Solution: Dissolve the halogenated benzofuran derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[12][15]

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[13]

  • Data Acquisition:

    • Set the initial and final potentials to scan a range where the redox events of the compound are expected.

    • Apply a scan rate, typically between 50 and 200 mV/s.[13]

    • Record the resulting voltammogram, which plots current versus potential.

  • Internal Standard: After the initial measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc+) and record the voltammogram again.[13] This allows for accurate calibration of the potential axis.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8][13]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8][13]

    • The HOMO-LUMO gap can then be calculated as E_gap = E_LUMO - E_HOMO.

  • Solvent and Electrolyte: The choice of solvent and supporting electrolyte is crucial to ensure they are electrochemically inert within the potential window of interest and can dissolve the analyte.[14]

  • Working Electrode: Glassy carbon is often preferred for its wide potential window and chemical inertness.

  • Scan Rate: The scan rate affects the shape of the voltammogram. A moderate scan rate is typically chosen to obtain well-defined peaks.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[16] For conjugated systems like benzofurans, the wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap.[17][18]

  • Sample Preparation: Prepare a dilute solution of the halogenated benzofuran in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λ_max.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.[19]

  • Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[19]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • The optical band gap (E_g_opt) can be estimated from the onset of the absorption band using the equation: E_g_opt (eV) = 1240 / λ_onset (nm).

  • Solvent: The solvent should not absorb in the same region as the analyte and should be of high purity.

  • Concentration: The concentration is kept low to ensure adherence to the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[16]

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic properties of organic molecules, providing insights that complement experimental findings.[20]

DFT for HOMO/LUMO Prediction

DFT calculations can provide accurate estimations of HOMO and LUMO energies, molecular orbital distributions, and other electronic parameters.

DFT_Workflow cluster_pre Pre-processing cluster_post Post-processing & Analysis mol_build Molecular Structure Building geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure sp_energy Single-Point Energy Calculation (Higher Level of Theory) freq_calc->sp_energy Verified Minimum mo_analysis Molecular Orbital Analysis (HOMO/LUMO Visualization) sp_energy->mo_analysis Wavefunction prop_calc Electronic Property Calculation (Ionization Potential, Electron Affinity) mo_analysis->prop_calc Orbital Energies

Caption: A typical workflow for DFT calculations of electronic properties.

  • Structure Building: Construct the 3D structure of the halogenated benzofuran molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[21]

  • Frequency Calculation: After optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy and Orbital Calculation: With the optimized geometry, perform a single-point energy calculation, often with a larger basis set for greater accuracy, to obtain the molecular orbital energies, including the HOMO and LUMO.[22]

  • Analysis: Visualize the HOMO and LUMO to understand the electron distribution. The energy difference between the HOMO and LUMO provides the calculated band gap.

  • Functional and Basis Set: The choice of DFT functional and basis set is a trade-off between computational cost and accuracy. B3LYP is a widely used hybrid functional that often provides a good balance for organic molecules.[21] Larger basis sets generally lead to more accurate results but require more computational resources.

  • Validation: It is crucial to validate computational results against experimental data whenever possible to ensure the chosen level of theory is appropriate for the system under investigation.[2][23]

Structure-Property Relationships in Halogenated Benzofurans

The interplay between the type and position of the halogen substituent and the resulting electronic properties is a key area of investigation.[24]

CompoundHalogenPositionHOMO (eV)LUMO (eV)Band Gap (eV)
Benzofuran---5.85-0.984.87
5-FluorobenzofuranF5-5.92-1.054.87
5-ChlorobenzofuranCl5-5.95-1.154.80
5-BromobenzofuranBr5-5.93-1.184.75

Note: The values in this table are illustrative and based on DFT calculations (B3LYP/6-311+G(d,p)). Actual values may vary depending on the specific derivative and the experimental or computational method used.[5]

As shown in the table, halogenation generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The effect on the band gap is more subtle and depends on the specific halogen and its position.

Conclusion and Future Outlook

The electronic properties of halogenated benzofurans can be systematically tuned through synthetic design and are amenable to detailed characterization by a combination of experimental and computational techniques. This guide has provided a framework for understanding and investigating these fascinating molecules. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex halogenated benzofuran derivatives and the application of these compounds in advanced materials and as therapeutic agents. The continued synergy between synthesis, experimental characterization, and theoretical modeling will be paramount in unlocking the full potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzofurans are privileged heterocyclic motifs frequently found in pharmaceuticals, natural products, and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 7-bromo-5-chlorobenzofuran.

The presence of two distinct halogen atoms on the benzofuran core—a bromine at the 7-position and a chlorine at the 5-position—presents an opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F.[6] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This guide will focus on protocols designed to achieve this selective coupling.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a palladium(II) intermediate.[6][7] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or boronic ester) is transferred to the palladium(II) center. This step requires the presence of a base to activate the organoboron species.[4][8]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product caption Figure 1: Generalized Suzuki-Miyaura catalytic cycle. Experimental_Workflow start_end start_end process process decision decision output output A Start: Assemble Reactants (Benzofuran, Boronic Acid, Base) B Add Catalyst & Ligand A->B C Inert Atmosphere Purge (Evacuate/Backfill with N2/Ar) B->C D Add Degassed Solvents C->D E Heat & Stir Reaction D->E F Monitor Progress (TLC/LC-MS) E->F G Reaction Complete? F->G G->E No H Workup: Quench, Extract, Dry G->H Yes I Purification (Column Chromatography) H->I J Characterize Product I->J K End: Pure Product J->K caption Figure 2: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Functionalized Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The ability to selectively introduce diverse substituents onto the benzofuran ring is therefore of paramount importance in drug discovery and medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][4]

This guide provides a detailed technical overview and practical protocols for the selective functionalization of 7-Bromo-5-chlorobenzofuran, a di-halogenated building block offering a platform for sequential and site-selective derivatization. Understanding the principles of regioselectivity in such reactions is critical for the strategic synthesis of complex benzofuran derivatives.

Pillar of Selectivity: Why the 7-Bromo Position Reacts First

In polyhalogenated heterocyclic compounds, the site of initial reaction in a palladium-catalyzed cross-coupling is not random. The regioselectivity is primarily governed by two key factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE) : The reactivity of carbon-halogen bonds in oxidative addition to a Pd(0) center follows the general trend: C-I > C-Br > C-Cl > C-F.[5] The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst than the more robust C-Cl bond.

  • Electronic Effects of the Heterocycle : The electronic landscape of the substrate, specifically the Lowest Unoccupied Molecular Orbital (LUMO), can influence the rate of oxidative addition.[5][6] However, in the case of different halogens on the same aromatic scaffold, the difference in BDE is typically the dominant controlling factor.[5]

For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that palladium-catalyzed cross-coupling reactions will preferentially occur at the 7-position. This inherent reactivity difference allows for the selective functionalization at C-7, leaving the C-5 chloro-substituent intact for subsequent transformations.

Visualizing the Catalytic Engine

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-M Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocols for Selective Functionalization at the C-7 Position

The following protocols are designed to selectively target the C-7 bromo position of this compound. These are starting points and may require optimization depending on the specific coupling partner.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[4][7] It is widely used for the synthesis of biaryl and vinyl-substituted aromatic compounds.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. Alternatively, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand is also highly effective.[8]

  • Ligand: Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) can improve catalytic activity.

  • Base: A base is crucial for the transmetalation step.[7] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used and provide good results in a variety of solvent systems.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water is often necessary to facilitate the transfer of the boronic acid to the palladium complex.[9]

Experimental Protocol: Synthesis of 7-Aryl-5-chlorobenzofuran

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, to achieve a substrate concentration of ~0.1 M).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq., 3 mol%).

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ComponentRoleRecommended ReagentsTypical Loading
Substrate ElectrophileThis compound1.0 eq.
Coupling Partner Nucleophile SourceArylboronic Acid / Ester1.1 - 1.5 eq.
Catalyst Pd(0) SourcePd(PPh₃)₄, Pd(OAc)₂/SPhos1 - 5 mol%
Base Transmetalation ActivatorK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 eq.
Solvent Reaction Medium1,4-Dioxane/H₂O, Toluene/H₂O0.1 M
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated benzofurans.[10][11]

Rationale for Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent.

  • Solvent: Solvents like THF or DMF are commonly used when the amine base is not used as the solvent.

Experimental Protocol: Synthesis of 7-Alkynyl-5-chlorobenzofuran

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent like anhydrous THF.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq., 3 mol%) and CuI (0.05 eq., 5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.2 eq.) followed by the amine base (e.g., Et₃N, 3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

ComponentRoleRecommended ReagentsTypical Loading
Substrate ElectrophileThis compound1.0 eq.
Coupling Partner Nucleophile SourceTerminal Alkyne1.1 - 1.5 eq.
Pd Catalyst Primary CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄1 - 5 mol%
Cu Co-catalyst Acetylide FormationCopper(I) Iodide (CuI)2 - 10 mol%
Base Acid ScavengerEt₃N, DIPEA2.0 - 3.0 eq.
Solvent Reaction MediumTHF, DMF0.1 - 0.2 M
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[12][13] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Rationale for Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or a pre-formed precatalyst (e.g., XPhos Pd G3), are essential for high efficiency.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

Experimental Protocol: Synthesis of 7-Amino-5-chlorobenzofuran Derivatives

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq.) to a vial.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial and heat with stirring at 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography.

ComponentRoleRecommended ReagentsTypical Loading
Substrate ElectrophileThis compound1.0 eq.
Coupling Partner NucleophilePrimary or Secondary Amine1.1 - 1.5 eq.
Catalyst System Pd Source & LigandPd(OAc)₂/XPhos, XPhos Pd G31 - 5 mol%
Base Deprotonates AmineNaOt-Bu, K₂CO₃, LiHMDS1.4 - 2.0 eq.
Solvent Reaction MediumToluene, 1,4-Dioxane0.1 M
Visualizing Selective Functionalization

The inherent reactivity difference between the C-Br and C-Cl bonds allows for a modular approach to synthesizing di-substituted benzofurans.

Selective Functionalization sub This compound reac1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) [Selective at C7-Br] sub->reac1 prod1 7-Substituted-5-chlorobenzofuran reac1->prod1 reac2 Second Cross-Coupling [Harsher Conditions at C5-Cl] prod1->reac2 prod2 7,5-Di-substituted Benzofuran reac2->prod2

Caption: Sequential functionalization strategy for this compound.

Conclusion and Future Directions

This compound is a versatile building block for the synthesis of complex, functionalized benzofuran derivatives. The pronounced difference in reactivity between the C-Br and C-Cl bonds enables highly regioselective palladium-catalyzed cross-coupling reactions at the 7-position. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers. The resulting 7-substituted-5-chlorobenzofuran intermediates can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-5 position, opening avenues for the creation of diverse molecular architectures for applications in drug discovery and materials science.

References

The Strategic deployment of 7-Bromo-5-chlorobenzofuran in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] This heterocyclic system's unique physicochemical properties allow it to interact with a wide range of biological targets, leading to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Within the diverse landscape of benzofuran-based building blocks, 7-Bromo-5-chlorobenzofuran has emerged as a particularly versatile and valuable starting material for the synthesis of complex molecular architectures. Its di-halogenated structure offers orthogonal reactivity, enabling selective functionalization at either the bromine or chlorine-bearing positions, a feature highly sought after in the iterative process of drug design and optimization.

This technical guide provides an in-depth exploration of the strategic applications of this compound in medicinal chemistry. We will delve into detailed protocols for key synthetic transformations, supported by mechanistic insights, and present case studies that illustrate the successful application of this scaffold in the development of targeted therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₄BrClON/A
Molecular Weight 231.48 g/mol N/A
Appearance SolidN/A
CAS Number 286836-07-5[4]
Purity Typically ≥95%[5]
Storage Sealed in a dry environment at room temperature[5]

Core Synthetic Methodologies: Harnessing the Reactivity of this compound

The bromine and chlorine substituents on the benzofuran core exhibit differential reactivity in common cross-coupling reactions, providing a handle for selective and sequential modifications. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for initial functionalization at the 7-position.[6]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[5] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 7-position, a common strategy for modulating the pharmacological profile of a lead compound.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the this compound.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. Optimization may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for the coupling of aryl bromides, offering good yields and functional group tolerance.[1]

  • Base: K₃PO₄ is a commonly used base in Suzuki couplings that is effective in promoting the transmetalation step.[8]

  • Solvent: A mixture of 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[8]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[9][10] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the this compound scaffold.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR'R'' (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by the addition of morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.[9][11]

Rationale for Reagent Selection:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst combination for the amination of aryl bromides, accommodating a wide range of amines.[9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine in the catalytic cycle.[9]

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions.[9]

Application Case Studies: From Scaffold to Drug Candidate

The true value of a chemical building block is demonstrated through its successful application in drug discovery programs. The this compound scaffold has been instrumental in the development of several classes of biologically active molecules.

Case Study 1: Benzofuran Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[12] The benzofuran scaffold has been explored for the development of potent kinase inhibitors.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors:

GSK-3 is implicated in a range of diseases, including neurodegenerative disorders, diabetes, and cancer.[2] Several benzofuran-based compounds have been identified as potent GSK-3 inhibitors. For instance, benzofuran-3-yl-(indol-3-yl)maleimides have demonstrated picomolar inhibitory activity against GSK-3β and have shown antiproliferative effects in pancreatic cancer cell lines.[10] The synthesis of such compounds often involves the elaboration of a functionalized benzofuran core, which can be accessed from starting materials like this compound through cross-coupling and other transformations.

CompoundTargetIC₅₀Therapeutic AreaReference
Benzofuran-3-yl-(indol-3-yl)maleimide derivatives GSK-3βpM rangePancreatic Cancer[10]
7-bromoindirubin-3-oxime (7BIO) GSK-3β, CDK5Not specifiedNeuroinflammation[13]
Case Study 2: Vilaprisan - A Selective Progesterone Receptor Modulator (SPRM)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its di-halogenated nature allows for selective and sequential functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The application of this scaffold in the synthesis of kinase inhibitors and selective progesterone receptor modulators underscores its importance in modern drug discovery. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug development campaigns.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-5-chlorobenzofuran in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic derivatization of this heterocyclic system allows for the fine-tuning of its biological profile, making it a highly attractive starting point for drug discovery campaigns. This technical guide provides a comprehensive overview and detailed protocols for the derivatization of a particularly valuable, yet underexplored, building block: 7-Bromo-5-chlorobenzofuran . We will delve into the strategic considerations for selectively functionalizing this molecule, focusing on palladium-catalyzed cross-coupling reactions that leverage the differential reactivity of the aryl-bromide and aryl-chloride moieties. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel benzofuran derivatives.

Introduction: The Strategic Value of this compound

The this compound scaffold offers a unique opportunity for controlled, sequential derivatization, a key advantage in the systematic exploration of structure-activity relationships (SAR). The presence of two distinct halogen atoms at the C7 and C5 positions allows for a programmed approach to chemical modification. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > OTf > Cl.[3] This inherent difference in reactivity forms the basis of our derivatization strategy, enabling selective functionalization at the more labile C7-bromo position while leaving the C5-chloro position intact for subsequent modifications.

This stepwise approach allows for the generation of diverse molecular architectures from a single, readily available starting material. The resulting library of substituted benzofurans can be screened for a multitude of biological targets, accelerating the identification of lead compounds.

Core Derivatization Strategies: Leveraging Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a robust and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For the selective derivatization of this compound, we will focus on four key transformations targeting the C7-Br bond:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the installation of alkynyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Heck Coupling: For the vinylation of the benzofuran core.

The following sections provide detailed, field-proven protocols for each of these reactions, along with insights into the rationale behind the choice of catalysts, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance.[5] This reaction is ideal for introducing diverse (hetero)aryl substituents at the C7 position of our scaffold, which can significantly influence the pharmacological profile of the resulting molecules.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the arylboronic acid or ester (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality of Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like SPhos is highly effective for the coupling of aryl chlorides and bromides.[4] The bulky nature of the ligand facilitates the reductive elimination step and promotes a high turnover number for the catalyst.

  • Base and Solvent: A moderately strong base like K₃PO₄ is used to facilitate the transmetalation step. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Table 1: Representative Reagents for Suzuki-Miyaura Coupling

Reagent CategoryExamplePotential Application
Arylboronic AcidsPhenylboronic acid, 4-Methoxyphenylboronic acidIntroduction of simple aryl groups to probe steric and electronic effects.
Heteroarylboronic AcidsPyridine-3-boronic acid, Thiophene-2-boronic acidIncorporation of heteroaromatic rings to enhance solubility and introduce potential hydrogen bond donors/acceptors.
Substituted Arylboronic Acids4-Trifluoromethylphenylboronic acid, 4-Cyanophenylboronic acidInstallation of electron-withdrawing groups to modulate electronic properties.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ setup Assemble in Schlenk Tube under Inert Atmosphere reagents->setup solvents Prepare Degassed Solvents: - 1,4-Dioxane - Water solvents->setup heat Heat to 80-100 °C with Stirring setup->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool and Perform Aqueous Work-up monitor->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 7-Aryl-5-chlorobenzofuran purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is invaluable for introducing a linear alkyne moiety, which can serve as a handle for further transformations (e.g., click chemistry, cyclizations) or as a key structural element in its own right. A copper-free Sonogashira protocol is often preferred to avoid potential issues with copper toxicity in biological assays.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), P(t-Bu)₃ (0.08 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous DMF, followed by the terminal alkyne (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality of Choices:

  • Catalyst System: The Pd₂(dba)₃/P(t-Bu)₃ system is highly active for the coupling of aryl bromides in the absence of a copper co-catalyst.[8] The electron-rich and bulky phosphine ligand facilitates the oxidative addition step.

  • Base and Solvent: Cs₂CO₃ is an effective base for this transformation. Anhydrous polar aprotic solvents like DMF are suitable for this reaction.

Table 2: Representative Terminal Alkynes for Sonogashira Coupling

ReagentPotential Application
PhenylacetyleneIntroduction of a rigid phenylalkynyl group.
TrimethylsilylacetyleneInstallation of a protected acetylene for further elaboration.
Propargyl alcoholIncorporation of a hydroxyl group for further functionalization or as a hydrogen bond donor.
Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1] This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to compounds with diverse physicochemical properties and biological activities.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill with an inert atmosphere.

  • Add anhydrous toluene, followed by the amine (1.2 eq), this compound (1.0 eq), and NaOt-Bu (1.4 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography.

Causality of Choices:

  • Catalyst System: The Pd(OAc)₂/XPhos combination is a highly versatile and efficient catalyst system for the amination of aryl bromides with a broad range of amines.[2]

  • Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine in the catalytic cycle.

Logical Relationships in Palladium-Catalyzed Cross-Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions substrate This compound product 7-Substituted-5-chlorobenzofuran substrate->product coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine, Alkene) coupling_partner->product pd_source Palladium Precatalyst (e.g., Pd(OAc)₂) ligand Phosphine Ligand (e.g., SPhos, XPhos) pd_source->ligand Forms Active Catalyst pd_source->product ligand->product base Base (e.g., K₃PO₄, NaOt-Bu) base->coupling_partner Activates base->product solvent Solvent (e.g., Dioxane, Toluene) solvent->substrate Dissolves solvent->product temperature Temperature temperature->pd_source Influences Rate temperature->product

Caption: Interplay of parameters in cross-coupling reactions.

Sequential Derivatization: A Gateway to Molecular Complexity

A significant advantage of the this compound scaffold is the potential for sequential derivatization. After selective functionalization at the C7-position, the less reactive C5-chloro bond can be targeted under more forcing reaction conditions. This typically involves the use of more active catalyst systems (e.g., those employing N-heterocyclic carbene ligands or more electron-rich phosphines), higher temperatures, and stronger bases. This two-step strategy dramatically expands the accessible chemical space, allowing for the creation of highly functionalized benzofuran derivatives with tailored properties.

Conclusion

The derivatization of this compound via selective palladium-catalyzed cross-coupling reactions offers a powerful and efficient strategy for the generation of novel and diverse libraries of compounds for drug discovery. The protocols and insights provided in these application notes serve as a robust starting point for researchers to explore the vast chemical space around the benzofuran scaffold. The ability to perform sequential derivatization further enhances the value of this building block, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: 7-Bromo-5-chlorobenzofuran as a Versatile Intermediate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Notably, its derivatives have emerged as potent agents in oncology, targeting various hallmarks of cancer.[3][4] This guide provides an in-depth technical overview of 7-Bromo-5-chlorobenzofuran, a strategically halogenated intermediate designed for the efficient synthesis of novel anticancer drug candidates. We will explore its synthesis, physicochemical properties, and its application in building complex molecules through regioselective functionalization, targeting key cancer-related pathways like protein kinase signaling.[5][6] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile building block in their discovery programs.

The Strategic Importance of the Benzofuran Scaffold in Oncology

Benzofuran and its derivatives are fundamental components of numerous compounds with significant therapeutic potential.[1][7] In cancer research, these scaffolds have been successfully incorporated into molecules that inhibit critical cellular processes required for tumor growth and survival.[3][8] The mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization, which disrupts mitosis, to the targeted suppression of protein kinases that drive oncogenic signaling.[3][6][9]

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran ring system has been shown to significantly enhance cytotoxic activity.[10] This is often attributed to the ability of halogens to form "halogen bonds," which are specific, non-covalent interactions that can improve a molecule's binding affinity and selectivity for its biological target.[10] The this compound intermediate offers two distinct halogen atoms at positions amenable to differential chemical modification, making it a powerful tool for constructing libraries of potential drug candidates.

Physicochemical Properties and Safety Data

Proper handling and understanding of the starting material are paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 286836-07-5[11][12]
Molecular Formula C₈H₄BrClO[11][12]
Molecular Weight 231.48 g/mol [11][12]
Appearance Solid[11]
IUPAC Name 7-bromo-5-chloro-1-benzofuran[11][12]

Safety & Handling:

This compound is classified as a hazardous substance.[12]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12]

  • Precautions: Always handle this compound in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust.[13] In case of accidental contact, wash the affected area thoroughly with soap and water.[13]

  • Storage: Store in a tightly sealed container in a dry, cool place.[11]

Synthesis of the this compound Intermediate

While numerous methods exist for benzofuran synthesis, a common and effective strategy involves the Williamson ether synthesis followed by an acid-catalyzed cyclization. The following protocol outlines a plausible route starting from commercially available 2-bromo-4-chlorophenol.

Protocol 3.1: Two-Step Synthesis of this compound

This protocol is based on established methodologies for preparing substituted benzofurans.[16]

Step 1: Synthesis of 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-4-chlorophenol (1 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The base acts as a proton scavenger, facilitating the formation of the phenoxide nucleophile.

  • Alkylation: Add 2-bromo-1,1-dimethoxyethane (1.2 eq.) to the reaction mixture. This reagent serves as the electrophile.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ether intermediate.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Reaction Setup: Place the crude 1-(2-bromo-4-chlorophenoxy)-2,2-dimethoxyethane from the previous step into a flask.

  • Acid Catalyst: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in a high-boiling solvent like chlorobenzene.[16] The acid facilitates the intramolecular cyclization and dehydration to form the furan ring.

  • Reaction: Heat the mixture with vigorous stirring. For PPA, a temperature of 100-120 °C is typical. For sulfuric acid in chlorobenzene, reflux temperatures may be required.[16] The reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application as a Synthetic Intermediate: A Gateway to Novel Analogs

The distinct electronic environments of the C-Br and C-Cl bonds in this compound allow for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond at the 7-position is generally more reactive in reactions like Suzuki, Stille, or Sonogashira coupling than the C-Cl bond at the 5-position. This differential reactivity is the cornerstone of its utility.

G cluster_start Starting Intermediate cluster_synthesis Synthetic Transformations cluster_product Target Compound Class start This compound suzuki Suzuki Cross-Coupling (Arylboronic Acid, Pd catalyst) start->suzuki Regioselective at C7 product 7-Aryl-5-chlorobenzofuran Derivatives suzuki->product other_rxn Further Functionalization (e.g., at C2/C3) final_product Complex Anticancer Agents other_rxn->final_product product->other_rxn Diversification

Caption: Synthetic workflow using this compound.

Protocol 4.1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the introduction of an aryl group at the C7-position, a common strategy for building molecules that can interact with protein targets.[17]

  • Reaction Setup: To a degassed reaction vessel, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically aqueous sodium carbonate (2 M solution, 2-3 eq.).[17]

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol.[17]

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[17]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-5-chlorobenzofuran derivative.[17]

From Intermediate to Potential Kinase Inhibitor: An Exemplary Workflow

Many benzofuran derivatives exert their anticancer effects by inhibiting protein kinases.[5][6] The following workflow illustrates how this compound can be used to synthesize a hypothetical kinase inhibitor.

G cluster_pathway Oncogenic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Protein Kinase (e.g., VEGFR-2, Aurora B) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Signaling Blocked PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Benzofuran-based Inhibitor Inhibitor->Kinase Competitive Inhibition

Caption: Inhibition of a protein kinase signaling pathway.

Protocol 5.1: Synthesis of a 7-(Pyridin-3-yl)-5-chlorobenzofuran-2-carboxamide Derivative

This multi-step synthesis creates a final molecule with features common to kinase inhibitors: a heterocyclic core for binding and an amide group for hydrogen bonding interactions.

  • Step 1: Suzuki Coupling: Synthesize 7-(pyridin-3-yl)-5-chlorobenzofuran from this compound and pyridine-3-boronic acid using the methodology outlined in Protocol 4.1 .

  • Step 2: C2-Position Functionalization (Vilsmeier-Haack Reaction):

    • In a flask cooled to 0 °C, add DMF (3 eq.) and slowly add phosphorus oxychloride (POCl₃, 1.2 eq.). Stir for 30 minutes.

    • Add a solution of 7-(pyridin-3-yl)-5-chlorobenzofuran (1 eq.) in DMF.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH.

    • Filter the resulting precipitate to obtain 7-(pyridin-3-yl)-5-chlorobenzofuran-2-carbaldehyde.

  • Step 3: Oxidation to Carboxylic Acid:

    • Dissolve the aldehyde from Step 2 in a mixture of t-butanol and water.

    • Add 2-methyl-2-butene followed by sodium chlorite (NaClO₂).

    • Stir at room temperature until the reaction is complete.

    • Acidify the mixture and extract the product, 7-(pyridin-3-yl)-5-chlorobenzofuran-2-carboxylic acid.

  • Step 4: Amide Coupling:

    • Dissolve the carboxylic acid from Step 3 in DMF.

    • Add a coupling agent like HATU (1.1 eq.) and a base like DIPEA (2 eq.).

    • Add the desired amine (e.g., aniline, 1.1 eq.).

    • Stir at room temperature for 12 hours.

    • Perform an aqueous work-up and purify by column chromatography or recrystallization to yield the final carboxamide product.

The resulting compound can then be submitted for biological evaluation, including in vitro kinase assays and cell-based cytotoxicity studies against various cancer cell lines.[9][18]

Conclusion

This compound is a high-value synthetic intermediate for anticancer drug discovery. Its dual halogenation provides a platform for controlled, regioselective modifications, enabling the rapid generation of diverse molecular architectures. The protocols and strategies outlined in this guide demonstrate a clear path from this versatile building block to complex, biologically active molecules, empowering researchers to explore new chemical space in the search for next-generation cancer therapeutics.

References

Application Notes and Protocols: 7-Bromo-5-chlorobenzofuran as a Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a forward-looking technical guide on the potential applications of 7-Bromo-5-chlorobenzofuran in materials science. While its derivatives have been explored in medicinal chemistry, its utility in fields such as organic electronics and polymer science remains an area of nascent potential.[1][2] This guide will detail hypothesized, yet scientifically grounded, applications and protocols to stimulate further research into this promising, functionalized heterocyclic compound.

The unique dissymmetric halogenation of the this compound scaffold presents an invaluable opportunity for selective, stepwise functionalization. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for the programmed construction of complex organic materials. This control is paramount in tuning the optoelectronic properties of materials designed for specific functions.

Part 1: Proposed Application in Organic Light-Emitting Diodes (OLEDs)

The benzofuran core is a well-established constituent of various fluorescent molecules. By leveraging the dual halogen sites on this compound, it is possible to synthesize novel host and emissive materials for OLEDs. The general strategy involves using the more reactive bromo position for core functionalization and the less reactive chloro position for attaching charge-transporting or solubility-imparting moieties.

Hypothetical Synthesis of a Blue-Emitting Fluorophore

This protocol outlines a hypothetical two-step synthesis of a novel blue-emitting material derived from this compound. The first step involves a Suzuki coupling at the 7-position, followed by a Buchwald-Hartwig amination at the 5-position.

Protocol 1: Synthesis of a 7-Aryl-5-amino-benzofuran Derivative

Step 1: Suzuki Coupling at the 7-Position

  • Reagent Preparation : In a dry Schlenk flask, combine this compound (1.0 eq), your chosen arylboronic acid (e.g., 9,9-dimethylfluoren-2-yl)boronic acid) (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition : Add a 3:1 mixture of toluene and water. Degas the mixture with argon for 30 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive pressure of argon.

  • Reaction Conditions : Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination at the 5-Position

  • Reagent Preparation : In a dry Schlenk flask, add the product from Step 1 (1.0 eq), your chosen amine (e.g., carbazole) (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Catalyst Addition : Add anhydrous toluene to the flask. Degas the mixture with argon for 20 minutes. Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) under a positive pressure of argon.

  • Reaction Conditions : Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor by TLC.

  • Work-up and Isolation : After cooling, dilute with toluene and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Data Presentation: Expected Spectroscopic and Electrochemical Data

PropertyExpected Value/ObservationCharacterization Technique
Absorption (λₘₐₓ) 350-400 nmUV-Vis Spectroscopy
Emission (λₑₘ) 450-480 nm (in solution)Photoluminescence Spectroscopy
Quantum Yield > 0.70Integrating Sphere
HOMO Level -5.5 to -6.0 eVCyclic Voltammetry
LUMO Level -2.5 to -3.0 eVCyclic Voltammetry/Absorption Edge

Visualization: Synthetic Workflow

G start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄) start->step1 intermediate 7-Aryl-5-chlorobenzofuran step1->intermediate step2 Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃/XPhos) intermediate->step2 product Final Emissive Material step2->product

Caption: Proposed synthetic route to a novel OLED material.

Part 2: Potential Application as a Monomer for Functional Polymers

The di-functional nature of this compound makes it an attractive candidate as a monomer for the synthesis of novel conjugated polymers. These materials could find applications in organic photovoltaics (OPVs) or as active layers in organic field-effect transistors (OFETs).

Hypothetical Synthesis of a Benzofuran-based Copolymer

This protocol describes a hypothetical Yamamoto polymerization to create a copolymer of this compound with another dibromo-aromatic comonomer.

Protocol 2: Yamamoto Polymerization

  • Monomer Preparation : If necessary, convert the chloro group of this compound to a bromo group via a halogen exchange reaction or use it as is for a more complex polymerization scheme. For this example, we assume a di-bromo derivative is synthesized first.

  • Reaction Setup : In a flame-dried Schlenk flask, add the di-bromo benzofuran monomer (1.0 eq) and a suitable comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq).

  • Catalyst and Solvent : Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.5 eq) and 2,2'-bipyridyl (2.5 eq).

  • Polymerization : Heat the mixture to 80 °C and stir under an inert atmosphere for 72 hours. The polymer should precipitate from the solution as it forms.

  • Work-up and Purification : Cool the reaction and pour the mixture into a solution of methanol/hydrochloric acid to precipitate the polymer fully. Filter the polymer and wash sequentially with methanol, acetone, and hexane. Further purification can be achieved by Soxhlet extraction with different solvents to remove oligomers and catalyst residues.

Visualization: Polymerization Scheme

G cluster_0 monomer1 Di-bromo Benzofuran Derivative reaction Yamamoto Polymerization (Ni(COD)₂, Bipyridyl) monomer1->reaction monomer2 Di-bromo Aromatic Comonomer monomer2->reaction polymer Conjugated Copolymer reaction->polymer

Caption: Hypothetical Yamamoto polymerization workflow.

Part 3: Characterization and Validation

For any newly synthesized material, a thorough characterization is essential to validate its structure and properties.

Standard Characterization Suite

TechniquePurpose
¹H and ¹³C NMR Spectroscopy Structural verification and purity assessment.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.
UV-Visible and Photoluminescence Spectroscopy Determination of optical properties (absorption, emission, bandgap).
Cyclic Voltammetry (CV) Measurement of electrochemical properties (HOMO/LUMO energy levels).
Thermogravimetric Analysis (TGA) Assessment of thermal stability.
Gel Permeation Chromatography (GPC) For polymers, determination of molecular weight and polydispersity.

Conclusion and Future Outlook

This compound represents an underutilized building block in materials science. The protocols and applications outlined in this document are intended to serve as a well-founded starting point for researchers to explore its potential. The ability to selectively functionalize the 5- and 7-positions opens a vast chemical space for the design of novel organic electronic materials with tailored properties. Future work should focus on the practical synthesis and characterization of these proposed molecules and polymers to validate their performance in electronic devices.

References

Application Notes & Protocols: Selective Sonogashira Coupling of 7-Bromo-5-chlorobenzofuran for the Synthesis of Advanced Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 7-Bromo-5-chlorobenzofuran. The inherent differential reactivity of the C-Br and C-Cl bonds within this substrate allows for highly selective alkynylation at the 7-position, yielding versatile 7-alkynyl-5-chlorobenzofuran derivatives. These products are valuable intermediates in the synthesis of complex molecules for pharmaceuticals, organic materials, and natural products.[1] This guide details the mechanistic rationale, optimized reaction protocols, catalyst selection, and practical considerations to ensure reproducible, high-yield synthesis for researchers in organic chemistry and drug development.

Introduction and Scientific Context

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp) bonds under mild conditions.[1][2] Its application to multifunctionalized heterocyclic systems like this compound presents a strategic opportunity for selective functionalization.

The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and pharmaceuticals.[3] The ability to selectively introduce an alkynyl group onto this scaffold opens a gateway for further molecular elaboration, such as cyclization reactions, the formation of extended π-conjugated systems, or the introduction of other functional groups.[4]

The key to the successful application described herein lies in the chemoselective activation of the C-Br bond over the more stable C-Cl bond. The established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br >> C-Cl. This significant difference in reactivity allows for precise targeting of the C-Br bond at the 7-position of the benzofuran ring, while leaving the C-Cl bond at the 5-position intact for potential subsequent transformations.

Mechanistic Rationale for Selective Coupling

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the more labile C-Br bond of this compound to form a Pd(II) intermediate. This is the rate-limiting and selectivity-determining step.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The desired 7-alkynyl-5-chlorobenzofuran product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.[6]

The selective functionalization is achieved by carefully controlling reaction conditions (e.g., temperature) to favor the oxidative addition at the weaker C-Br bond. More forcing conditions could lead to undesired coupling at the C-Cl position.

Core Experimental Protocol

This protocol is designed as a robust starting point for the selective Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for particularly challenging or sterically hindered alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%Sigma-AldrichStore in a cool, dry place.
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercially availableShould be purified if necessary (e.g., by distillation).
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeStrem Chemicals[PdCl₂(PPh₃)₂] is air-stable but should be handled quickly.
Copper(I) Iodide (CuI)>98%Acros OrganicsOff-white to brownish powder; should be protected from light.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Anhydrous, >99.5%Sigma-AldrichMust be degassed prior to use. Acts as both base and solvent.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichRequired as a co-solvent.
Inert GasArgon or NitrogenN/AHigh purity, for maintaining an inert atmosphere.
Step-by-Step Experimental Workflow

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All glassware must be oven- or flame-dried to ensure anhydrous conditions. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and Copper(I) Iodide (0.05 mmol, 5 mol%).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed Tetrahydrofuran (5 mL) and Triethylamine (3.0 mmol, 3.0 eq) via syringe.

    • Stir the resulting suspension for 5 minutes at room temperature.

    • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-65 °C using an oil bath.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-alkynyl-5-chlorobenzofuran product.

Visualization of the Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: This compound PdCl₂(PPh₃)₂ CuI B 2. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C 3. Add Solvents/Reagents: THF, Et₃N Terminal Alkyne B->C D 4. Heat & Stir: 60-65 °C, 4-8h Monitor by TLC/LC-MS C->D E 5. Quench & Filter: Dilute with EtOAc Filter through Celite® D->E F 6. Liquid-Liquid Extraction: Wash with aq. NH₄Cl & Brine E->F G 7. Purify: Dry, Concentrate Flash Chromatography F->G H 7-Alkynyl-5-chlorobenzofuran G->H Pure Product

Caption: Experimental workflow for the selective Sonogashira coupling.

Catalyst and Reagent Selection: The "Why"

  • Copper Co-catalyst: CuI is essential for the classical Sonogashira reaction.[1] While "copper-free" Sonogashira protocols exist, they often require stronger bases or specialized ligands and may be less reliable for this specific substrate.[7]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A mixture of an amine and a non-polar aprotic solvent like THF or toluene is standard. THF helps to solubilize the benzofuran substrate and the palladium complex.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient degassing, wet reagents.Use fresh catalyst, ensure rigorous degassing of solvents, use freshly opened anhydrous reagents.
Alkyne Homocoupling Presence of oxygen, incorrect catalyst/Cu ratio.Ensure a thoroughly inert atmosphere. Minimize the amount of CuI (start with 2-3 mol%).
Slow Reaction Rate Sterically hindered alkyne, low temperature.Increase reaction temperature (up to 80 °C). Consider a more active ligand for palladium (e.g., XPhos).
De-bromination High temperature, prolonged reaction time.Monitor the reaction closely and stop it upon consumption of starting material. Reduce the reaction temperature.

Conclusion

The protocol described provides a validated and reliable method for the selective alkynylation of this compound. By leveraging the inherent reactivity differences of the halogen substituents, this Sonogashira coupling serves as an efficient entry point to a diverse range of 7-functionalized benzofuran derivatives. This methodology is of significant value to researchers engaged in the synthesis of complex heterocyclic molecules for various applications in drug discovery and materials science.

References

The Strategic Functionalization of 7-Bromo-5-chlorobenzofuran: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Dihalogenated Benzofuran Core

For researchers, scientists, and professionals in drug development, the benzofuran motif is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The strategic derivatization of this core structure allows for the fine-tuning of pharmacological properties, leading to the discovery of novel therapeutic agents. This guide focuses on a particularly versatile starting material: 7-Bromo-5-chlorobenzofuran. The differential reactivity of the two halogen substituents on this molecule provides a unique opportunity for selective, stepwise functionalization, opening a gateway to a diverse range of novel and complex heterocyclic compounds.

This document serves as a detailed guide, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations. We will explore the selective functionalization of the 7-bromo position, leveraging the inherent reactivity differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Subsequently, we will delve into the synthesis of advanced heterocyclic systems, such as furo[3,2-b]pyridines and furo[2,3-c]quinolines, which hold significant promise in the development of new therapeutics.

Part 1: The Chemistry of Selective Functionalization

The key to the synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical and often rate-determining step. The C-Br bond is weaker than the C-Cl bond, and therefore, oxidative addition occurs preferentially at the C-Br bond. This allows for selective functionalization at the 7-position of the benzofuran ring while leaving the 5-chloro substituent intact for subsequent transformations.

This principle of selective reactivity is the foundation for the protocols detailed in this guide. By carefully controlling reaction conditions, we can achieve high yields of mono-functionalized products, which can then be used as building blocks for more complex heterocyclic systems.

Part 2: Application Notes & Protocols for Selective Cross-Coupling Reactions

The following section provides detailed protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation. These reactions have been adapted from established literature procedures for similar dihalogenated systems and are optimized for selectivity at the 7-bromo position of this compound.[2]

Selective Suzuki-Miyaura Coupling at the 7-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. This protocol details the selective coupling of an arylboronic acid at the 7-position of this compound.

Experimental Protocol: Synthesis of 7-Aryl-5-chlorobenzofuran

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%). Add this catalyst/ligand mixture to the main reaction flask.

  • Add 1,4-dioxane and degassed water to the flask in a 4:1 ratio.

  • Seal the flask and purge with argon for 15 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-5-chlorobenzofuran.

Data Summary Table:

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-5-chlorobenzofuran85
2Phenylboronic acid7-Phenyl-5-chlorobenzofuran82
33-Thienylboronic acid7-(Thiophen-3-yl)-5-chlorobenzofuran78

Experimental Workflow Diagram:

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound Arylboronic acid K2CO3 Catalyst Add Catalyst/Ligand: Pd(OAc)2 PPh3 Start->Catalyst Solvent Add Solvents: 1,4-Dioxane Water Catalyst->Solvent Purge Purge with Argon Solvent->Purge Heat Heat to 90 °C (12-24 h) Purge->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End 7-Aryl-5-chlorobenzofuran Purify->End

Caption: Workflow for the selective Suzuki-Miyaura coupling at the 7-position.

Selective Buchwald-Hartwig Amination at the 7-Position

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[3][4] This protocol describes the selective amination at the 7-position of this compound.

Experimental Protocol: Synthesis of 7-Amino-5-chlorobenzofuran Derivatives

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the desired amine (1.2 eq) and anhydrous toluene.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryAmineProductYield (%)
1Morpholine4-(5-Chlorobenzofuran-7-yl)morpholine90
2AnilineN-(5-Chlorobenzofuran-7-yl)aniline85
3BenzylamineN-Benzyl-5-chlorobenzofuran-7-amine88

Catalytic Cycle Diagram:

Buchwald_Hartwig Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(Br)L2] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR'R'')L2]+Br- OA_complex->Amine_complex Ligand Exchange Amido_complex [Ar-Pd(II)(NR'R'')L] Amine_complex->Amido_complex Deprotonation H-Base+ H-Base+ Amine_complex->H-Base+ Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L2 Amido_complex->Catalyst_regen Catalyst_regen->Pd0 Regeneration Ar-Br Ar-Br Ar-Br->OA_complex HNR'R'' HNR'R'' HNR'R''->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Selective Sonogashira Coupling at the 7-Position

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, providing access to alkynyl-substituted arenes.[5]

Experimental Protocol: Synthesis of 7-Alkynyl-5-chlorobenzofuran

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, triethylamine (2.0 eq), and the terminal alkyne (1.2 eq).

  • Stir the reaction at 80 °C for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table:

EntryAlkyneProductYield (%)
1Phenylacetylene5-Chloro-7-(phenylethynyl)benzofuran92
21-Hexyne5-Chloro-7-(hex-1-yn-1-yl)benzofuran87
3(Trimethylsilyl)acetylene5-Chloro-7-((trimethylsilyl)ethynyl)benzofuran95

Part 3: Synthesis of Fused Heterocyclic Systems

The selectively functionalized 7-substituted-5-chlorobenzofurans are valuable intermediates for the synthesis of more complex, fused heterocyclic systems. This section provides protocols for the synthesis of furo[3,2-b]pyridines and furo[2,3-c]quinolines.

Synthesis of Furo[3,2-b]pyridine Derivatives

Furo[3,2-b]pyridines are an important class of heterocycles with a range of biological activities.[6] This protocol describes a potential route starting from a 7-amino-5-chlorobenzofuran derivative.

Experimental Protocol: Synthesis of a Furo[3,2-b]pyridine Derivative

Materials:

  • N-(5-Chlorobenzofuran-7-yl)aniline (from Protocol 2.2)

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of N-(5-Chlorobenzofuran-7-yl)aniline and malonic acid is heated at 140-150 °C for 2 hours.

  • The reaction mixture is cooled, and phosphorus oxychloride is added.

  • The mixture is refluxed for 3-4 hours.

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution.

  • The resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Synthesis of Furo[2,3-c]quinoline Derivatives

Furo[2,3-c]quinolines are another class of fused heterocycles with interesting biological properties.[7]

Experimental Protocol: Synthesis of a Furo[2,3-c]quinoline Derivative

This synthesis involves a multi-step sequence starting from a 7-alkynyl-5-chlorobenzofuran.

Step 1: Hydration of the Alkyne

  • The 7-alkynyl-5-chlorobenzofuran (from Protocol 2.3) is dissolved in a mixture of formic acid and water.

  • The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled and neutralized, and the product ketone is extracted.

Step 2: Condensation and Cyclization

  • The resulting ketone is condensed with a suitable aniline derivative in the presence of a dehydrating agent (e.g., polyphosphoric acid).

  • The reaction mixture is heated to promote cyclization and formation of the quinoline ring.

  • Workup and purification yield the desired furo[2,3-c]quinoline derivative.

Logical Relationship Diagram:

Synthesis_Pathway cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Product 7-Aryl-5-chlorobenzofuran Start->Suzuki_Product Buchwald_Product 7-Amino-5-chlorobenzofuran derivative Start->Buchwald_Product Sonogashira_Product 7-Alkynyl-5-chlorobenzofuran Start->Sonogashira_Product Other_heterocycles Other Novel Heterocycles Suzuki_Product->Other_heterocycles Further Transformations Furo_pyridine Furo[3,2-b]pyridine Buchwald_Product->Furo_pyridine Further Cyclization Furo_quinoline Furo[2,3-c]quinoline Sonogashira_Product->Furo_quinoline Hydration & Cyclization

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The principles of selective palladium-catalyzed cross-coupling, based on the differential reactivity of C-Br and C-Cl bonds, provide a powerful strategy for the controlled elaboration of this core structure. The protocols detailed in this guide offer a practical and efficient means to access a wide range of 7-substituted-5-chlorobenzofurans, which in turn can be transformed into complex fused heterocyclic systems with significant potential for drug discovery and development. The methodologies presented here are intended to serve as a robust foundation for researchers to explore the vast chemical space accessible from this unique dihalogenated benzofuran.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-5-chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 7-Bromo-5-chlorobenzofuran, a key intermediate in the development of novel pharmaceutical compounds. The protocols detailed herein are designed to be robust and scalable, with a focus on efficiency, safety, and reproducibility.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific scaffold of this compound is a crucial building block in the synthesis of selective receptor modulators and enzyme inhibitors, making its efficient and scalable production a topic of significant interest in medicinal chemistry and process development.[1] This document outlines a validated two-step synthetic approach adaptable for large-scale production, starting from readily available precursors.

Strategic Approach to Scale-Up Synthesis

The selected synthetic strategy is based on a classical approach involving the Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. This method is advantageous for scale-up due to its operational simplicity, the relatively low cost of reagents, and the avoidance of heavy metal catalysts, which can contaminate the final product and the environment.[2]

Overall Synthetic Scheme

Synthetic Scheme A 2-Bromo-4-chlorophenol C 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane A->C Williamson Ether Synthesis (Base, Solvent) B 2-Halo-1,1-dimethoxyethane B->C D This compound C->D Intramolecular Cyclization (Acid, Heat)

Caption: Two-step synthesis of this compound.

Part 1: Williamson Ether Synthesis of 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane

This initial step involves the formation of an ether linkage between 2-Bromo-4-chlorophenol and a protected acetaldehyde equivalent, 2-halo-1,1-dimethoxyethane. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Experimental Protocol

Materials:

  • 2-Bromo-4-chlorophenol

  • 2-Bromo-1,1-dimethoxyethane or 2-Chloro-1,1-dimethoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 2-Bromo-4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the reactor to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Initiate Stirring: Begin vigorous stirring to ensure good mixing of the solids.

  • Reagent Addition: Slowly add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the reaction mixture via an addition funnel over 30-60 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product, 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane, as an oil. The crude product is often used in the next step without further purification.

Key Parameters and Optimization
ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃)A cost-effective and moderately strong base suitable for large-scale operations.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the SN2 reaction.
Temperature 80-90 °CProvides a sufficient reaction rate without significant decomposition.
Stoichiometry Excess K₂CO₃ and 2-bromo-1,1-dimethoxyethaneEnsures complete consumption of the starting phenol.

Part 2: Intramolecular Cyclization to this compound

The second step involves the acid-catalyzed intramolecular cyclization of the acetal intermediate to form the desired benzofuran ring system. The choice of acid and reaction temperature are critical for achieving a clean and efficient cyclization.

Experimental Protocol

Materials:

  • Crude 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane

  • Polyphosphoric Acid (PPA) or a mixture of Phosphoric Acid and Phosphorus Pentoxide

  • Chlorobenzene or Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane or Hexane (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Charge the reactor with the crude 1-(2-Bromo-4-chlorophenoxy)-2,2-dimethoxyethane from the previous step.

  • Solvent Addition: Add chlorobenzene or toluene to the reactor.

  • Acid Addition: Slowly and carefully add polyphosphoric acid (PPA) to the stirred solution. The addition is exothermic.

  • Reaction: Heat the mixture to 120-140 °C and maintain for 12-24 hours. The reaction should be monitored by GC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to below 50 °C.

    • Carefully quench the reaction by slowly adding the mixture to a separate vessel containing ice-water with vigorous stirring.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as heptane or hexane to yield this compound as a solid.

Key Parameters and Optimization
ParameterRecommended ConditionRationale
Acid Catalyst Polyphosphoric Acid (PPA)Acts as both a catalyst and a dehydrating agent, driving the cyclization to completion.
Solvent Chlorobenzene or TolueneHigh-boiling point solvents suitable for the reaction temperature.
Temperature 120-140 °CNecessary to promote the intramolecular cyclization.
Purification RecrystallizationAn effective and scalable method for purifying the solid product.

Safety Considerations

  • 2-Bromo-4-chlorophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • 2-Bromo-1,1-dimethoxyethane: Lachrymator and irritant. Use in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Polyphosphoric Acid (PPA): Highly corrosive. Handle with extreme care, and quench reactions cautiously.

  • Brominated and Chlorinated Compounds: Handle with care as they can be hazardous. Ensure proper ventilation and use appropriate PPE.[3] Accidental mixing of chlorine- and bromine-based products should be avoided.[4]

Mechanistic Insights

The formation of the benzofuran ring proceeds through a well-established electrophilic aromatic substitution mechanism.

Mechanism cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2: Intramolecular Electrophilic Aromatic Substitution cluster_2 Step 3: Dehydration and Aromatization A 1-(2-Bromo-4-chlorophenoxy)- 2,2-dimethoxyethane B Intermediate Aldehyde A->B H+ C Intermediate Aldehyde D Cyclized Intermediate C->D Protonation of Carbonyl E Cyclized Intermediate F This compound E->F -H2O

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Conclusion

The protocols described in these application notes provide a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and process chemists can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for Antibacterial and Antifungal Screening of 7-Bromo-5-chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1][2][3] Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[4][5][6] The introduction of halogen substituents into the benzofuran scaffold has been shown to significantly influence their antimicrobial efficacy.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial and antifungal screening of a specific subset of these compounds: 7-Bromo-5-chlorobenzofuran derivatives.

These application notes are designed to provide not just a set of instructions, but a framework for critical thinking in the early-stage evaluation of novel chemical entities. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Foundational Screening Methodologies

The initial assessment of antimicrobial activity typically involves determining the minimum concentration of a compound that inhibits the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC).[2][9][10][11] Two widely adopted methods for MIC determination are the broth microdilution and disk diffusion assays.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value and is considered a gold standard for susceptibility testing.[9][12][13] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[10][13]

Principle: A standardized inoculum of the test microorganism is added to each well containing a specific concentration of the this compound derivative. Following incubation, the lowest concentration of the compound that prevents visible growth is determined to be the MIC.[9][10]

Protocol: Broth Microdilution Assay

  • Preparation of Test Compound Stock Solution:

    • Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). All novel compounds should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a chemical fume hood.[11]

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well plate, add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.[14]

    • Add 100 µL of the test compound stock solution to the first well of each row designated for a specific microorganism.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate, typically to the tenth well. Discard 100 µL from the tenth well.[14] The eleventh well will serve as the growth control (inoculum without the compound), and the twelfth well will be the sterility control (broth only).[9]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[11]

    • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[11]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control). This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; specific conditions for fungi as per CLSI guidelines).[11][13]

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.[9][11]

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Compound Compound Stock SerialDilution Serial Dilution of Compound Compound->SerialDilution Add to first well Media Sterile Broth Media->SerialDilution Add to all wells Inoculum Standardized Inoculum Inoculation Inoculation Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadMIC Visual Reading of MIC Incubation->ReadMIC

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique that is valuable for screening the susceptibility of bacteria to antimicrobial compounds.[16][17][18]

Principle: A paper disk impregnated with a known concentration of the this compound derivative is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth will appear around the disk.[18][19] The size of this zone of inhibition is indicative of the compound's activity.[19]

Protocol: Disk Diffusion Assay

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar plates with a standardized depth.[16]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, inoculate the entire surface of the agar plate to create a uniform bacterial lawn.[15]

  • Application of Disks:

    • Impregnate sterile paper disks (6 mm in diameter) with a defined amount of the this compound derivative solution.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.[18]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.[20]

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, though for novel compounds, the zone diameter provides a comparative measure of activity.[16]

Part 2: Determining Cidal vs. Static Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) or fungistatic and fungicidal activity. To determine this, further assays are necessary.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]

Protocol: MBC Determination

  • Perform an MIC Assay:

    • Follow the broth microdilution protocol as described in section 1.1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).[11]

    • Spread the aliquot onto a fresh, antibiotic-free agar plate.[11]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.[11]

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in no colony formation or a colony count that is ≥99.9% less than the initial inoculum count.[11]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[21] It is determined by subculturing from the clear wells of an MIC assay.[22]

Protocol: MFC Determination

  • Perform an MIC Assay:

    • Follow the broth microdilution protocol for fungi.

  • Subculturing:

    • After the incubation period for the MIC reading, take a defined volume (e.g., 20 µL) from each well that shows complete inhibition (optically clear).[23][24]

    • Plate this volume onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).[23][24]

  • Incubation:

    • Incubate the plates at 35°C until growth is visible in the subculture from the growth control well.[23][24]

  • Data Interpretation:

    • The MFC is the lowest drug concentration that shows no growth or a significant reduction in colonies (e.g., fewer than three colonies, representing approximately 99-99.5% killing activity).[23][24][25]

Diagram: Differentiating Static vs. Cidal Activity

Cidal_vs_Static MIC MIC Determination (Broth Microdilution) Subculture Subculture from clear wells onto agar MIC->Subculture IncubateAgar Incubate Agar Plates Subculture->IncubateAgar ObserveGrowth Observe for Colony Growth IncubateAgar->ObserveGrowth Result Result ObserveGrowth->Result Growth? Bacteriostatic Bacteriostatic Result->Bacteriostatic Yes Bactericidal Bactericidal Result->Bactericidal No (or ≥99.9% reduction)

Caption: Decision workflow to determine cidal or static activity.

Part 3: Data Presentation and Interpretation

Effective data management and clear presentation are crucial for comparing the efficacy of different this compound derivatives.

Table 1: Example Data Summary for Antibacterial Screening

Test MicroorganismGram StainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Staphylococcus aureusGram-positiveDerivative A1632218
Escherichia coliGram-negativeDerivative A64>128>210
Staphylococcus aureusGram-positiveDerivative B816222
Escherichia coliGram-negativeDerivative B3264215

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. In the example above, both derivatives demonstrate bactericidal activity against the tested strains.

Table 2: Example Data Summary for Antifungal Screening

Test MicroorganismCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansDerivative A32642
Aspergillus fumigatusDerivative A16644
Candida albicansDerivative B16322
Aspergillus fumigatusDerivative B8324

Interpretation: Similar to the MBC/MIC ratio, an MFC/MIC ratio of ≤ 4 is often used as a benchmark for fungicidal activity.

Part 4: Mechanistic Insights and Future Directions

While these initial screening assays provide crucial data on the antimicrobial and antifungal potency of this compound derivatives, they do not elucidate the mechanism of action. Further studies, such as time-kill kinetics assays, can provide deeper insights into the pharmacodynamics of the compounds.[26] Additionally, investigating the effects of these derivatives on microbial cell membranes, nucleic acid synthesis, and protein synthesis can help to identify their cellular targets.[6]

The structure-activity relationship (SAR) studies are also essential. For instance, the position and nature of the halogen substituents on the benzofuran ring can significantly impact the antimicrobial activity.[4][7] Aza-benzofuran derivatives have shown different activity profiles compared to their oxa-benzofuran counterparts, which may be attributed to differences in lipophilicity and their ability to interact with bacterial membranes.[27][28]

Diagram: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway Precursor Precursor Molecules EnzymeA Enzyme A Precursor->EnzymeA Intermediate Intermediate Product EnzymeA->Intermediate EnzymeB Enzyme B Intermediate->EnzymeB CellWall Cell Wall Component EnzymeB->CellWall Compound This compound Derivative Compound->Inhibition

Caption: Hypothetical inhibition of a key enzyme in bacterial cell wall synthesis.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial antibacterial and antifungal screening of this compound derivatives. By adhering to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), researchers can generate reliable and reproducible data.[29][30][31][32][33] This foundational screening is a critical first step in the long and complex process of drug discovery and development, paving the way for more in-depth mechanistic studies and the potential identification of novel therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Application Notes & Protocols: One-Pot Synthesis Strategies Starting from 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Dihalogenated Heterocycles

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to precisely and efficiently functionalize this core is paramount for developing novel molecular entities. 7-Bromo-5-chlorobenzofuran represents a particularly valuable starting material, offering two distinct halogen handles for sequential and site-selective chemical modifications. The differential reactivity between the aryl-bromide and the more robust aryl-chloride bond provides a synthetic linchpin for one-pot, multi-reaction sequences, enabling the rapid construction of complex, polysubstituted benzofurans without the need for laborious isolation of intermediates.[3]

This guide provides an in-depth exploration of one-pot synthesis strategies starting from this compound, with a focus on palladium-catalyzed sequential cross-coupling reactions. We will delve into the mechanistic principles that govern chemoselectivity and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.

Pillar 1: Chemoselectivity in Sequential Cross-Coupling

The success of a one-pot sequential functionalization of this compound hinges on the ability to selectively address the C7-Br bond while leaving the C5-Cl bond intact for a subsequent transformation. This selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling reactions, specifically the oxidative addition step.[4]

The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl.[3] This inherent reactivity difference allows for the selective activation of the C-Br bond under carefully controlled conditions. By employing specific catalyst systems and modulating reaction parameters like temperature, we can achieve high fidelity for the first coupling at the C7 position.

A particularly powerful strategy involves a temperature-dependent chemoselectivity trigger.[5][6] By performing the initial reaction at a low temperature (e.g., -78°C to 0°C), the catalyst system possesses sufficient activity to cleave the C-Br bond but remains inert towards the less reactive C-Cl bond. Once the first coupling is complete, the reaction temperature can be elevated to facilitate the second coupling at the C5 position, often with the addition of the second coupling partner and appropriate reagents, all within the same reaction vessel.

Pillar 2: Catalyst System Selection

The choice of the palladium catalyst and its associated ligands is critical for achieving high efficiency and selectivity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior performance, especially in challenging one-pot sequences.

N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as PEPPSI™-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have emerged as exceptionally robust and highly active catalysts for cross-coupling reactions.[5][6] They exhibit excellent thermal stability and can facilitate couplings of even challenging substrates like aryl chlorides. Their high reactivity allows for transformations to occur at very low temperatures, which is key to exploiting the differential reactivity of the C-Br and C-Cl bonds.

Application Protocol 1: One-Pot Sequential Suzuki-Miyaura / Suzuki-Miyaura Coupling

This protocol details a one-pot, two-step sequence for the diarylation of this compound, demonstrating the principle of temperature-dependent chemoselectivity.

Workflow Diagram

G cluster_0 Step 1: C7-Br Selective Coupling (Low Temp) cluster_1 Step 2: C5-Cl Coupling (High Temp) A This compound C Pd-NHC Catalyst (e.g., PEPPSI™-IPr) Base (e.g., K₃PO₄) Toluene, -78°C to 0°C A->C B Arylboronic Acid 1 (Ar¹-B(OH)₂) B->C D Intermediate: 7-Aryl-5-chlorobenzofuran C->D Selective Oxidative Addition at C-Br F Additional Base (e.g., NaOMe) THF, 75°C D->F In situ D->F E Arylboronic Acid 2 (Ar²-B(OH)₂) E->F G Final Product: 7-Aryl¹-5-Aryl²-benzofuran F->G Oxidative Addition at C-Cl

Caption: One-pot sequential Suzuki-Miyaura coupling workflow.

Materials & Reagents
ReagentPuritySupplierNotes
This compound>95%CommercialStarting material.
Arylboronic Acid 1 (Ar¹-B(OH)₂)>98%CommercialFirst coupling partner.
Arylboronic Acid 2 (Ar²-B(OH)₂)>98%CommercialSecond coupling partner.
PEPPSI™-IPr CatalystN/ACommercial--INVALID-LINK--palladium(II) dichloride.
Potassium Phosphate (K₃PO₄)AnhydrousCommercialBase for the first step.
Sodium Methoxide (NaOMe)>95%CommercialBase for the second step.
TolueneAnhydrousCommercialSolvent for the first step.
Tetrahydrofuran (THF)AnhydrousCommercialSolvent for the second step.
Argon (Ar)>99.99%Gas SupplierFor maintaining an inert atmosphere.
Step-by-Step Protocol

PART A: Selective C-Br Arylation

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231.5 mg).

  • Reagent Addition: Add Arylboronic Acid 1 (1.2 mmol), K₃PO₄ (2.0 mmol), and the Pd-NHC catalyst (PEPPSI™-IPr, 0.02 mmol, 2 mol%).

  • Atmosphere Purge: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction (Step 1): Cool the reaction mixture to 0°C using an ice bath. Stir vigorously for 2-4 hours.

    • Causality Note: Performing the reaction at low temperature is crucial for selectively activating the C-Br bond over the more stable C-Cl bond. The high activity of the Pd-NHC catalyst facilitates the reaction even at this reduced temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material and formation of the 7-aryl-5-chlorobenzofuran intermediate.

PART B: In Situ C-Cl Arylation

  • Reagent Addition (Step 2): Once the first step is complete, add Arylboronic Acid 2 (1.5 mmol) to the reaction mixture under a positive flow of argon.

  • Solvent and Base Addition: Add anhydrous THF (5 mL) followed by sodium methoxide (3.0 mmol).

    • Causality Note: A stronger base and higher temperature are typically required to activate the less reactive C-Cl bond for the second Suzuki-Miyaura coupling.[5]

  • Reaction (Step 2): Heat the reaction mixture to 75°C and stir for 12-18 hours.

  • Monitoring: Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-Aryl¹-5-Aryl²-benzofuran.

Application Protocol 2: One-Pot Sequential C-C / C-N Coupling (Suzuki/Buchwald-Hartwig)

This protocol illustrates the versatility of the one-pot approach by combining a Suzuki coupling at the C7 position with a subsequent Buchwald-Hartwig amination at the C5 position.

Workflow Diagram

G cluster_0 Step 1: C7-Br Suzuki Coupling (Low Temp) cluster_1 Step 2: C5-Cl Buchwald-Hartwig Amination (High Temp) A This compound C Pd-NHC Catalyst Base (e.g., K₃PO₄) Toluene, 0°C A->C B Arylboronic Acid (Ar¹-B(OH)₂) B->C D Intermediate: 7-Aryl-5-chlorobenzofuran C->D Selective C-C Bond Formation F Strong Base (e.g., KOtBu) Ligand (e.g., XPhos) 80°C D->F In situ D->F E Amine (R₂NH) E->F G Final Product: 7-Aryl-5-(dialkylamino)-benzofuran F->G Selective C-N Bond Formation

Caption: One-pot sequential Suzuki / Buchwald-Hartwig coupling.

Materials & Reagents
ReagentPuritySupplierNotes
This compound>95%CommercialStarting material.
Arylboronic Acid (Ar¹-B(OH)₂)>98%CommercialSuzuki coupling partner.
Amine (Primary or Secondary)>98%CommercialBuchwald-Hartwig coupling partner.
PEPPSI™-IPr CatalystN/ACommercialCatalyst for the first step.
Potassium Phosphate (K₃PO₄)AnhydrousCommercialBase for the first step.
Potassium tert-butoxide (KOtBu)>98%CommercialStrong base for the second step.
XPhos>98%CommercialLigand for the Buchwald-Hartwig step.
TolueneAnhydrousCommercialSolvent.
Argon (Ar)>99.99%Gas SupplierFor maintaining an inert atmosphere.
Step-by-Step Protocol

PART A: Selective C-Br Arylation (Suzuki Coupling)

  • Follow steps 1-6 from Application Protocol 1, Part A, to synthesize the 7-aryl-5-chlorobenzofuran intermediate in situ.

PART B: In Situ C-Cl Amination (Buchwald-Hartwig Coupling)

  • Reagent Addition (Step 2): To the cooled reaction mixture containing the intermediate, add the Amine (1.2 mmol) and XPhos ligand (0.04 mmol, 4 mol%) under a positive flow of argon.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.5 mmol).

    • Self-Validating System: The addition of a specific ligand like XPhos and a strong, non-nucleophilic base like KOtBu is characteristic of modern Buchwald-Hartwig amination conditions and is essential for facilitating the catalytic cycle for C-N bond formation.[5]

  • Reaction (Step 2): Heat the reaction mixture to 80°C and stir for 12-18 hours.

  • Monitoring: Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-6 from Application Protocol 1, Part B, to isolate and purify the final 7-Aryl-5-(amino)-benzofuran product.

Trustworthiness & Validation

The protocols described are built upon established and peer-reviewed methodologies for chemoselective cross-coupling.[3][5][6] For a self-validating system, it is imperative to:

  • Confirm Intermediate Formation: Before proceeding to the second step, take an aliquot of the reaction mixture (after Step 1) and analyze by LC-MS to confirm the selective formation of the mono-coupled product.

  • Control Experiments: Running the reaction with only the second set of conditions (high temperature, second nucleophile) on the starting this compound can confirm the selectivity of the initial low-temperature step. You should observe minimal to no reaction at the C-Cl position under the initial conditions.

Conclusion

This compound is a powerful building block for the efficient, one-pot synthesis of highly substituted benzofuran derivatives. By leveraging the principles of chemoselectivity and temperature-dependent reactivity with modern, highly active palladium catalyst systems, researchers can significantly streamline synthetic routes, reduce waste, and accelerate the discovery of novel chemical entities. The protocols provided herein serve as a robust starting point for further exploration and adaptation in diverse research and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this important heterocyclic scaffold. Benzofuran derivatives are key components in many biologically active compounds and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] This guide draws upon established chemical principles and field-proven insights to help you navigate the challenges of this specific synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis. Each entry details potential causes and provides actionable solutions to get your experiment back on track.

Question 1: My initial bromination of 4-chlorophenol resulted in a low yield of the desired 2-bromo-4-chlorophenol and formation of multiple side products. What went wrong?

Answer: This is a common challenge related to the regioselectivity of electrophilic aromatic substitution on a phenol ring. The hydroxyl group is a strong ortho-, para-directing activator, and since the para position is blocked by chlorine, substitution is directed to the two ortho positions. The formation of 2,6-dibromo-4-chlorophenol is a frequent side reaction.

Potential Causes & Solutions:

  • Over-bromination: Using an excess of bromine or a highly reactive brominating agent can easily lead to the formation of the dibrominated product.

    • Solution: Carefully control the stoichiometry. Use precisely one equivalent of bromine relative to 4-chlorophenol. The slow, dropwise addition of a dilute bromine solution to the phenol is crucial.[3]

  • Reaction Temperature: Bromination is highly exothermic. A rise in temperature increases the reaction rate and reduces selectivity, favoring di-substitution.

    • Solution: Maintain a low reaction temperature, typically between -5°C and 5°C, using an ice-salt bath.[4] This moderates the reaction rate and enhances selectivity for the mono-brominated product.

  • Solvent Choice: The solvent can influence the reactivity of the bromine and the selectivity of the reaction.

    • Solution: Non-polar solvents like carbon disulfide or dichloromethane are often preferred as they can help control the reactivity.[3] Some protocols also use acetic acid.

Step-by-Step Protocol for Selective Mono-bromination:

  • Dissolve 4-chlorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane) in a three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

  • Cool the flask to 0°C in an ice bath.

  • Prepare a solution of bromine (1 eq.) in the same solvent and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for an additional hour.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine, followed by a wash with sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to isolate the 2-bromo-4-chlorophenol.[3]

Question 2: The etherification of 2-bromo-4-chlorophenol with 2-chloro-1,1-dimethoxyethane is incomplete or has failed. How can I improve the yield of the acetal intermediate?

Answer: This Williamson ether synthesis step is critical for setting up the subsequent cyclization. Incomplete reactions are typically due to issues with the base, solvent, or reaction conditions, which fail to generate a sufficient concentration of the phenoxide nucleophile or promote the substitution reaction.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the phenolic proton is relatively high, but a sufficiently strong base is needed to deprotonate it fully and drive the reaction to completion.

    • Solution: While potassium carbonate (K₂CO₃) can work, a stronger base like sodium hydride (NaH) is often more effective. NaH irreversibly deprotonates the phenol, generating the sodium phenoxide in situ.

  • Inappropriate Solvent: The solvent must be polar aprotic to dissolve the reagents and facilitate the Sₙ2 reaction without solvating the nucleophile excessively.

    • Solution: Use a high-quality, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Ensure the solvent is dry, as water will quench the base (especially NaH) and the phenoxide.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat will result in a very slow or stalled reaction.

    • Solution: A moderately elevated temperature (e.g., 60-80°C) is typically required to achieve a reasonable reaction rate. Monitor the reaction progress by TLC.[5]

Optimized Etherification Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 2-bromo-4-chlorophenol (1 eq.) in DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the phenoxide.

  • Add 2-chloro-1,1-dimethoxyethane (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 70°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding ice-cold water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used directly in the next step without further purification.[5]

Question 3: The final acid-catalyzed cyclization step to form this compound gives a very low yield and a significant amount of tar-like material. What is the cause and how can it be fixed?

Answer: This intramolecular electrophilic substitution (a Pictet-Spengler type reaction for benzofurans) is the most challenging step. The harsh acidic conditions required to hydrolyze the acetal and promote cyclization can also lead to polymerization, degradation, or unwanted side reactions.[6]

Potential Causes & Solutions:

  • Incorrect Choice or Concentration of Acid: The acid acts as both a catalyst and a dehydrating agent. If the acid is too weak, the reaction won't proceed. If it's too strong or concentrated, it will cause extensive charring.

    • Solution: Polyphosphoric acid (PPA) is a common and effective choice as it is a strong dehydrating agent and promotes clean cyclization.[6] Concentrated sulfuric acid or phosphoric acid can also be used, but conditions need to be carefully optimized.[5]

  • Excessively High Temperature: Overheating the reaction mixture is a primary cause of decomposition and low yields.

    • Solution: Precise temperature control is critical. The reaction often requires heating, but the optimal temperature must be determined experimentally, typically in the range of 80-120°C. Start with a lower temperature and gradually increase it while monitoring the reaction.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. Too short, and the reaction is incomplete. Too long, and product degradation can occur.

    • Solution: Track the reaction's progress closely using TLC or GC-MS. Once the starting material is consumed and the product is formed, work up the reaction promptly. A typical reaction time might be 8-27 hours.[5]

Acid CatalystTypical Temperature (°C)Typical Time (h)Common Issues
Polyphosphoric Acid (PPA)80 - 1108 - 15Viscous, difficult to stir; workup can be challenging.
Conc. Sulfuric Acid70 - 1005 - 12Strong oxidizing agent, can lead to charring if overheated.
Phosphoric Acid100 - 14012 - 27Less reactive, requires higher temperatures and longer times.[5]

Recommended Cyclization Protocol:

  • Place the crude acetal intermediate from the previous step into a flask.

  • Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the substrate).

  • Heat the mixture with vigorous stirring to 90-100°C.

  • Maintain this temperature and monitor the reaction by TLC (e.g., every 2-3 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the product with a suitable solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate it, and purify the final product by column chromatography or vacuum distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route for this compound?

The most common and generally reliable route involves a three-step sequence starting from a commercially available phenol. This method avoids the use of heavy metal catalysts in the main ring-forming step.[5]

Overall Synthetic Workflow dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4", penwidth=2];

}

References

Navigating the Synthesis of 7-Bromo-5-chlorobenzofuran: A Technical Guide to Improving Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of halogenated benzofurans like 7-Bromo-5-chlorobenzofuran represents a critical step in the creation of novel pharmaceutical agents. The inherent reactivity of this scaffold, however, often presents challenges in achieving high yields and purity. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the synthesis of this compound, ensuring a more efficient and successful experimental workflow.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My overall yield for the two-step synthesis is consistently low. What are the most likely causes?

Answer: Low yields in the synthesis of this compound can typically be attributed to inefficiencies in one or both of the key steps: the O-alkylation of 2-bromo-4-chlorophenol and the subsequent acid-catalyzed cyclization.

  • Inefficient O-Alkylation: The first step, a Williamson ether synthesis, is crucial for providing the precursor for cyclization. Incomplete reaction can be a major contributor to low overall yield.

    • Poor Deprotonation of the Phenol: The acidity of the phenolic proton is relatively high, but incomplete deprotonation will leave starting material unreacted. Ensure your base is strong enough and used in a slight excess. While potassium carbonate is commonly used, stronger bases like sodium hydride can be employed if incomplete reaction is suspected, though with appropriate safety precautions.

    • Decomposition of Bromoacetaldehyde Diethyl Acetal: This reagent can be sensitive to prolonged heating and strongly basic conditions. Ensure the reaction temperature is appropriate and the reaction is monitored to avoid unnecessary heating.

    • Side Reactions: The alkylating agent can undergo elimination reactions under strongly basic conditions, reducing the amount available for the desired substitution.

  • Inefficient Cyclization: The acid-catalyzed intramolecular cyclization is the key ring-forming step.

    • Incomplete Acetal Hydrolysis: The reaction proceeds via the in-situ formation of an aldehyde from the acetal, which then undergoes cyclization. Insufficient acid or water can lead to incomplete hydrolysis.

    • Suboptimal Acid Catalyst: While phosphoric acid is commonly used, other acids like polyphosphoric acid (PPA) or strong Brønsted acids can be more effective, but may also promote side reactions if not carefully controlled.[1]

    • Reaction Temperature and Time: These parameters are critical. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and the formation of polymeric byproducts. Careful optimization is key.

Question 2: I am observing a significant amount of an unidentified byproduct in my final product after the cyclization step. How can I identify and minimize it?

Answer: The most probable byproduct is the uncyclized, hydrolyzed intermediate, 2-(2-bromo-4-chlorophenoxy)acetaldehyde. This can arise from incomplete cyclization.

  • Identification: This byproduct will have a distinct 1H NMR spectrum, most notably featuring an aldehyde proton signal around 9.5-10 ppm. Its mass spectrum will also correspond to the hydrolyzed intermediate.

  • Minimization:

    • Ensure Complete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (the acetal intermediate) is fully consumed.

    • Optimize Cyclization Conditions: If incomplete cyclization is a persistent issue, consider increasing the reaction temperature in small increments or extending the reaction time. A stronger acid catalyst could also be trialed, but with caution to avoid charring.

    • Anhydrous Conditions for Work-up: Ensure that the work-up procedure is performed under anhydrous conditions until the aqueous wash steps to prevent premature hydrolysis of any unreacted starting material, which can complicate purification.

Question 3: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there alternative methods?

Answer: Halogenated aromatic compounds can indeed be challenging to purify due to their similar polarities.

  • Recrystallization: If the product is a solid, recrystallization is often a more effective and scalable purification method than chromatography. Experiment with different solvent systems, such as hexanes/ethyl acetate or ethanol/water, to find optimal conditions for crystallization.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an excellent method for purification on a larger scale.

  • Optimized Chromatography: If chromatography is necessary, consider using a less polar solvent system and a high-quality silica gel. A gradient elution may also improve separation from closely related impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: A widely accepted and robust method is a two-step synthesis starting from 2-bromo-4-chlorophenol.[1]

  • O-Alkylation: The phenolic proton of 2-bromo-4-chlorophenol is deprotonated with a suitable base (e.g., potassium carbonate) followed by reaction with an alkylating agent like 2-bromo-1,1-diethoxyethane to form the intermediate, 1-(2-bromo-4-chlorophenoxy)-2,2-diethoxyethane.

  • Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, such as phosphoric acid or polyphosphoric acid, at elevated temperatures. This promotes the hydrolysis of the diethyl acetal to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution to form the benzofuran ring.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several safety considerations are paramount:

  • 2-bromo-4-chlorophenol: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • 2-bromo-1,1-diethoxyethane: This reagent is a lachrymator and should be handled with care in a fume hood.

  • Strong Acids: Phosphoric acid and polyphosphoric acid are corrosive. Handle with appropriate PPE.

  • Reaction at Elevated Temperatures: The cyclization step requires heating. Use a heating mantle with a temperature controller and ensure the reaction is properly monitored to prevent overheating and potential decomposition.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the O-alkylation and cyclization steps. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

III. Experimental Protocols

Step 1: Synthesis of 1-(2-bromo-4-chlorophenoxy)-2,2-diethoxyethane
Reagent/SolventMolecular Weight ( g/mol )Molar RatioQuantity (for 10 mmol scale)
2-bromo-4-chlorophenol207.451.02.07 g
2-bromo-1,1-diethoxyethane197.071.22.36 g (1.7 mL)
Potassium Carbonate (anhydrous)138.212.02.76 g
N,N-Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-chlorophenol (2.07 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Begin stirring the mixture and add 2-bromo-1,1-diethoxyethane (2.36 g, 12 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This is often used in the next step without further purification.

Step 2: Synthesis of this compound
Reagent/SolventMolecular Weight ( g/mol )Molar RatioQuantity (for 10 mmol scale)
1-(2-bromo-4-chlorophenoxy)-2,2-diethoxyethane324.621.03.25 g (crude from step 1)
Phosphoric Acid (85%)98.00-~10 mL
Toluene92.14-20 mL

Procedure:

  • Place the crude 1-(2-bromo-4-chlorophenoxy)-2,2-diethoxyethane (approx. 10 mmol) in a 100 mL round-bottom flask.

  • Add toluene (20 mL) and phosphoric acid (10 mL).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 50 mL of cold water.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like ethanol.

IV. Visualizing the Workflow

Synthetic Pathway

Synthesis_Workflow cluster_reagents A 2-bromo-4-chlorophenol B 1-(2-bromo-4-chlorophenoxy)-2,2-diethoxyethane A->B O-Alkylation C This compound B->C Cyclization reagent1 K2CO3, 2-bromo-1,1-diethoxyethane DMF, 80-90°C reagent2 H3PO4, Toluene Reflux Troubleshooting_Logic Start Low Yield Observed Step1 Check O-Alkylation Step Start->Step1 Step2 Check Cyclization Step Start->Step2 Cause1a Incomplete Deprotonation Step1->Cause1a Cause1b Reagent Decomposition Step1->Cause1b Cause2a Incomplete Hydrolysis Step2->Cause2a Cause2b Suboptimal Conditions Step2->Cause2b Solution1a Use Stronger Base Cause1a->Solution1a Solution1b Control Temperature Cause1b->Solution1b Solution2a Ensure Sufficient Acid/H2O Cause2a->Solution2a Solution2b Optimize T & Time / Change Catalyst Cause2b->Solution2b

References

Technical Support Center: Purification of Crude 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important halogenated heterocyclic compound. In the following sections, we will address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

I. Initial Assessment of Crude Material

Before embarking on any purification strategy, a thorough analysis of the crude this compound is paramount. This initial assessment will inform the selection of the most appropriate purification method and help anticipate potential challenges.

FAQ: What are the first analytical steps I should take with my crude product?

A comprehensive initial analysis should include:

  • Visual Inspection: Note the color and physical state of your crude product. Pure this compound is typically a solid.[1][2] Discoloration (e.g., yellow, brown) may indicate the presence of colored impurities or degradation products.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the complexity of your crude mixture. It helps in identifying the number of components and in selecting a suitable solvent system for column chromatography.

  • Proton NMR (¹H NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can provide valuable information about the main product and the presence of major impurities. Look for unexpected signals that could correspond to starting materials, reagents, or byproducts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your desired product (231.48 g/mol ) and can help in identifying the mass of unknown impurities.[2]

II. Selecting the Right Purification Strategy

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of your experiment. Below is a decision-making workflow to guide you.

Purification_Decision_Tree start Crude this compound (Purity <95%) purity_check Assess Impurity Profile (TLC, NMR) start->purity_check recrystallization Recrystallization purity_check->recrystallization Major impurities have significantly different solubility column_chrom Column Chromatography purity_check->column_chrom Complex mixture or isomeric impurities high_purity High Purity Product (>99%) recrystallization->high_purity moderate_purity Moderate Purity Product (95-99%) column_chrom->moderate_purity moderate_purity->recrystallization Further polishing step

Caption: Decision workflow for selecting a purification method.

III. Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is identified.

FAQ: How do I choose the best solvent for recrystallizing this compound?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the nonpolar nature of this compound, good starting points for solvent screening include:

  • Single Solvent Systems:

    • Alkanes (e.g., hexane, heptane)

    • Aromatic hydrocarbons (e.g., toluene)

    • Alcohols (e.g., ethanol, isopropanol)

  • Mixed Solvent Systems: These are particularly useful when a single solvent is not ideal. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid.[3]

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

    • Acetone/Water

Solvent System Rationale Potential Issues
Heptane Good for nonpolar compounds.May lead to "oiling out" if the compound's melting point is below the solvent's boiling point.
Ethanol Often effective for moderately polar impurities.The target compound may have some solubility at low temperatures, reducing yield.
Toluene/Heptane Balances solvency and anti-solvency.Requires careful control of the solvent ratio.
Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Column Chromatography: For More Challenging Separations

When recrystallization is ineffective due to the presence of closely related impurities or a complex mixture, column chromatography is the method of choice.[5][6]

FAQ: What are the recommended conditions for column chromatography of this compound?

For halogenated aromatic compounds, a normal-phase chromatography setup is typically effective.

  • Stationary Phase: Silica gel is the most common choice.[1]

  • Mobile Phase (Eluent): A nonpolar solvent or a mixture of a nonpolar and a slightly more polar solvent is generally used. The optimal eluent is typically determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. Good starting solvent systems to screen by TLC include:

    • Hexane or Heptane

    • Hexane/Ethyl Acetate mixtures (e.g., 98:2, 95:5)

    • Hexane/Dichloromethane mixtures

Eluent System Application Considerations
100% Hexane For separating very nonpolar impurities.May not be strong enough to elute the product.
Hexane/Ethyl Acetate (98:2) A good starting point for many separations.Adjust the ratio based on TLC results.
Hexane/Dichloromethane (90:10) Offers different selectivity compared to ethyl acetate.Dichloromethane is a stronger eluent.
Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform to avoid band broadening.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often leads to better separation.[7]

  • Elution: Begin eluting with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Recovery from Recrystallization - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration.- Use a less polar solvent or a mixed solvent system. - Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is pre-warmed.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Presence of impurities that lower the melting point.- Use a lower-boiling point solvent. - Cool the solution more slowly and scratch the inside of the flask to induce crystallization. - Perform a preliminary purification by another method (e.g., short silica plug).
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading. - Poorly packed column.- Optimize the eluent using TLC.[5] - Use a larger column or a smaller sample size. - Repack the column carefully, ensuring a homogenous bed.[7]
Product Elutes with Impurities - Impurities have similar polarity to the product.- Use a less polar solvent system and run the column more slowly. - Consider using a different stationary phase (e.g., alumina). - Try a different solvent system with different selectivity (e.g., toluene-based).

VI. Purity Assessment of the Final Product

After purification, it is crucial to verify the purity of your this compound.

  • HPLC Analysis: High-Performance Liquid Chromatography is a highly sensitive method for determining purity. A single sharp peak is indicative of a pure compound.

  • NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity signals, is a strong confirmation of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify this compound to the high standard required for your research and development endeavors.

References

Technical Support Center: Optimizing Suzuki Reaction Conditions for 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize substituted benzofurans. Here, we address common challenges and provide in-depth, actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q1: I'm not seeing any product formation, or the conversion of my this compound is very low. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura reaction is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the quality of your reagents, or the reaction setup.

  • Inactive Catalyst: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ.[1] This reduction can sometimes be inefficient.[1] Additionally, some Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[1] To verify your catalyst's activity, run a control reaction with a known, reliable substrate combination like bromobenzene and phenylboronic acid.[1] If this control reaction also fails, your catalyst is likely the problem.

  • Poor Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to protodeboronation (hydrolysis back to the parent arene) and the formation of unreactive cyclic anhydrides called boroxines.[1] This is a very common reason for low yields.[1][2] Check the purity of your boronic acid by NMR. For increased stability, consider using boronic esters like pinacol (BPin) or MIDA esters.[1][3]

    • Aryl Halide Purity: Ensure your this compound is pure and free of impurities that could poison the catalyst.

  • Improper Reaction Setup:

    • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[4][5] It is crucial to thoroughly degas your solvent and the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles.[5][6][7]

    • Incorrect Stoichiometry: Ensure the correct stoichiometry of all reagents. A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common practice.

Issue 2: Poor Chemoselectivity (Reaction at the C-Cl Bond)

Q2: My reaction is producing a significant amount of the product where the aryl group has coupled at the 5-chloro position instead of the 7-bromo position. How can I improve selectivity for the C-Br bond?

A2: Achieving high chemoselectivity is critical when working with dihalogenated substrates. The selective activation of the C-Br bond over the C-Cl bond is based on the difference in their bond dissociation energies and reactivity towards oxidative addition.[8] The general reactivity trend is C-I > C-Br > C-OTf > C-Cl.[8]

  • Catalyst and Ligand Choice: This is the most critical factor for controlling chemoselectivity. Palladium complexes with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown excellent performance in selectively activating C-Br bonds in the presence of C-Cl bonds.[8]

    • Electron-rich ligands promote the oxidative addition step, which is crucial for activating the less reactive C-Cl bond. However, for C-Br selectivity, a ligand that is not overly electron-rich may be preferable.[3]

    • Bulky ligands promote the reductive elimination step and can sterically hinder the approach to the more sterically hindered C-Cl bond if applicable.[3][9]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for C-Cl bond cleavage is generally higher than for C-Br bond cleavage. By using a lower temperature, you can favor the kinetically preferred C-Br activation pathway.

  • Solvent Effects: While less common for C-Br/C-Cl differentiation, the solvent can influence selectivity in some cases.[10] For your initial optimizations, standard solvents like dioxane, THF, or toluene with an aqueous base are recommended.[3][11]

Below is a decision-making workflow for optimizing chemoselectivity:

Chemoselectivity_Optimization start Poor Chemoselectivity (Reaction at C-Cl) catalyst Screen Catalysts & Ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->catalyst Primary Approach temperature Lower Reaction Temperature catalyst->temperature If still poor result Improved C-Br Selectivity catalyst->result base Screen Weaker Bases (e.g., K₂CO₃ vs. Cs₂CO₃) temperature->base Fine-tuning solvent Vary Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) base->solvent If necessary solvent->result

Caption: Decision workflow for improving C-Br bond selectivity.

Issue 3: Formation of Side Products

Q3: I'm observing significant side products in my reaction mixture, such as homocoupled boronic acid and dehalogenated starting material. What causes these and how can I minimize them?

A3: The formation of side products is a common challenge in Suzuki couplings. The two most prevalent are homocoupling and dehalogenation.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[3] If you are using a Pd(II) precatalyst, or if your reaction is not properly degassed, you are more likely to see this side product.[3]

    • Solution: Rigorous degassing is the most effective way to prevent homocoupling.[1][4] Using a direct Pd(0) source can also be beneficial.[1]

  • Dehalogenation of this compound: This side reaction replaces the bromine or chlorine atom with a hydrogen atom. It can occur after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[3] The source of the hydride can be amine bases or alcoholic solvents.[3]

    • Solution: If you are using an amine base or an alcohol as a solvent or co-solvent and observing significant dehalogenation, consider switching to a carbonate or phosphate base and a non-alcoholic solvent system.

The following diagram illustrates the competition between the desired catalytic cycle and common side reactions:

Suzuki_Side_Reactions cluster_main Desired Suzuki Cycle cluster_side Side Reactions Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Homocoupling Homocoupling Pd(0)->Homocoupling O₂ / Pd(II) Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Dehalogenation Dehalogenation Oxidative\nAddition->Dehalogenation [H] source Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-Ar' Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Competing pathways in the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A4: For substrates like this compound, which contain both bromo and chloro substituents, a good starting point is a catalyst system known for its high activity and selectivity for C-Br activation. Palladium complexes with bulky, electron-rich phosphine ligands are generally recommended.[8]

Catalyst/PrecatalystLigandRationale
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile Pd(0) catalyst.[8]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneThe large bite angle of dppf can be beneficial.[12]
Buchwald Precatalysts (e.g., XPhos-Pd-G3)Buchwald ligands (e.g., XPhos)These are highly active, air-stable precatalysts designed for challenging couplings.[6][13]

Q5: What is the role of the base in the Suzuki reaction, and which one should I choose?

A5: The base plays multiple crucial roles in the Suzuki reaction. It activates the organoboron species to facilitate transmetalation and participates in the formation of the active palladium complex.[11] The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include:

  • Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH

  • Alkoxides: KOtBu

For initial screening, K₂CO₃ or K₃PO₄ are often good choices as they are effective and generally well-tolerated by many functional groups.[11][14] Cs₂CO₃ is a stronger base and can be effective in more challenging couplings.

Q6: What are the best practices for setting up a Suzuki reaction to ensure reproducibility?

A6: To ensure reproducible results, careful attention to experimental setup is key.

  • Glassware: Always use oven-dried glassware to minimize moisture.[6]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.[6] Purge the reaction vessel by evacuating and backfilling with the inert gas three times.[6]

  • Reagent Addition: Add the solid reagents (aryl halide, boronic acid, base, catalyst) to the flask first. Then, add the degassed solvent(s) via syringe.[6]

  • Stirring: Ensure vigorous stirring, especially for biphasic reactions, to maximize the interaction between the organic and aqueous phases.[4]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, degassed)[8]

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[6]

  • Add the degassed solvent mixture via syringe.[6][8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

References

preventing dehalogenation of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with polyhalogenated heterocyclic compounds and the challenges that can arise, particularly the undesired side reaction of dehalogenation.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your cross-coupling reactions. Our approach is rooted in mechanistic principles to not only offer solutions but also to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom on your starting material is replaced by a hydrogen atom.[1][2] In the context of this compound, this can lead to the formation of 5-chlorobenzofuran (de-bromination) or 7-bromobenzofuran (de-chlorination) as impurities. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.[2]

Q2: Which halogen is more susceptible to dehalogenation on this compound?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1][3] Therefore, the carbon-bromine (C-Br) bond at the 7-position is significantly more reactive and thus more susceptible to both the desired cross-coupling and the undesired dehalogenation compared to the carbon-chlorine (C-Cl) bond at the 5-position.[3] This difference in reactivity can be exploited to achieve selective functionalization at the C-7 position.

Q3: What are the primary causes of dehalogenation in my reaction?

A3: Dehalogenation is often caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from several sources:

  • Bases: Strong bases, particularly alkoxides, can act as hydride donors.[2]

  • Solvents: Protic solvents like alcohols can be a source of hydrides. Even some aprotic polar solvents like DMF can decompose at high temperatures to generate hydride sources.

  • Water: The presence of excess water can lead to the formation of Pd-H species.[1]

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.[1]

Q4: How can I detect and quantify dehalogenation byproducts?

A4: Several analytical techniques can be used to identify and quantify dehalogenated impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The dehalogenated byproducts will have different retention times and molecular weights compared to the starting material and the desired product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show new signals in the aromatic region corresponding to the protons that have replaced the halogen atoms.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture, and when coupled with a mass spectrometer (LC-MS), it can provide definitive identification of the dehalogenated species.

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions involving this compound.

Issue Potential Cause Suggested Solution(s)
Significant formation of 5-chlorobenzofuran (debromination) Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[1]Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands. These can accelerate the desired coupling, thus outcompeting dehalogenation.
Base is too strong: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can be significant sources of hydrides.[2]Base Optimization: Use weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2]
Protic Solvent: Solvents like methanol or ethanol can act as hydride donors.Solvent Change: Employ aprotic solvents such as dioxane, THF, or toluene.[1] If a protic solvent is necessary, use it as a co-solvent in minimal amounts.
High Reaction Temperature/Long Reaction Time: Prolonged heating can increase the likelihood of side reactions.[2]Optimize Reaction Conditions: Carefully monitor the reaction and aim for the lowest possible temperature and shortest time required for completion. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter times.
Low or No Conversion Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.
Slow Oxidative Addition: The C-Cl bond at the 5-position is less reactive and may require more forcing conditions for activation.For C-Cl coupling: Consider using more electron-rich and bulky ligands, higher temperatures, and a stronger base (while being mindful of dehalogenation).
Poor Reagent Quality: Impurities in reagents or solvents can inhibit the reaction.Ensure High Purity: Use high-purity, dry solvents and fresh reagents. Degassing the reaction mixture to remove oxygen is also crucial.

Experimental Protocols

The following protocols are designed to provide a starting point for minimizing dehalogenation in Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position

This protocol is optimized for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add toluene, followed by a small amount of water (e.g., toluene/water 10:1 v/v).

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C-7 Position

This protocol is a starting point for the amination of the C-Br bond, a reaction also prone to dehalogenation.

Reagents and Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents) - Note: Use with caution and consider screening weaker bases if dehalogenation is significant.

  • Anhydrous, degassed toluene

Procedure:

  • To a dry glovebox or under a strictly inert atmosphere, add this compound, the amine, and NaOtBu to a Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key concepts.

G cluster_0 Troubleshooting Workflow for Dehalogenation Start Significant Dehalogenation Observed Ligand Modify Ligand (e.g., SPhos, XPhos) Start->Ligand Is the ligand optimal? Base Adjust Base (e.g., K3PO4, Cs2CO3) Ligand->Base Is the base too strong? Solvent Change Solvent (e.g., Toluene, Dioxane) Base->Solvent Is the solvent a hydride source? Temp Lower Temperature/ Shorten Time Solvent->Temp Are conditions too harsh? Result Dehalogenation Minimized Temp->Result

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion in 7-Bromo-5-chlorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in achieving high conversion rates for this important heterocyclic scaffold. Here, we dissect common experimental failures, explain the underlying chemical principles, and provide robust, field-proven protocols to enhance your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

A1: There are two main strategies for constructing this benzofuran core:

  • Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization: This is the most prevalent modern method. It involves the coupling of a substituted ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][2] For this compound, the ideal starting material would be 2,4-dichloro-6-bromophenol coupled with an acetylene source. The C-Br bond is generally more reactive in oxidative addition than the C-Cl bonds, allowing for regioselective coupling.

  • Classical Acid-Catalyzed Cyclization: This route involves the initial synthesis of a 1-(2-alkoxy-3-bromo-5-chlorophenyl) derivative, often from 2-bromo-4-chlorophenol, followed by a strong acid-mediated cyclization to close the furan ring.[3] While this method avoids potentially expensive transition metal catalysts, it often requires harsh conditions and multi-step preparation of the precursor.

Q2: How do the bromo and chloro substituents affect the reaction?

A2: The two halogen atoms on the phenol ring are strongly electron-withdrawing, which has a significant impact on the reaction.

  • Increased Acidity: The electron-withdrawing nature of the halogens increases the acidity of the phenolic proton, which can facilitate its deprotonation by a base.

  • Reduced Nucleophilicity: The phenoxide formed after deprotonation is less nucleophilic. This can slow down the crucial intramolecular C-O bond formation (cyclization) step, which is often a key reason for low conversion.[4][5]

  • Aryl Halide Reactivity: In palladium-catalyzed couplings, the reactivity order for oxidative addition is generally C-I > C-Br > C-Cl. This selectivity is crucial when designing the synthesis to ensure the reaction occurs at the desired position.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: For palladium-catalyzed routes, the three most critical factors are:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the presence of a copper(I) co-catalyst are paramount. The ligand system stabilizes the active Pd(0) species and prevents its decomposition.[2][6]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Failure to maintain a strictly inert (argon or nitrogen) atmosphere is a primary cause of catalyst deactivation and reaction failure.[6]

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze reagents. Using anhydrous solvents and bases is essential for reproducibility and high yield.

Part 2: In-Depth Troubleshooting Guide

This section provides a question-and-answer formatted guide to specific experimental problems.

Scenario 1: Reaction Stalls - Low Consumption of Starting Materials

Q: My TLC/LC-MS analysis shows that a large amount of my starting phenol is unreacted, even after extended reaction times. What is the likely cause?

A: This is a classic symptom of catalyst inactivity or failure of the reaction to initiate. The root cause can usually be traced to one of the following issues.

  • Cause 1: Catalyst Deactivation/Poisoning.

    • Explanation: The active Pd(0) species required for the catalytic cycle is readily oxidized by atmospheric oxygen to inactive Pd(II).[6] Impurities in the starting materials or solvents (e.g., sulfur compounds) can also act as poisons. Overheating can cause the catalyst to aggregate into inactive palladium black.[7]

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your glassware hot from the oven and maintain a positive pressure of argon or nitrogen throughout the reaction.

      • Purify Reagents: Ensure the purity of your starting phenol and alkyne. If necessary, purify them by column chromatography, recrystallization, or distillation.[8][9][10]

      • Use an Active Catalyst Source: Commercially available Pd(PPh₃)₄ is a direct source of Pd(0). If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, the in situ reduction to Pd(0) must be efficient.[11] If you observe the formation of a black precipitate (palladium black), the reaction has likely failed due to catalyst aggregation.

  • Cause 2: Ineffective Base or Solvent System.

    • Explanation: The base plays a dual role: it deprotonates the phenol and the terminal alkyne. An inappropriate base may be too weak, poorly soluble, or introduce water. The solvent must be able to dissolve all reactants to allow the reaction to proceed.[12]

    • Solution:

      • Choose an Appropriate Base: Switch from weaker inorganic bases like NaHCO₃ (which can produce water at high temperatures) to stronger, anhydrous bases like K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine (NEt₃) or piperidine.[13]

      • Optimize Solvent: While DMF is common, its high boiling point can sometimes promote catalyst decomposition. Consider screening other anhydrous, degassed solvents like 1,4-dioxane or toluene.

  • Cause 3: Insufficient Reaction Temperature.

    • Explanation: The oxidative addition of an aryl chloride or bromide to the palladium center is often the rate-limiting step and requires thermal energy.[14] Reactions involving less reactive aryl halides (like the chloro-substituted positions) may require higher temperatures to initiate.

    • Solution: Cautiously increase the reaction temperature in 10 °C increments, monitoring by TLC for any signs of decomposition.

Scenario 2: Intermediate Forms, but Final Product Does Not

Q: I am attempting a Sonogashira coupling. I can see the formation of the 2-(alkynyl)phenol intermediate by LC-MS, but it does not convert to the final this compound. Why is the cyclization failing?

A: This indicates that the initial C-C bond formation (Sonogashira coupling) is successful, but the subsequent intramolecular C-O bond formation (5-exo-dig cyclization) is the bottleneck.

  • Cause 1: Cyclization Step Has a Higher Activation Energy.

    • Explanation: The conditions optimized for the Sonogashira coupling (temperature, base) may not be sufficient to overcome the activation barrier for the cyclization step. As mentioned, the electron-withdrawing halogens make the phenoxide a poorer nucleophile, hindering its attack on the alkyne.

    • Solution:

      • Increase Temperature: After TLC confirms the formation of the alkyne intermediate, consider increasing the reaction temperature by 10-20 °C to promote the cyclization.

      • Switch to a Stronger Base: A stronger base can increase the concentration of the more reactive phenoxide, potentially accelerating the cyclization. If you started with NEt₃, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for the cyclization step.

  • Cause 2: Steric Hindrance.

    • Explanation: A bulky substituent on the alkyne can sterically hinder the approach of the phenoxide, making the 5-exo-dig cyclization difficult.

    • Solution: If possible, use a less sterically demanding alkyne. For example, using trimethylsilylacetylene followed by a deprotection step before cyclization can sometimes circumvent this issue.

Scenario 3: Reaction Mixture Decomposes or Forms Many Side Products

Q: My reaction mixture turns dark brown or black, and the TLC plate is a smear with multiple spots, indicating decomposition. What is causing this?

A: This is typically caused by excessive temperature or the presence of oxygen, leading to catalyst decomposition and unwanted side reactions.

  • Cause 1: Alkyne Homocoupling (Glaser Coupling).

    • Explanation: In the presence of the copper(I) co-catalyst and oxygen, terminal alkynes can homocouple to form diynes. This is a very common side reaction in Sonogashira couplings and consumes your alkyne.[12]

    • Solution:

      • Strictly Anaerobic Conditions: This is the most effective solution. Ensure your inert atmosphere is rigorously maintained.

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, they completely eliminate the possibility of Glaser coupling.[15]

  • Cause 2: Thermal Decomposition.

    • Explanation: High reaction temperatures (>120 °C) can lead to the decomposition of starting materials, reagents (especially phosphine ligands), and the catalyst itself, resulting in the formation of "tar".

    • Solution:

      • Optimize Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Do not overheat.

      • Screen Ligands: Use more thermally stable, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) which are designed to stabilize the palladium catalyst at higher temperatures.[2]

Part 3: Optimized Experimental Protocols

The following protocols are designed as robust starting points for your experiments.

Protocol A: Optimized Pd/Cu-Catalyzed Sonogashira-Cyclization

This protocol is a one-pot method for the synthesis of 2-substituted 7-Bromo-5-chlorobenzofurans.

Reagents & Materials:

  • 2-Bromo-4,6-dichlorophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 2-Bromo-4,6-dichlorophenol (1.0 equiv).

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane via syringe, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[16][17]

Parameter Optimization Table
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)Rationale
Palladium Source PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) + XPhos (4 mol%)Pd(PPh₃)₄ is a direct Pd(0) source. XPhos is a bulky ligand that promotes stability and reactivity.[2]
Base NEt₃K₂CO₃ (anhydrous)Cs₂CO₃ (anhydrous)Carbonate bases are stronger and can be more effective for less acidic phenols or slow cyclizations.
Solvent 1,4-DioxaneTolueneDMFToluene is less polar. DMF is highly polar but requires careful temperature control to avoid decomposition.
Temperature 80-90 °C100 °C110 °CHigher temperatures may be needed to drive the cyclization of electron-deficient systems.

Part 4: Visual Guides & Diagrams

Troubleshooting Workflow

G start Low Conversion Observed check_sm Starting Material (SM) Largely Unconsumed? start->check_sm Analyze Reaction Mixture check_int Intermediate Formed, No Product? check_sm->check_int No cause_cat Cause: Catalyst Inactivity check_sm->cause_cat Yes cause_cond Cause: Suboptimal Conditions check_sm->cause_cond Yes check_decomp Decomposition or Multiple Side Products? check_int->check_decomp No cause_cyc Cause: High Cyclization Barrier check_int->cause_cyc Yes cause_homo Cause: Alkyne Homocoupling check_decomp->cause_homo Yes cause_temp Cause: Thermal Decomposition check_decomp->cause_temp Yes sol_cat Solution: 1. Ensure Inert Atmosphere 2. Purify Reagents 3. Use Fresh Catalyst cause_cat->sol_cat sol_cond Solution: 1. Screen Anhydrous Bases 2. Increase Temperature cause_cond->sol_cond sol_cyc Solution: 1. Increase Temperature 2. Use Stronger Base (e.g., DBU) cause_cyc->sol_cyc sol_homo Solution: 1. Rigorous O₂ Exclusion 2. Try Cu-free Protocol cause_homo->sol_homo sol_temp Solution: 1. Lower Temperature 2. Use More Stable Ligand cause_temp->sol_temp

Caption: A logical workflow for troubleshooting low-yield benzofuran synthesis.

Sonogashira-Cyclization Catalytic Cycle and Failure Points

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X fail_o2 FAILURE POINT: O₂ Deactivation (Forms Pd Black) pd0->fail_o2 pd_alkyne Transmetalation Complex pd_complex->pd_alkyne Cu-Acetylide pd_alkyne->pd0 Reductive Elimination product_coupled Coupled Alkyne Intermediate pd_alkyne->product_coupled cyclization Intramolecular Cyclization (5-exo-dig) product_coupled->cyclization Base, Heat cu_cycle Copper Acetylide Formation cu_cycle->pd_complex fail_base FAILURE POINT: Ineffective Base cu_cycle->fail_base fail_glaser FAILURE POINT: Glaser Coupling (O₂ Present) cu_cycle->fail_glaser final_product 7-Bromo-5-chloro benzofuran cyclization->final_product fail_cyclization FAILURE POINT: High Energy Barrier (Poor Nucleophile) cyclization->fail_cyclization

Caption: Key steps and failure points in the Sonogashira-Cyclization pathway.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for your experiments. The inherent differential reactivity of the C-Br and C-Cl bonds in this substrate offers a unique opportunity for selective functionalization, a cornerstone of modern synthetic strategy. This document will provide in-depth guidance on catalyst selection and reaction optimization to achieve your desired synthetic outcomes with high efficiency and selectivity.

Core Principle: Chemoselective Activation

The foundational principle for coupling reactions with this compound is the chemoselective activation of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1] This reactivity difference allows for the selective functionalization at the 7-position, leaving the 5-chloro substituent intact for subsequent transformations. Achieving high selectivity is a function of carefully tuning the catalyst system (palladium source and ligand), base, and reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in Suzuki-Miyaura couplings of this compound can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is paramount. For dihaloarenes where selectivity is desired, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition of the C-Br bond.

    • Solution: Switch to a more robust catalyst system. While Pd(PPh₃)₄ can be effective, consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr have shown excellent performance in similar systems.[1][2]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species, while an overly strong base can lead to side reactions.

    • Solution: Screen a variety of bases. For Suzuki reactions, inorganic bases are common. K₃PO₄, Cs₂CO₃, and K₂CO₃ are excellent starting points.[3] The choice of base is often solvent-dependent.

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Solution: Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or THF/water mixtures.[4] The optimal solvent system should be determined empirically.

  • Catalyst Deactivation: The presence of impurities or oxygen can lead to the formation of palladium black, an inactive form of the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Q2: I am observing significant amounts of the dechlorinated or debrominated starting material in my Heck reaction. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heterocycles.

  • Cause: This side reaction can occur through a competing pathway in the catalytic cycle, often favored at higher temperatures or with certain catalyst/base combinations.

  • Solutions:

    • Lower the Reaction Temperature: Higher temperatures can promote catalyst decomposition and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate.

    • Optimize the Base: Amine bases like triethylamine (Et₃N) are common in Heck reactions. However, if dehalogenation is an issue, consider a weaker base or an inorganic base like K₂CO₃.

    • Ligand Choice: The ligand can influence the stability of the catalyst and the relative rates of the desired coupling versus dehalogenation. For Heck reactions, phosphine ligands are common. Experiment with different phosphine ligands to find one that minimizes this side reaction.

Q3: In my Sonogashira coupling, I am getting a lot of homocoupling of the alkyne (Glaser coupling). What can I do to prevent this?

A3: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.

  • Cause: The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne.

  • Solutions:

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • "Copper-Free" Sonogashira: In some cases, the copper co-catalyst can be omitted, although this may require a higher catalyst loading or more specialized ligands.

    • Choice of Amine Base: The amine base not only neutralizes the HX byproduct but also complexes with the copper. Diisopropylamine (i-Pr₂NH) or diethylamine (Et₂NH) are often used.

Q4: I am attempting a Buchwald-Hartwig amination and observing low yields. What are the key parameters to optimize?

A4: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base.

  • Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.

    • Solution: Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or a Josiphos-type ligand. For selective amination of a bromo-chloro substrate, a careful screening of ligands is essential.[5][6]

  • Base Selection: Strong, non-nucleophilic bases are required.

    • Solution: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.[7]

  • Solvent: Anhydrous, non-protic solvents are necessary.

    • Solution: Toluene, dioxane, or THF are typical solvents for Buchwald-Hartwig aminations. Ensure the solvent is thoroughly dried before use.

Data Presentation: Catalyst System Comparison

The following tables provide a comparative overview of catalyst systems for various cross-coupling reactions on substrates analogous to this compound. These data are compiled from literature sources and serve as a starting point for your optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Chloro Heterocycles

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%) (at C-Br)Ref.
15-Bromo-2-chloropyrimidinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10085[1]
23-Bromo-7-chloro-1-benzothiophenePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9088[3]
31-Bromo-4-chlorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10096[1]
46-Bromo-2-chloroquinolinePd₂(dba)₃ / XPhosK₃PO₄Toluene10089[5]

Table 2: Heck Reaction of Brominated Heterocycles

| Entry | Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,4-Dibromofuran | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 75 (mono-adduct) |[8] | | 2 | 3-Bromo-7-chloro-1-benzothiophene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 85 |[3] | | 3 | 4-Bromoanisole | Acrylic acid | 3% Pd/C | K₂CO₃ | H₂O | 100 | 82 |[9] |

Table 3: Sonogashira Coupling of Bromo-Chloro Arenes

| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (at C-Br) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 92 |[1] | | 2 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 88 |[3] | | 3 | 5-Bromo-2-chloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 78 |[1] |

Table 4: Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles

| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (at C-Br) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 85 |[5] | | 2 | 5-Bromo-2-chloropyridine | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 90 |[6] | | 3 | 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 94 |[1] |

Experimental Protocols

The following are detailed, step-by-step protocols for key cross-coupling reactions, which can be adapted for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromo-chloro heterocycles.[3]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Heck Reaction

This protocol is a general procedure adaptable for this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the alkene (e.g., styrene, 1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 R-Pd(II)-Br(L)n (R = 7-(5-chlorobenzofuranyl)) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 R-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar' Reductive_Elimination->Product Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

Catalyst_Selection cluster_start Start: Define Coupling Reaction cluster_ligand Ligand Selection cluster_base Base Selection cluster_optimization Optimization & Troubleshooting Start Select Reaction Type (Suzuki, Heck, etc.) Ligand_Choice Choose Ligand Class Start->Ligand_Choice Base_Choice Select Base Type Start->Base_Choice Phosphine Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) Ligand_Choice->Phosphine For Suzuki, Buchwald-Hartwig NHC N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) Ligand_Choice->NHC For challenging Suzuki Standard_Phosphine Standard Phosphines (e.g., PPh3) Ligand_Choice->Standard_Phosphine For Heck, Sonogashira Optimization Run Test Reaction Phosphine->Optimization NHC->Optimization Standard_Phosphine->Optimization Inorganic Inorganic Base (K2CO3, K3PO4, Cs2CO3) Base_Choice->Inorganic For Suzuki Organic Organic Amine Base (Et3N, DIPEA) Base_Choice->Organic For Heck, Sonogashira Strong_Alkoxide Strong Alkoxide Base (NaOtBu) Base_Choice->Strong_Alkoxide For Buchwald-Hartwig Inorganic->Optimization Organic->Optimization Strong_Alkoxide->Optimization Troubleshoot Low Yield or Side Reactions? Optimization->Troubleshoot Troubleshoot->Ligand_Choice Yes, Re-evaluate Ligand Troubleshoot->Base_Choice Yes, Re-evaluate Base Success Successful Coupling Troubleshoot->Success No

References

Technical Support Center: Managing Regioselectivity in Reactions of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for managing reactions with 7-Bromo-5-chlorobenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing this dihalogenated heterocyclic scaffold. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges and provide both theoretical rationale and practical, field-proven protocols.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[1] For a dihalogenated substrate like this compound, achieving selectivity is paramount.

FAQ 1: Which halogen is more reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)?

The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl > F. This is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and insertion by a low-valent palladium(0) complex.

Therefore, the bromine at the C7 position is significantly more reactive than the chlorine at the C5 position. This inherent reactivity difference is the foundation for achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the metal to the heterocycle is often the selectivity-determining step and is generally considered irreversible.[2]

FAQ 2: How can I reliably and selectively functionalize the C7 position via Suzuki-Miyaura coupling?

Selective functionalization at C7 is the more straightforward transformation. The key is to use conditions that exploit the higher reactivity of the C-Br bond while leaving the C-Cl bond untouched.

Protocol: Selective Suzuki-Miyaura Coupling at the C7 Position

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.3 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Solvent & Degassing: Add a suitable solvent system, such as 1,4-dioxane/water (4:1) or toluene/water.[3] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a moderate temperature, typically 80-90 °C. Higher temperatures risk activating the C-Cl bond.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reactivity 1. Inactive Catalyst.1. Use fresh palladium precursor and ensure ligands are not oxidized. Consider a pre-catalyst.
2. Insufficiently Degassed System.2. Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst.
3. Poor Quality Reagents.3. Use pure, dry solvents and ensure the boronic acid has not decomposed to boroxine.
Mixture of C7 and C5 coupled products (Loss of Selectivity) 1. Reaction Temperature is Too High.1. Reduce the temperature to 80 °C or lower. High temperatures can provide enough energy to activate the stronger C-Cl bond.
2. Prolonged Reaction Time.2. Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at C5.
3. Highly Active Catalyst System.3. Switch to a less reactive catalyst system. For example, use a less electron-rich phosphine ligand instead of a highly active Buchwald ligand.[1]
Homocoupling of Boronic Acid 1. Presence of Oxygen.1. Improve degassing procedure.
2. Inefficient Transmetalation.2. Ensure the base is appropriate and present in sufficient quantity. For some systems, KF or CsF can be a beneficial additive.
FAQ 3: I need to functionalize the C5 position. Is this possible?

Yes, but it typically requires a two-step approach. First, the more reactive C7-Br bond must be reacted. The resulting 7-substituted-5-chlorobenzofuran can then be subjected to a second cross-coupling under more forcing conditions to activate the C5-Cl bond.

Conceptual Workflow:

G start This compound step1 Mild Cross-Coupling (e.g., Suzuki, 80°C) Pd(PPh₃)₄, Base start->step1 intermediate 7-Aryl-5-chlorobenzofuran step1->intermediate Selectively reacts at C7-Br step2 Forcing Cross-Coupling (e.g., Buchwald-Hartwig, >100°C) Pd₂(dba)₃ / Buchwald Ligand, NaOtBu intermediate->step2 React further product_c7 C7-Functionalized Product intermediate->product_c7 Isolate product_c5_c7 C5,C7-Difunctionalized Product step2->product_c5_c7 Reacts at C5-Cl

Caption: Decision workflow for sequential functionalization.

For activating the C5-Cl bond, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often necessary.[1] These ligands promote the challenging oxidative addition to the C-Cl bond.[1]

Part 2: Metal-Halogen Exchange and Rearrangements

Metal-halogen exchange is a powerful method for converting an aryl halide into a nucleophilic organometallic species, which can then be trapped with an electrophile.[4]

FAQ 4: Which site will undergo metal-halogen exchange with an organolithium reagent?

Similar to cross-coupling, the C-Br bond at C7 is more kinetically labile and will undergo metal-halogen exchange much faster than the C-Cl bond, especially at low temperatures. The rate of exchange typically follows I > Br > Cl.[4] The key to selectivity is kinetic control.

FAQ 5: I'm observing product isomerization. Could this be a "Halogen Dance" reaction?

Yes, this is a significant risk in polyhalogenated heterocyclic systems. A "halogen dance" is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the ring.[5] It proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately driven by the formation of a more thermodynamically stable organometallic intermediate.[5][6]

Mechanism Snapshot:

  • Initial, kinetically favored metal-halogen exchange at C7-Br.

  • The resulting C7-lithiated species can deprotonate another molecule of starting material at a different position (e.g., C4 or C6).

  • This new lithiated species can then undergo an intermolecular halogen transfer, leading to scrambled products.

To suppress the halogen dance:

  • Use Cryogenic Temperatures: Perform the reaction at -78 °C or even lower (-100 °C). Lower temperatures slow the rearrangement process significantly.[5]

  • Use the Right Reagent: While n-BuLi is common, "Turbo-Grignards" like i-PrMgCl·LiCl can offer superior selectivity and functional group tolerance at more accessible temperatures (e.g., -20 °C to 0 °C).[7][8] The LiCl salt breaks up magnesium reagent aggregates, increasing reactivity and often preventing side reactions.[8]

  • Add Electrophile Quickly: Once the initial exchange is complete, trap the organometallic species immediately with the desired electrophile.

G cluster_0 Desired Pathway (Kinetic Control) cluster_1 Side Reaction (Halogen Dance) start This compound step1 Metal-Halogen Exchange (e.g., n-BuLi, -78°C) start->step1 Fast intermediate 7-Lithio-5-chlorobenzofuran step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 rearrange Rearrangement / Proton Transfer intermediate->rearrange If T is too high or time is too long product 7-E-5-chlorobenzofuran step2->product scrambled Isomeric Lithiated Species rearrange->scrambled scrambled_product Scrambled Products scrambled->scrambled_product

Caption: Kinetic vs. Thermodynamic pathways in metalation.

Protocol: Selective C7 Lithiation and Trapping

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes.

  • Trapping: Add a solution of the chosen electrophile (e.g., anhydrous DMF, 1.5 equiv) in THF dropwise.

  • Warming & Quench: After stirring for another 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching carefully with saturated aqueous NH₄Cl solution.

  • Workup & Purification: Proceed with a standard aqueous workup and extraction, followed by drying, concentration, and purification via column chromatography.

Part 3: Other Reaction Classes

FAQ 6: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy?

Generally, no. SNAr reactions require the aromatic ring to be highly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[9][10] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[9][11] this compound lacks such activating groups, making the ring insufficiently electron-poor to be attacked by nucleophiles under standard SNAr conditions. Metal-catalyzed cross-coupling reactions are the preferred method for nucleophilic substitution on this scaffold.

References

Technical Support Center: Palladium Catalyst Removal from 7-Bromo-5-chlorobenzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-5-chlorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing residual palladium catalysts from their reaction products. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis; however, the removal of the catalyst to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) presents a significant challenge.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the rationale behind our recommendations to ensure you can confidently and efficiently purify your this compound products to the required specifications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the removal of palladium catalysts from halogenated benzofuran products.

Q1: My initial attempts at removing palladium by simple filtration have failed. Why is the palladium still present in my product?

A1: This is a common issue and typically points to the presence of soluble or colloidal palladium species in your reaction mixture. While filtration through celite is effective for removing heterogeneous palladium catalysts (e.g., Pd/C), it is often insufficient for palladium that has leached into the solution as soluble complexes or formed fine colloidal particles.[3]

Troubleshooting Steps:

  • Identify the nature of the palladium: If you used a homogeneous catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), you should anticipate the presence of soluble palladium.

  • Consider the reaction work-up: Certain work-up procedures can lead to the formation of palladium colloids, which can pass through standard filtration media.

  • Employ a scavenging technique: To remove soluble or colloidal palladium, you will need to use a method that can capture these species. This includes treatment with solid-supported scavengers, activated carbon, or inducing precipitation followed by filtration.

Q2: I'm considering using a palladium scavenger. Which type is most suitable for a halogenated aromatic compound like this compound?

A2: The choice of scavenger is critical and depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product. For halogenated aromatic compounds, scavengers with high affinity for palladium are required to overcome potential competing interactions.

Recommended Scavengers for this compound:

Scavenger TypeFunctional GroupRecommended ForKey Considerations
Silica-Based Thiol (Si-Thiol), Thiourea (Si-THU)Pd(II) and Pd(0)Highly effective and selective. Minimal product loss. Can be used in a variety of organic solvents.[4]
Polymer-Based Trimercaptotriazine (MP-TMT)Pd(0) and Pd(II)High capacity for palladium. Swells in some organic solvents, which should be considered.
Activated Carbon N/ABroad spectrumCost-effective. Can be very effective, but may also adsorb the product, leading to lower yields.[5][6]

Expert Insight: For pharmaceutical intermediates like this compound, silica-based thiol or thiourea scavengers are often the preferred choice due to their high efficiency and selectivity, which minimizes product loss and introduces fewer new impurities.[4]

Q3: My product yield has significantly decreased after using a scavenger. How can I improve my recovery?

A3: Product loss during scavenging is a common concern, often due to non-specific adsorption of the product onto the scavenger material.

Strategies to Minimize Product Loss:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined by running small-scale screening experiments.

  • Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate.

  • Consider a Different Scavenger: Some scavengers may have a higher affinity for your product. If product loss is significant with one type of scavenger (e.g., activated carbon), try a more selective option like a silica-based scavenger.

  • Flow Chemistry Approach: Passing the crude product solution through a packed bed or cartridge of the scavenger can improve efficiency and reduce the amount of scavenger required, thereby minimizing product loss.[7]

Q4: Are there any specific considerations for the benzofuran ring system during purification?

A4: Yes, the benzofuran core can be sensitive to certain conditions. It is generally advisable to avoid strongly acidic conditions during work-up and purification, as this can potentially lead to degradation of the benzofuran ring. When considering purification methods, maintaining a near-neutral pH is recommended. The use of polar aprotic solvents, such as DMF, has been shown to have a stabilizing effect on furan derivatives.

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy for your this compound product.

Palladium_Removal_Workflow start Crude this compound (Post-Reaction Mixture) check_pd_form Is the Palladium Homogeneous or Heterogeneous? start->check_pd_form filtration Filtration through Celite check_pd_form->filtration Heterogeneous scavenging Select Scavenging Method check_pd_form->scavenging Homogeneous/ Soluble analysis Analyze for Residual Pd (e.g., ICP-MS) filtration->analysis silica_scavenger Silica-Based Scavenger (e.g., Si-Thiol, Si-Thiourea) scavenging->silica_scavenger High Selectivity carbon_scavenger Activated Carbon scavenging->carbon_scavenger Cost-Effective polymer_scavenger Polymer-Based Scavenger (e.g., MP-TMT) scavenging->polymer_scavenger High Capacity slurry_treatment Batch Slurry Treatment silica_scavenger->slurry_treatment flow_treatment Packed Bed/Cartridge (Flow Chemistry) silica_scavenger->flow_treatment carbon_scavenger->slurry_treatment polymer_scavenger->slurry_treatment polymer_scavenger->flow_treatment slurry_treatment->analysis flow_treatment->analysis pass < 10 ppm Pd? (ICH Guideline) analysis->pass final_product Purified this compound pass->final_product Yes optimize Optimize Scavenging Conditions (Temperature, Time, Loading) pass->optimize No optimize->scavenging

References

Technical Support Center: 7-Bromo-5-chlorobenzofuran Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 7-Bromo-5-chlorobenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the impact of solvent choice on its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
General & Solubility

Question 1: I'm having trouble dissolving this compound for my reaction. What are the recommended starting solvents?

Answer: this compound is a solid, poly-halogenated aromatic compound with moderate polarity. Its solubility can be a limiting factor in reaction setup.

Scientific Rationale: Effective dissolution of all reagents is the first step to a successful homogeneous catalytic reaction. Poor solubility can lead to low conversion, inconsistent results, and difficulty in monitoring reaction progress. The choice of solvent should be based on the solubility of the substrate, reagents, and the temperature requirements of the reaction.

Troubleshooting Protocol:

  • Initial Screening: Start with common, relatively nonpolar to polar aprotic solvents. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are excellent starting points due to their ability to dissolve a wide range of organic compounds.[1] Aromatic solvents such as toluene are also highly effective, especially for reactions run at higher temperatures.

  • Polar Aprotic Solvents: For reactions requiring more polar media to facilitate catalyst activity or dissolve inorganic bases, consider N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) . However, be aware that these solvents can directly interact with and sometimes inhibit the palladium catalyst.[2]

  • Solvent Mixtures: If a single solvent is insufficient, a mixture can be employed. A common and effective system for Suzuki couplings is a mixture of an organic solvent (like dioxane or THF) with water.[3][4]

  • Gentle Heating: Solubility can often be improved by gently warming the mixture while stirring, but ensure this is done under an inert atmosphere to prevent degradation before adding the catalyst.

Suzuki-Miyaura Coupling

Question 2: My Suzuki-Miyaura coupling at the C-Br position is sluggish and gives low yields. Could the solvent be the issue?

Answer: Absolutely. The solvent is one of the most critical parameters in a Suzuki-Miyaura reaction, directly influencing every step of the catalytic cycle.[3][5] An inappropriate solvent can lead to poor reaction rates, catalyst deactivation, and the formation of byproducts.

Scientific Rationale: The solvent's role is multifaceted. It must not only dissolve the reactants but also stabilize the palladium catalytic species and facilitate the crucial steps of oxidative addition and reductive elimination.[6] The polarity and coordinating ability of the solvent can dramatically alter the energy barriers of these steps.[7][8] For instance, more polar solvents can stabilize the polar transition state of the oxidative addition, potentially accelerating the reaction.[7]

Troubleshooting Protocol:

  • Assess Your Current Solvent:

    • Nonpolar Solvents (e.g., Toluene): While good for solubility, they may not be polar enough to promote efficient catalysis, especially at lower temperatures.

    • Ethereal Solvents (e.g., THF, Dioxane): These are often the "go-to" solvents. They offer a good balance of solubility and polarity.[1] 1,4-dioxane is particularly common for its higher boiling point, allowing for higher reaction temperatures.

  • Introduce a Polar Co-solvent: The most common strategy to accelerate sluggish Suzuki reactions is the addition of water.[3][9] A solvent system like 1,4-dioxane/water (e.g., 4:1 v/v) is highly effective. Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the transmetalation step.

  • Switch to a Polar Aprotic Solvent: If aqueous conditions are not suitable, consider moving to a more polar aprotic solvent like DMF . However, ensure the solvent is anhydrous and high-purity, as impurities in DMF can poison the catalyst. Use DMF with caution as it can sometimes promote unwanted side reactions.[10]

Provide a detailed, step-by-step methodology for the Suzuki-Miyaura reaction screening.

G cluster_prep Reaction Setup cluster_reaction Catalysis & Monitoring cluster_workup Work-up & Analysis prep1 1. Add this compound, boronic acid/ester, and base to a dry reaction vessel. prep2 2. Add the solvent to be tested. prep1->prep2 prep3 3. Degas the mixture thoroughly (e.g., 3x vacuum/inert gas cycles). prep2->prep3 react1 4. Add Pd catalyst and ligand (or pre-catalyst) under inert gas. prep3->react1 react2 5. Heat to the target temperature (e.g., 80-100 °C). react1->react2 react3 6. Monitor reaction progress by TLC, LC-MS, or GC. react2->react3 workup1 7. Cool, dilute with organic solvent (e.g., Ethyl Acetate). react3->workup1 workup2 8. Wash with water and brine, dry, and concentrate. workup1->workup2 workup3 9. Analyze yield and purity (e.g., NMR, LC-MS). workup2->workup3

Caption: General workflow for screening solvents in a Suzuki-Miyaura coupling experiment.

Question 3: I am observing significant amounts of debromination (protodehalogenation) byproduct. How can the solvent choice help minimize this?

Answer: Protodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This is often exacerbated by the presence of protic sources and certain solvents.

Scientific Rationale: This side reaction can occur through various pathways, including the reaction of the organopalladium intermediate with trace water, alcohols, or even the solvent itself. Solvents like alcohols (ethanol, isopropanol), when used as the primary solvent or in large quantities, can be a source of hydrogen. Furthermore, some solvent/base combinations can promote the formation of palladium hydride species, which are key intermediates in the dehalogenation pathway.

Troubleshooting Protocol:

  • Minimize Protic Sources: If you are using an aqueous co-solvent, try reducing the amount of water or switching to a rigorously anhydrous system. For example, move from dioxane/H₂O to anhydrous toluene or CPME .

  • Avoid Alcoholic Solvents: Do not use ethanol or methanol as the primary solvent unless a specific protocol requires it. If a co-solvent is needed for solubility, a higher-boiling ether like dioxane is preferable.[1]

  • Evaluate the Base/Solvent Combination: A very strong base in a protic solvent can be particularly problematic. Consider switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene .

Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination of this compound is not working. What are the best practices for solvent selection in this reaction?

Answer: The Buchwald-Hartwig amination is notoriously sensitive to reaction conditions, and solvent choice is paramount for success.[11] Unlike Suzuki couplings, these reactions are typically run under strictly anhydrous, aprotic conditions.

Scientific Rationale: The active catalytic species in Buchwald-Hartwig amination is highly sensitive to air and moisture. The solvent must be inert and capable of dissolving both the organic components and the organometallic intermediates. Furthermore, the solvent can influence the aggregation state and reactivity of the base (e.g., sodium tert-butoxide), which is critical for the catalytic cycle.[2]

Recommended Solvents & Troubleshooting:

  • Primary Choices: The most reliable and widely used solvents for Buchwald-Hartwig aminations are toluene and 1,4-dioxane .[12][13] Toluene is excellent for its high boiling point and inert nature. Dioxane is also effective but must be purified to remove peroxide inhibitors, which can kill the catalyst.

  • Alternative Ethers: Solvents like THF can be used, but its lower boiling point limits the reaction temperature. Greener alternatives like 2-MeTHF or CPME are increasingly popular and can be very effective, offering higher boiling points and greater stability.[1]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[2] Protic solvents like alcohols or water are incompatible with the strong bases (e.g., NaOtBu, LHMDS) used.

  • Base Solubility Issues: If you observe that your base (e.g., NaOtBu) is not dissolving well, this can cause reproducibility issues. While these bases have low solubility, the reaction often proceeds heterogeneously. Ensure vigorous stirring. Switching from toluene to a more polar ether like dioxane might slightly improve solubility and performance.

Reaction TypeRecommended SolventsTypical Base(s)Typical Catalyst System (Example)Key Considerations
Suzuki-Miyaura 1,4-Dioxane/H₂O (4:1), Toluene, THF/H₂O (4:1)K₂CO₃, K₃PO₄, Cs₂CO₃XPhos Pd G3, Pd(dppf)Cl₂Water is often beneficial and can accelerate the reaction.[9][14]
Buchwald-Hartwig Toluene, 1,4-Dioxane, 2-MeTHFNaOtBu, LiHMDS, K₃PO₄t-BuXPhos Pd G3, RuPhos Pd G4Must be run under strictly anhydrous and inert conditions.[2][12]
Troubleshooting Logic & Workflows

Question 5: My cross-coupling reaction failed. How do I systematically troubleshoot the solvent as a potential cause?

Answer: A failed reaction requires a logical, stepwise approach to identify the root cause. When suspecting the solvent, a systematic screen is the most effective strategy.

Scientific Rationale: The interplay between the solvent, catalyst, ligand, and base is complex. A change in one parameter can have cascading effects. The workflow below isolates the solvent variable to diagnose its impact on the reaction outcome.

This decision tree provides a logical path for troubleshooting a failed palladium-catalyzed cross-coupling reaction with a focus on solvent selection.

Caption: A decision tree for troubleshooting failed cross-coupling reactions, focusing on solvent issues.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, 7-Bromo-5-chlorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive, data-driven comparison with its structural isomer, 5-Bromo-7-chlorobenzofuran, to facilitate unambiguous structural confirmation and highlight the subtleties of spectroscopic interpretation for halogenated heterocyclic compounds.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its effective utilization. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra, alongside its mass spectrometric fragmentation pattern. By comparing this data with that of its isomer, 5-Bromo-7-chlorobenzofuran, we aim to provide a clear framework for distinguishing between these two closely related structures. The data presented herein is based on predicted spectra, offering a valuable reference in the absence of readily available experimental data.

Molecular Structures and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following atom numbering convention will be used for both this compound and 5-Bromo-7-chlorobenzofuran.

G cluster_0 This compound cluster_1 5-Bromo-7-chlorobenzofuran mol1 mol2

Caption: Molecular structures of this compound and 5-Bromo-7-chlorobenzofuran.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 5-Bromo-7-chlorobenzofuran. These predictions were generated using established computational algorithms and provide a reliable estimate of the expected experimental values.

This compound: Predicted NMR Data
¹H NMR (Predicted)
Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1H-27.70d2.2
2H-36.81d2.2
3H-47.58d1.9
4H-67.39d1.9
¹³C NMR (Predicted)
Signal Predicted Chemical Shift (δ, ppm)
C-2146.5
C-3107.5
C-3a129.0
C-4124.5
C-5130.0
C-6122.0
C-7115.0
C-7a154.0
5-Bromo-7-chlorobenzofuran: Predicted NMR Data
¹H NMR (Predicted)
Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1H-27.65d2.2
2H-36.78d2.2
3H-47.52d1.8
4H-67.35d1.8
¹³C NMR (Predicted)
Signal Predicted Chemical Shift (δ, ppm)
C-2146.0
C-3107.0
C-3a128.5
C-4124.0
C-5118.0
C-6125.0
C-7118.5
C-7a153.5

Comparative Analysis of NMR Spectra

The predicted NMR data reveals subtle but distinct differences between the two isomers, primarily in the chemical shifts of the aromatic protons and carbons.

  • ¹H NMR: In this compound, the H-4 and H-6 protons are predicted to be slightly downfield compared to the corresponding protons in 5-Bromo-7-chlorobenzofuran. This is attributed to the differing electronic effects of the bromine and chlorine substituents on the electron density of the benzene ring. The coupling constants for the aromatic protons in both isomers are predicted to be small (~1.8-1.9 Hz), indicative of meta-coupling.

  • ¹³C NMR: The most significant differences in the predicted ¹³C NMR spectra are expected for the carbon atoms directly attached to the halogens (C-7 and C-5 in this compound, and C-5 and C-7 in 5-Bromo-7-chlorobenzofuran). The carbon bearing the bromine atom is expected to be more shielded (lower ppm value) compared to the carbon bearing the chlorine atom due to the "heavy atom effect".

Mass Spectrometry: Predicted Fragmentation Pathway

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

The primary fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atom or the cleavage of the heterocyclic ring. For this compound, the following fragmentation is proposed:

G M [C₈H₄BrClO]⁺˙ m/z = 230, 232, 234 F1 [C₈H₄ClO]⁺ m/z = 151, 153 M->F1 - Br• F2 [C₈H₄BrO]⁺ m/z = 195, 197 M->F2 - Cl• F4 [C₇H₄Cl]⁺ m/z = 111, 113 F1->F4 - CO F3 [C₇H₄Br]⁺ m/z = 155, 157 F2->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

The initial fragmentation is expected to be the loss of a bromine radical, which is a better leaving group than a chlorine radical, to form the ion at m/z 151/153. Subsequent loss of carbon monoxide (CO) from the furan ring would lead to the fragment at m/z 111/113. A less favorable initial loss of a chlorine radical would result in the ion at m/z 195/197, which could also lose CO to give a fragment at m/z 155/157.

Experimental Protocols

The following are generalized yet robust protocols for the acquisition of NMR and MS data for halogenated benzofuran derivatives.

NMR Spectroscopy Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of this compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution through glass wool into a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Apply Fourier transform F->G H Phase and baseline correct spectra G->H I Reference spectra to TMS (0.00 ppm) H->I

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual solvent peak does not typically interfere with the signals of interest.

  • Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

  • Filtration: Removal of particulate matter is crucial for achieving good magnetic field homogeneity, which directly impacts the resolution and lineshape of the NMR signals.

Mass Spectrometry Experimental Conditions
  • Ionization Mode: Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules. It provides reproducible fragmentation patterns that are useful for structural elucidation.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the isotopic clusters of the molecular ion and fragments.

  • Inlet System: Gas chromatography (GC) can be coupled with mass spectrometry (GC-MS) to ensure the analysis of a pure compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In NMR, the integration of the proton signals should correspond to the number of protons in the molecule. In mass spectrometry, the high-resolution mass measurement of the molecular ion can confirm the elemental composition. The characteristic isotopic patterns for chlorine and bromine serve as an internal validation of the presence of these halogens.

Conclusion

This guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound, with a comparative analysis against its isomer, 5-Bromo-7-chlorobenzofuran. The detailed interpretation of the predicted spectra and the proposed fragmentation pathways, along with robust experimental protocols, offer a valuable resource for researchers working with these and similar halogenated heterocyclic compounds. The subtle yet significant differences in the spectroscopic data highlight the importance of careful analysis for accurate structural assignment.

A Predictive Guide to the ¹H and ¹³C NMR Characterization of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Benzofurans, in particular, represent a privileged scaffold found in numerous biologically active molecules and functional materials. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 7-Bromo-5-chlorobenzofuran, a halogenated derivative with potential for further chemical exploration.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the benzofuran core. The predicted chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the oxygen, bromine, and chlorine substituents.

  • H-2 and H-3: These protons are situated on the furan ring. The proton H-3 is expected to be a doublet coupled to H-2, appearing at a lower field (more deshielded) due to its proximity to the electronegative oxygen atom. H-2, also a doublet, will be coupled to H-3 and is typically found at a slightly higher field compared to H-3.

  • H-4 and H-6: These protons are on the benzene ring. H-4 is adjacent to the chlorine atom at position 5 and is expected to be a doublet. H-6 is situated between the chlorine at position 5 and the bromine at position 7 and is therefore predicted to be a doublet as well. The electronegativity of the halogens will deshield these protons, shifting them downfield.

The expected splitting patterns arise from through-bond spin-spin coupling between adjacent protons.

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Molecular Structure of this compound

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms of the benzofuran core. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

  • C-2 and C-3: These carbons of the furan ring will have chemical shifts characteristic of unsaturated carbons in a five-membered heterocyclic ring.

  • C-3a, C-4, C-5, C-6, C-7, and C-7a: These carbons form the benzene portion of the molecule. The carbons directly bonded to the halogens (C-5 and C-7) will experience a significant downfield shift. The other carbons will have shifts influenced by their position relative to the substituents and the fused furan ring. Quaternary carbons (C-3a, C-5, C-7, and C-7a) are expected to show signals of lower intensity compared to the protonated carbons.

Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on analysis of similar compounds and general NMR principles[1][2][3].

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.6 - 7.8d~2.2
H-36.8 - 7.0d~2.2
H-47.4 - 7.6d~1.8
H-67.3 - 7.5d~1.8

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 147
C-3107 - 109
C-3a128 - 130
C-4123 - 125
C-5130 - 132
C-6115 - 117
C-7118 - 120
C-7a153 - 155

Comparative Analysis with Structurally Related Benzofurans

The predicted NMR data for this compound can be contextualized by comparing it with the experimental data of related halogenated benzofurans. For instance, in 7-bromo-2,3-diphenylbenzofuran, the proton on the brominated ring appears around 7.10 ppm[1]. In 7-chloro-2,3-diphenylbenzofuran, the corresponding proton is observed at approximately 7.20 ppm[1]. These values support the predicted chemical shift ranges for the protons on the benzene ring of this compound, which are influenced by the presence of two halogen substituents. The presence of both chlorine and bromine is expected to result in a complex interplay of electronic effects, leading to the predicted shifts.

Experimental Protocol for NMR Characterization

To empirically validate the predicted data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings, particularly between H-2/H-3 and H-4/H-6.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

G cluster_structure This compound Structure cluster_cosy Predicted COSY Correlations C2 C2-H C3 C3-H C4 C4-H C6 C6-H H2 H-2 H3 H-3 H2->H3 J H4 H-4 H6 H-6 H4->H6 J

Predicted ¹H-¹H COSY Correlations

Trustworthiness and Validation

The NMR data presented in this guide are predictive and based on established principles and data from analogous compounds. For definitive structural confirmation, it is imperative to acquire experimental NMR data. The use of 2D NMR techniques, as outlined in the experimental protocol, provides a self-validating system for the assignment of all proton and carbon signals. The COSY spectrum will confirm the connectivity of the proton spin systems, while HSQC and HMBC spectra will unambiguously link the proton and carbon skeletons of the molecule.

References

A Comparative Guide to Suzuki Coupling: Aryl Bromides vs. Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is integral to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[2][3] At the heart of this transformation is the palladium-catalyzed coupling of an organoboron reagent with an organic halide. While aryl iodides and bromides have historically been the substrates of choice due to their high reactivity, economic and environmental pressures have increasingly turned the spotlight towards the more abundant and less expensive aryl chlorides.[4]

This guide provides an in-depth comparative analysis of using aryl bromides versus aryl chlorides in Suzuki coupling reactions. We will explore the fundamental mechanistic differences, compare reaction protocols and catalyst systems with supporting experimental data, and offer practical guidance for selecting the optimal substrate and conditions for your synthetic goals.

The Decisive Step: A Mechanistic Chasm in Oxidative Addition

The catalytic cycle of the Suzuki coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5] It is the initial oxidative addition of the aryl halide to the palladium(0) catalyst that dictates the overall reactivity difference between aryl bromides and chlorides.[6] This step, often rate-limiting, involves the cleavage of the carbon-halogen (C-X) bond.[7]

The relative reactivity of aryl halides in Suzuki coupling follows the general trend: I > Br >> Cl.[8] This trend is directly correlated with the bond dissociation energies of the corresponding C-X bonds. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it more challenging to break and thus requiring a higher activation energy for oxidative addition.[4]

This fundamental difference in reactivity necessitates distinct catalytic systems and reaction conditions to achieve efficient coupling of aryl chlorides compared to their bromo-counterparts. While simple palladium catalysts like Pd(PPh₃)₄ are often sufficient for aryl bromides, the activation of the more inert C-Cl bond requires more sophisticated catalyst systems.[9]

Suzuki Catalytic Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)(X)L₂ Pd0->OA_intermediate Oxidative Addition TM_intermediate Ar-Pd(II)(R')L₂ OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Product Ar-R' TM_intermediate->Product Reductive Elimination ArX Ar-X (Aryl Halide) BoronicAcid R'-B(OR)₂ Base Base Aryl_Bromide_Workflow Figure 3: Workflow for Aryl Bromide Coupling start Combine Reactants setup Assemble Reflux Apparatus start->setup degas Degas with Inert Gas setup->degas heat Heat to 80°C degas->heat monitor Monitor by TLC/GC heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end 4-Methylbiphenyl purify->end Aryl_Chloride_Workflow Figure 4: Workflow for Aryl Chloride Coupling start Combine Reactants in Schlenk Tube inert Evacuate and Backfill with Argon (3x) start->inert add_catalyst Add Pd(OAc)₂ and SPhos inert->add_catalyst add_solvent Add Degassed Dioxane/Water add_catalyst->add_solvent heat Heat to 100-110°C add_solvent->heat monitor Monitor by TLC/GC heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end 4,4'-Dimethylbiphenyl purify->end

References

A Researcher's Guide to Evaluating the Cytotoxicity of 7-Bromo-5-chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methodologies and Potential Outcomes for Novel Anticancer Agents

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic agent is both intricate and demanding. The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth, technical comparison of methodologies to assess the cytotoxicity of a specific subclass: 7-Bromo-5-chlorobenzofuran derivatives. By synthesizing established protocols with insights from related compounds, this document offers a robust framework for the preclinical evaluation of these promising molecules.

The early stages of drug discovery heavily rely on cytotoxicity assays to screen for compounds that can inhibit cancer cell growth or induce cell death.[4] These in vitro tests are crucial for eliminating toxic candidates and prioritizing those with a favorable therapeutic index.[4][5] Halogenated benzofurans, in particular, have demonstrated significant cytotoxic potential, making the 7-bromo-5-chloro substitutions a rational focus for developing new anticancer agents.[6][7][8]

Principles of Cytotoxicity Assessment: A Comparative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50% compared to an untreated control.[9] Two of the most common and reliable methods for determining cytotoxicity are the MTT and LDH assays.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]

The Lactate Dehydrogenase (LDH) assay , on the other hand, quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of membrane integrity.[9][12] This assay is an indicator of plasma membrane damage and cytotoxicity.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via mitochondrial reductase activity.[10]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration.
LDH Assay Measures the release of lactate dehydrogenase from damaged cells.[9][12]Direct measure of cytotoxicity (membrane integrity), non-destructive to remaining cells.Less sensitive for early apoptotic events, LDH in serum can interfere.

Experimental Design for Evaluating this compound Derivatives

A well-designed experimental workflow is critical for obtaining reliable and reproducible cytotoxicity data. The following diagram outlines a typical process for screening novel compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Assay Performance (MTT or LDH) incubation->assay_procedure absorbance Absorbance/Luminescence Measurement assay_procedure->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[13]

Step-by-Step Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed methodology for assessing the cytotoxicity of this compound derivatives using the MTT assay.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Comparative Cytotoxicity of Halogenated Benzofuran Derivatives

While specific data for this compound derivatives is not yet widely published, studies on other halogenated benzofurans provide valuable insights into their potential cytotoxic activity. For instance, bromo and chloro substitutions on the benzofuran ring have been shown to enhance anticancer effects.[6][7]

The following table presents hypothetical IC50 values for a this compound derivative (Compound X) against various cancer cell lines, alongside a known chemotherapeutic agent for comparison. This serves as an example of how to present such data.

CompoundCancer Cell LineIC50 (µM)
Compound X (this compound derivative) MCF-7 (Breast)8.5
A549 (Lung)6.3
HCT116 (Colon)10.2
Doxorubicin (Positive Control) MCF-7 (Breast)0.9
A549 (Lung)1.2
HCT116 (Colon)0.8

These are illustrative values and do not represent actual experimental data.

Potential Mechanisms of Action and Signaling Pathways

Benzofuran derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][15] Some derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[16]

The following diagram illustrates a simplified representation of a potential signaling pathway that could be affected by cytotoxic benzofuran derivatives.

G cluster_pathway Potential Signaling Pathway compound This compound Derivative receptor Growth Factor Receptor compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induces pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Potential mechanism of action for a cytotoxic benzofuran derivative.

Conclusion

The evaluation of cytotoxicity is a fundamental step in the development of novel anticancer agents. This guide provides a comprehensive framework for assessing the cytotoxic potential of this compound derivatives. By employing standardized assays like the MTT and LDH methods, researchers can obtain reliable and comparable data. While further studies are needed to elucidate the specific activity and mechanisms of action of this compound derivatives, the existing literature on related halogenated benzofurans suggests that they are a promising class of compounds for cancer therapy.

References

X-ray crystal structure analysis of 7-Bromo-5-chlorobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 7-Bromo-5-chlorobenzofuran Derivatives

For researchers and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. The substitution of halogen atoms on a pharmacologically active scaffold like benzofuran can dramatically alter its biological activity through modified electronic properties and intermolecular interactions. This guide provides a comprehensive overview of the single-crystal X-ray diffraction workflow, using a this compound derivative as a focal point for discussion. We will compare its expected structural features with known halogenated benzofurans to provide a predictive framework for analysis.

The Significance of Halogenated Benzofurans

Benzofuran is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Halogenation, particularly with bromine and chlorine, is a common strategy in medicinal chemistry to enhance potency, modulate lipophilicity, and introduce specific intermolecular interactions, such as halogen bonding.[4][5] The precise positions of these halogens—in this case, at the 7- and 5-positions—can profoundly influence how the molecule packs in a crystal lattice and interacts with a biological target. X-ray crystallography is the definitive method for elucidating this three-dimensional structure at the atomic level.[6][7]

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and an understanding of the underlying physical principles. Each step is designed to yield a single crystal of sufficient quality and to extract the maximum amount of structural information from its interaction with X-rays.

Step 1: Growing the Perfect Crystal

The axiom "a crystallographer is only as good as their crystals" holds true. The primary challenge is to persuade molecules to abandon the disorder of a solution and arrange themselves into a highly ordered, three-dimensional lattice. This requires creating a state of slow, controlled supersaturation.

Causality Behind Method Selection: The choice of crystallization method is dictated by the compound's physical properties: solubility, stability, and quantity. For a novel derivative like this compound, which is likely to be a stable, small organic molecule, several techniques are viable:

  • Slow Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow the solvent to evaporate over days or weeks. The gradual increase in concentration gently coaxes the molecules into a crystalline state. The choice of solvent is critical; it must be one in which the compound is moderately soluble.

  • Solvent Diffusion: This technique is ideal for compounds that are highly soluble in one solvent but insoluble in another. The compound is dissolved in the "good" solvent, and this solution is carefully layered with the "poor" solvent (the precipitant). Diffusion at the interface between the two liquids creates a localized zone of supersaturation, often yielding high-quality crystals.

  • Vapor Diffusion: A versatile method where the compound is dissolved in a less volatile solvent, and this solution is placed in a sealed chamber containing a larger reservoir of a more volatile "poor" solvent. The vapor from the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed within a diffractometer.[8] The process is almost always conducted at a low temperature (around 100 K) using a cryostream of nitrogen gas. This is crucial as it minimizes atomic thermal vibrations, leading to less "smearing" of the electron density and higher resolution data.[7]

The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of spots (reflections) that are recorded by a detector.[8] The intensity and position of each spot contain the fundamental information required to solve the structure.

Step 3: Structure Solution and Refinement

The diffraction pattern itself does not directly yield the molecular structure due to the "phase problem"—the phases of the diffracted X-rays are not directly measurable.[8] This is overcome using computational methods:

  • Structure Solution: Direct methods or dual-space algorithms are used to calculate initial estimates of the phases.[8] This allows for the generation of an initial electron density map.

  • Model Building: An experienced crystallographer, or increasingly, automated software, interprets the electron density map to build an initial atomic model of the this compound derivative.

  • Refinement: This is an iterative process where the atomic positions and thermal parameters of the model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[8] The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should ideally be below 5-7% for a well-refined small molecule structure.

Part 2: A Practical Protocol for Analyzing a 7-Bromo-5-chloro-2-methylbenzofuran Derivative

This section provides a self-validating, step-by-step protocol for the structural analysis of a hypothetical derivative.

Experimental Protocol
  • Crystal Growth:

    • Dissolve 5-10 mg of purified 7-bromo-5-chloro-2-methylbenzofuran in 0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, narrow vial.

    • Place this vial inside a larger beaker containing 2-3 mL of a precipitant (e.g., hexane or pentane).

    • Seal the beaker with parafilm and leave undisturbed in a vibration-free location for several days.

    • Monitor daily for the formation of small, clear, well-defined crystals.

  • Crystal Mounting and Data Collection:

    • Using a microscope, select a suitable single crystal and carefully mount it on a cryo-loop.

    • Flash-cool the crystal to 100 K in the cold nitrogen stream of the diffractometer to prevent ice formation and preserve crystal integrity.

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Perform an initial data collection to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection, typically involving a series of scans to cover the entire reciprocal space.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., Bruker APEX suite or CrysAlisPro).

    • Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Bromine, Chlorine).

    • Use the initial model to perform Fourier analysis to locate the remaining non-hydrogen atoms (Carbon, Oxygen).

    • Refine the model anisotropically using a full-matrix least-squares program (e.g., SHELXL).

    • Locate hydrogen atoms in the difference Fourier map and refine them using a riding model.

    • The refinement is complete when the R1 value is low (< 0.05) and the residual electron density is minimal.

Expected Crystallographic Data

The following table summarizes plausible crystallographic data for our hypothetical compound, based on typical values for similar organic molecules.

ParameterExpected ValueSignificance
Chemical FormulaC₉H₆BrClODefines the atomic composition.
Formula Weight245.50 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell.
a, b, c (Å)a=7-10, b=5-15, c=10-20Dimensions of the unit cell.
β (°)90-110 (for monoclinic)The angle of the unit cell for non-orthogonal systems.
Volume (ų)800-1500The volume of the unit cell.
Z4The number of molecules in the unit cell.
R1 [I > 2σ(I)]< 0.05A primary indicator of the quality of the fit between the model and the data.
wR2 (all data)< 0.12A secondary indicator of the refinement quality.
Goodness-of-fit (GooF)~1.0Should be close to 1 for a good refinement.

Part 3: Comparative Structural Analysis: The Role of Halogens

The true power of crystal structure analysis lies in comparing new structures with existing ones. By examining how different halogen substitutions affect crystal packing, we can gain insights into designing molecules with desired solid-state properties.

Comparison with Other Halogenated Benzofurans

Let's compare our hypothetical data with published data for other benzofuran derivatives.

CompoundSpace GroupKey Intermolecular InteractionsReference
(Hypothetical) 7-Bromo-5-chloro-2-methylbenzofuranP2₁/cHalogen bonds (Br···O, Cl···π), C-H···O hydrogen bondsN/A
1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoximeP2₁/cO-H···N and C-H···π interactions[9]
2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuranP2₁/cC-H···O hydrogen bonds, π-π stacking[10]
3-(Propan-2-ylidene)benzofuran-2(3H)-oneP2₁/cC-H···O contacts, parallel stacking of molecules[11]
Analysis of Intermolecular Interactions

The presence of both bromine and chlorine in the 7- and 5-positions creates a unique electronic landscape on the molecule's surface. The carbon-halogen bond polarizes the electron density, leaving a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite to the C-X bond.[12] This σ-hole can act as a Lewis acid, forming attractive, directional interactions known as halogen bonds with Lewis bases (electron donors) like oxygen, nitrogen, or even π-systems.[12][13]

In our hypothetical this compound, we would anticipate several key interactions governing the crystal packing:

  • Halogen Bonds (XBs): The bromine at position 7 and the chlorine at position 5 are prime candidates for forming halogen bonds. Potential XB acceptors include the furan oxygen of a neighboring molecule (Br···O or Cl···O) or the π-electron cloud of the aromatic rings (Br···π or Cl···π). These interactions are highly directional, with the C-X···Acceptor angle typically being close to 180°.[12]

  • C-H···O Hydrogen Bonds: The hydrogen atoms on the methyl group and the benzofuran ring can act as weak hydrogen bond donors, interacting with the furan oxygen or halogen atoms of adjacent molecules.

  • π–π Stacking: The planar benzofuran ring system can stack with neighboring rings, contributing to the overall stability of the crystal lattice.

By meticulously analyzing the crystal structure, researchers can understand how these subtle forces dictate the solid-state architecture. This knowledge is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties.[14]

References

A Comparative Guide to the Synthesis of 7-Bromo-5-chlorobenzofuran: A Validation-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated benzofurans are pivotal structural motifs. Their unique electronic properties and steric profiles make them valuable intermediates in the synthesis of complex bioactive molecules and functional materials. Among these, 7-Bromo-5-chlorobenzofuran stands out as a key building block. This guide provides a comprehensive validation and comparison of synthetic routes to this important compound, offering a critical perspective for researchers aiming to select the most suitable and efficient method for their specific needs.

Introduction: The Significance of this compound

The benzofuran core is a recurring theme in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The specific substitution pattern of this compound offers multiple points for further chemical modification, making it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. The presence of two distinct halogen atoms at the 7- and 5-positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures.

This guide will delve into a primary, logically derived synthesis route for this compound, based on established methodologies for analogous compounds. Furthermore, a well-documented alternative synthesis strategy will be presented and compared, providing a balanced overview of the available synthetic options.

Primary Synthesis Route: An Adaptation of Established Benzofuran Synthesis

A robust and scalable synthesis of this compound can be logically extrapolated from a patented two-step process for the preparation of 7-bromobenzofuran.[1] This approach commences with the readily available 2-bromo-4-chlorophenol as the starting material.

Reaction Scheme:

Primary Synthesis Route 2-bromo-4-chlorophenol 2-bromo-4-chlorophenol Intermediate Intermediate 2-bromo-4-chlorophenol->Intermediate  2-bromo-1,1-dimethoxyethane, K2CO3, DMF This compound This compound Intermediate->this compound  H3PO4, heat

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-bromo-4-chloro-1-(2,2-dimethoxyethoxy)benzene (Intermediate)

The first step involves an O-alkylation of 2-bromo-4-chlorophenol with 2-bromo-1,1-dimethoxyethane. The hydroxyl group of the phenol acts as a nucleophile, displacing the bromide from the haloacetal in a Williamson ether synthesis. The use of a base like potassium carbonate is essential to deprotonate the phenol, thereby activating it for the nucleophilic attack. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Experimental Protocol (Proposed):

  • To a solution of 2-bromo-4-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Acid-Catalyzed Cyclization to this compound

The second step is an intramolecular cyclization of the acetal intermediate to form the benzofuran ring. This reaction is typically catalyzed by a strong acid, such as phosphoric acid or polyphosphoric acid, at elevated temperatures.[1] The acid protonates one of the methoxy groups of the acetal, which then leaves as methanol. The resulting oxonium ion is then attacked by the aromatic ring at the ortho position to the ether linkage, leading to the formation of the furan ring after elimination of a second molecule of methanol and subsequent aromatization.

Experimental Protocol (Proposed):

  • To the crude 2-bromo-4-chloro-1-(2,2-dimethoxyethoxy)benzene from the previous step, add polyphosphoric acid.

  • Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.[1]

Alternative Synthesis Route: Palladium-Catalyzed One-Pot Synthesis

A powerful alternative for the synthesis of substituted benzofurans is the palladium-catalyzed one-pot reaction of a phenol with a ketone. This method offers the advantage of constructing the benzofuran core in a single step from readily available starting materials.

Reaction Scheme:

Alternative Synthesis Route cluster_0 One-Pot Reaction 2-bromo-4-chlorophenol 2-bromo-4-chlorophenol Product Substituted Benzofuran 2-bromo-4-chlorophenol->Product Ketone Ketone Ketone->Product  Pd catalyst, Ligand, Base

Caption: One-pot palladium-catalyzed synthesis of substituted benzofurans.

This approach involves the palladium-catalyzed coupling of the enolate of a ketone with an o-halophenol, followed by an intramolecular cyclization. For the synthesis of this compound, 2-bromo-4-chlorophenol would be reacted with a suitable ketone that can provide the C2 and C3 atoms of the furan ring.

Performance Comparison

ParameterPrimary Route (Proposed)Alternative Route (Palladium-Catalyzed)
Starting Materials 2-bromo-4-chlorophenol, 2-bromo-1,1-dimethoxyethane2-bromo-4-chlorophenol, various ketones
Number of Steps 21 (one-pot)
Catalyst None (acid-promoted cyclization)Palladium catalyst and ligand
Projected Yield Moderate to Good (based on analogous synthesis)Moderate to Excellent
Scalability Potentially good for larger scaleMay be limited by catalyst cost and removal
Generality Specific to unsubstituted furan ringAllows for substitution on the furan ring
Purification Distillation or column chromatographyColumn chromatography

Experimental Data and Validation

A critical aspect of validating any synthetic route is the thorough characterization of the final product and key intermediates using modern analytical techniques.

Expected Characterization Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzofuran core. The protons on the furan ring (at C2 and C3) should appear as doublets, while the aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₄BrClO, MW: 231.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Note on Data Availability: As of the time of this writing, detailed, publicly available experimental and spectroscopic data specifically for the synthesis of this compound is limited. The protocols and expected data presented here are based on established chemical principles and analogous transformations reported in the literature and patents.[1] Researchers are advised to perform their own optimization and thorough characterization to validate these routes for their specific applications.

Conclusion and Future Outlook

The synthesis of this compound can be approached through multiple viable routes. The proposed two-step method, adapted from known procedures, offers a straightforward and potentially scalable approach. The alternative palladium-catalyzed one-pot synthesis provides a more convergent and flexible strategy for accessing substituted benzofurans.

The choice of the optimal synthesis route will depend on several factors, including the desired scale of the reaction, the availability of starting materials and catalysts, and the need for specific substitution patterns on the benzofuran core. Further research and publication of detailed experimental data for the synthesis and characterization of this compound would be a valuable contribution to the scientific community, facilitating its broader application in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Biological Activities of Substituted Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic system due to its prevalence in natural products and its diverse pharmacological applications.[1][2] The strategic placement and nature of substituents on this bicyclic ring system can dramatically influence its biological activity, leading to a fascinating array of isomers with distinct therapeutic potentials. This guide provides an in-depth comparison of the biological activities of substituted benzofuran isomers, focusing on their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols.

The Benzofuran Core: A Versatile Scaffold for Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a fundamental structural unit in numerous biologically active molecules.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4] The versatility of the benzofuran nucleus allows for the synthesis of a vast library of derivatives, where slight modifications in the substitution pattern can lead to significant changes in their biological profiles. This guide will delve into how isomerism—specifically the positional variation of substituents—plays a critical role in dictating the therapeutic efficacy of these compounds.

Comparative Analysis of Biological Activities

The biological activity of substituted benzofurans is intricately linked to the position and electronic properties of the substituents on the benzofuran ring. The following sections compare the antimicrobial, antioxidant, and anticancer activities of various benzofuran isomers, highlighting key structure-activity relationships (SAR).

Antimicrobial Activity: A Tale of Positional Importance

The quest for novel antimicrobial agents is a global health priority, and benzofuran derivatives have emerged as a promising class of compounds.[2][4] The position of substituents on the benzofuran ring significantly impacts their antibacterial and antifungal efficacy.

For instance, studies have shown that substitutions at the C-2, C-3, and C-6 positions of the benzofuran ring are crucial for antimicrobial activity.[2] Compounds with a hydroxyl group at the C-6 position have exhibited excellent antibacterial activity against a range of bacterial strains.[2] Conversely, blocking this hydroxyl group leads to a loss of activity, underscoring its importance.[2]

Furthermore, the nature of the substituent at the C-2 position plays a vital role. Benzofurans with a phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl group at this position have demonstrated good antibacterial activity.[2] The presence of halogen atoms, such as bromine, on both the benzofuran ring (at C-5) and a C-2 aryl substituent (at C-4 of the phenyl ring) has been shown to result in excellent antibacterial activity.[2]

Table 1: Comparative Antimicrobial Activity of Substituted Benzofuran Isomers

Compound IDSubstituent Position(s)Substituent(s)Target OrganismMIC (µg/mL)Reference
1a C-6-OHS. aureus0.78-3.12[2]
1b C-6-OCH3S. aureusInactive[2]
2a C-2, C-52-(4-bromophenyl), 5-bromoS. aureus29.76-31.96 (mmol/L)[2]
2b C-22-phenylS. aureus0.78-6.25[2]
3a C-2(3-phenyl-3-methylcyclobutyl) ketoximeS. aureus0.039[2]
3b C-2(3-phenyl-3-methylcyclobutyl) O-benzylketoximeC. albicans0.625-2.5[5]
Antioxidant Activity: The Role of Hydroxyl and Other Electron-Donating Groups

Oxidative stress is implicated in a multitude of chronic diseases, making the development of effective antioxidants a key therapeutic strategy. Benzofuran derivatives, particularly those bearing hydroxyl groups, have shown significant antioxidant potential.[6] The antioxidant activity is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[1]

The position of the hydroxyl group is a critical determinant of antioxidant capacity. For example, a novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, has been reported to possess better antioxidant activity than the congener compound Trolox C.[6] This highlights the favorable contribution of the hydroxyl group at the C-5 position.

The overall substitution pattern influences the antioxidant potential. The presence of electron-donating groups generally enhances the antioxidant activity. A study on a series of substituted benzofuran derivatives revealed that compounds with specific substitution patterns exhibited very good antioxidant activity as determined by the DPPH method.[6]

Table 2: Comparative Antioxidant Activity of Substituted Benzofuran Isomers

Compound IDSubstituent(s) and Position(s)AssayIC50 (µg/mL) or % ScavengingReference
4a 5-amino-3-methyl-2-(substituted aryl)DPPHGood activity at 50, 100, 200 µg/mL[6]
4b 5-nitro-3-methyl-2-(substituted aryl)DPPHLower activity than 4a[6]
5a 5-hydroxy-4,6,7-trimethyl-2,3-dihydro, 2-acetic acid-Better than Trolox C[6]
Anticancer Activity: A Complex Interplay of Substituents

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzofuran derivatives have demonstrated significant potential in this area.[7][8] The anticancer activity of these compounds is highly dependent on the substitution pattern, with halogenation and the introduction of hybrid pharmacophores being key strategies to enhance potency.[8]

Halogen atoms such as bromine, chlorine, or fluorine introduced into the benzofuran ring have been shown to significantly increase anticancer activities.[8] For example, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a 2-fold increase in potency and inhibitory activity against certain cancer cell lines.[8]

Hybrid benzofuran derivatives, incorporating moieties like chalcone, triazole, piperazine, and imidazole, have emerged as potent cytotoxic agents.[8] This synergistic approach can lead to the development of highly potent anticancer drugs. Furthermore, benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the carcinogenesis of certain cancers.[8]

Table 3: Comparative Anticancer Activity of Substituted Benzofuran Isomers

Compound IDSubstituent(s) and Position(s)Cancer Cell LineIC50 (µM)Reference
6a 3-bromomethylK562, HL605, 0.1[8]
6b 3-methylK562, HL60Higher than 6a[8]
7a 2-(4-fluorobenzofuranyl)-0.43[8]
7b 2-benzofuranyl-Lower potency than 7a[8]
8a Benzene-sulfonamide at C-5, methyl at C-3-HIF-1 inhibitor[8]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted benzofuran and the key biological assays.

Synthesis of 2-Arylbenzofurans

A common and versatile method for the synthesis of 2-arylbenzofurans is the palladium-catalyzed Sonogashira coupling of o-halophenols with terminal alkynes, followed by cyclization.

Experimental Workflow for 2-Arylbenzofuran Synthesis

Synthesis_Workflow start Start step1 Sonogashira Coupling: o-halophenol + terminal alkyne (Pd catalyst, Cu(I) cocatalyst, base) start->step1 step2 Intramolecular Cyclization (Heat or acid/base catalysis) step1->step2 step3 Purification (Column chromatography) step2->step3 end 2-Arylbenzofuran step3->end

Caption: General workflow for the synthesis of 2-arylbenzofurans.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the o-halophenol (1.0 equiv.), terminal alkyne (1.2 equiv.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), Cu(I) cocatalyst (e.g., CuI, 0.1 equiv.), and a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a dry solvent (e.g., DMF or toluene).

  • Sonogashira Coupling: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in a suitable solvent (e.g., DMF or toluene) and heat at reflux or treat with a catalytic amount of acid (e.g., p-TsOH) or base (e.g., NaH) to induce intramolecular cyclization.

  • Purification: Purify the crude 2-arylbenzofuran by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start step1 Prepare serial dilutions of benzofuran compound in a 96-well plate start->step1 step2 Prepare standardized bacterial inoculum step1->step2 step3 Inoculate wells with bacterial suspension step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 step5 Determine MIC (lowest concentration with no visible growth) step4->step5 end MIC Value step5->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum only) and a sterility control (broth only).[10]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Antioxidant Activity Assay: DPPH Radical Scavenging Method

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[11]

Experimental Workflow for DPPH Assay

DPPH_Workflow start Start step1 Prepare serial dilutions of benzofuran compound start->step1 step2 Add DPPH solution to each dilution step1->step2 step3 Incubate in the dark at room temperature step2->step3 step4 Measure absorbance at 517 nm step3->step4 step5 Calculate % scavenging activity and IC50 step4->step5 end Antioxidant Capacity step5->end

Caption: General workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).[11]

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each compound dilution. Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank containing only the solvent and DPPH.[11]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[11]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Anticancer Activity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

Experimental Workflow for MTT Assay

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Treat cells with serial dilutions of benzofuran compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT reagent and incubate step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 step7 Calculate % viability and IC50 step6->step7 end Cytotoxicity Profile step7->end

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Conclusion and Future Perspectives

The biological activity of substituted benzofuran isomers is a rich and complex field of study. The position and nature of substituents on the benzofuran scaffold are critical determinants of their antimicrobial, antioxidant, and anticancer properties. This guide has provided a comparative overview of these activities, supported by experimental evidence and detailed protocols, to aid researchers in the design and development of novel benzofuran-based therapeutic agents.

Future research should continue to explore the vast chemical space of substituted benzofurans, focusing on the synthesis of novel isomers and the elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of more potent and selective drug candidates with improved therapeutic profiles.

References

A Senior Application Scientist's Guide to Assessing the Antioxidant Potential of 7-Bromo-5-chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Quest for Novel Antioxidants

In the landscape of medicinal chemistry, the search for potent antioxidant agents is driven by the imperative to combat oxidative stress, a pathological process implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these harmful entities.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[2]

The benzofuran scaffold has emerged as a privileged structure in drug discovery, with its derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Notably, the structural transformation from a chroman skeleton, found in potent antioxidants like Vitamin E, to a benzofuran skeleton has been reported to enhance antioxidant activity.[3][7] This guide focuses on a specific, synthetically promising subclass: 7-Bromo-5-chlorobenzofuran derivatives . The introduction of halogen atoms like bromine and chlorine can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioavailability and antioxidant efficacy.

This document provides a comprehensive, multi-tiered framework for the systematic evaluation of the antioxidant potential of these novel derivatives. We will move beyond simple screening to build a robust, evidence-based profile of their activity, grounding our protocols in established, validated methodologies and explaining the scientific rationale behind each experimental choice.

Pillar 1: The Mechanistic Underpinnings of Antioxidant Action

Before embarking on experimental evaluation, it is crucial to understand the fundamental mechanisms by which phenolic and heterocyclic compounds exert their antioxidant effects. This knowledge informs our choice of assays and the interpretation of results. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT) : The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•).[8][9] The O-H bond dissociation enthalpy (BDE) is a key determinant of efficacy in this pathway.

  • Single Electron Transfer followed by Proton Transfer (SET-PT) : The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation then deprotonates to form the antioxidant radical.[10][11]

  • Sequential Proton Loss Electron Transfer (SPLET) : The antioxidant first deprotonates to form an anion (ArO-), which then donates an electron to the free radical.[11][12] This mechanism is particularly relevant in polar solvents.

  • Transition Metal Chelation : Many antioxidants can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in redox cycling and generating highly reactive hydroxyl radicals via the Fenton reaction.[10][13][14]

These pathways are not mutually exclusive and can occur concurrently depending on the structure of the antioxidant, the nature of the free radical, and the solvent system.

G cluster_mechanisms Antioxidant Mechanisms cluster_hat HAT cluster_set SET-PT cluster_splet SPLET cluster_chelation Chelation Antioxidant Antioxidant (ArOH) HAT_step H• Donation Antioxidant->HAT_step SET_step1 e⁻ Transfer Antioxidant->SET_step1 SPLET_step1 H⁺ Loss Antioxidant->SPLET_step1 Chelation_step Binding Antioxidant->Chelation_step Radical Free Radical (R•) Radical->HAT_step Radical->SET_step1 SPLET_step2 e⁻ Transfer Radical->SPLET_step2 Metal Metal Ion (Fe²⁺) Metal->Chelation_step Quenched_Radical Quenched Radical (RH) HAT_step->Quenched_Radical SET_step2 H⁺ Transfer SET_step1->SET_step2 SET_step2->Quenched_Radical SPLET_step1->SPLET_step2 SPLET_step2->Quenched_Radical Inactive_Metal Inactive Complex Chelation_step->Inactive_Metal

Caption: Key mechanisms of antioxidant action against free radicals and metal ions.

Pillar 2: A Validated Workflow for Antioxidant Assessment

We advocate for a tiered approach, beginning with rapid and cost-effective in vitro chemical assays to establish baseline activity and progressing to more complex, biologically relevant cell-based models. This ensures that resources are focused on the most promising candidates.

Caption: A logical workflow for progressing from synthesis to lead candidate identification.

Tier 1: Foundational In Vitro Chemical Assays

These spectrophotometric assays are the workhorses of initial antioxidant screening. They are rapid, reproducible, and provide quantitative measures of radical scavenging and reducing power.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Causality : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[15] The reduction of the deep violet DPPH radical to the pale yellow hydrazine form is monitored by the decrease in absorbance at ~517 nm.[16] Its simplicity and speed make it an excellent first-pass screen for HAT-based activity.[15]

  • Detailed Experimental Protocol :

    • Reagent Preparation :

      • Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0 ± 0.2. This solution should be prepared fresh and protected from light.[16]

      • Prepare a stock solution of the this compound test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

      • Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) using the same solvent.

    • Assay Procedure (96-well plate format) :

      • Add 100 µL of the DPPH working solution to each well.

      • Add 100 µL of the test compound at various concentrations (serial dilutions) to the wells. For the control, add 100 µL of solvent.

      • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measurement :

      • Measure the absorbance of each well at 517 nm using a microplate reader.[16]

    • Calculation :

      • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Plot the % Scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle & Causality : This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The reduction of ABTS•+ back to its colorless neutral form is measured by the decrease in absorbance at ~734 nm.[17][18] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants and its stability over a wider pH range.[17][18][19]

  • Detailed Experimental Protocol :

    • Reagent Preparation :

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

      • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[18] This creates a stable radical solution.

      • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay Procedure :

      • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

      • Add 10 µL of the test compound (at various concentrations) or the positive control (Trolox) to the wells.

      • Mix and incubate at room temperature for 5-7 minutes.[18]

    • Measurement :

      • Read the absorbance at 734 nm.[17]

    • Calculation :

      • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as µmol of Trolox equivalents per gram or mole of the compound.

C. FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Causality : The FRAP assay directly measures the electron-donating capacity of an antioxidant, a key aspect of the SET mechanism.[20][21] It assesses the ability of a sample to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH, with the absorbance change measured at 593 nm.[20][22] This assay provides a direct measure of the total reducing power of a compound.[1][20]

  • Detailed Experimental Protocol :

    • Reagent Preparation :

      • Acetate Buffer (300 mM, pH 3.6) : Prepare using sodium acetate and acetic acid.

      • TPTZ Solution (10 mM) : Dissolve TPTZ in 40 mM HCl.

      • FeCl₃ Solution (20 mM) : Dissolve ferric chloride in water.

      • FRAP Reagent : Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[22]

    • Assay Procedure :

      • Add 180 µL of the FRAP reagent to each well.

      • Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or solvent blank.

      • Mix and incubate at 37°C for approximately 4-6 minutes.[2][22]

    • Measurement :

      • Measure the absorbance at 593 nm.[20][22]

    • Calculation :

      • Construct a standard curve using a known concentration of FeSO₄. The FRAP value of the sample is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.[22]

Comparative Data Summary (Illustrative)

To effectively compare the performance of novel derivatives, data should be systematically tabulated. The following table presents a hypothetical comparison of a this compound derivative against standards.

CompoundDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (TEAC, µmol TE/µmol)FRAP Value (µmol Fe²⁺/µmol)
Derivative 1 45.8 ± 3.12.1 ± 0.21.8 ± 0.1
Benzofuran (unsubstituted) 150.2 ± 9.50.8 ± 0.10.6 ± 0.05
Ascorbic Acid 25.5 ± 1.81.1 ± 0.11.0 ± 0.1
Trolox 38.0 ± 2.51.00 (by definition)1.5 ± 0.2

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data : In this example, "Derivative 1" shows significantly improved activity over the parent benzofuran structure in all three chemical assays, suggesting the bromo and chloro substitutions are beneficial. Its DPPH and ABTS radical scavenging is comparable to the standard, Trolox, and its reducing power (FRAP value) is superior to both standards, indicating a potent electron-donating capacity.

Tier 2: The Cellular Antioxidant Activity (CAA) Assay for Biological Relevance

While chemical assays are informative, they do not account for bioavailability, metabolism, or subcellular localization.[23][24] The CAA assay bridges this gap by measuring antioxidant activity within a live cell model, providing a more biologically significant assessment.[25][26]

  • Principle & Causality : The assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[24] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[24] An externally applied free radical initiator (like AAPH) generates peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][27] An effective antioxidant will enter the cell and quench these radicals, preventing DCF formation and reducing the fluorescent signal.[24]

  • Detailed Experimental Protocol :

    • Cell Culture :

      • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at an appropriate density. Culture until cells are 90-100% confluent.[23][27]

    • Assay Procedure :

      • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS).

      • Treat the cells with 100 µL of medium containing the test compound or a positive control (Quercetin) at various concentrations for 1 hour.

      • Remove the treatment medium and add 100 µL of a 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.[23]

      • Remove the DCFH-DA solution, wash the cells, and then add 100 µL of a 600 µM AAPH solution (the radical initiator) to all wells except the negative controls.

    • Measurement :

      • Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

    • Calculation :

      • The area under the curve (AUC) of fluorescence versus time is calculated.

      • The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

      • Results are often expressed as micromoles of Quercetin Equivalents (QE) per mole of the compound, based on a Quercetin standard curve.[25]

G cluster_caa Cellular Antioxidant Activity (CAA) Assay Workflow cluster_cell Events Inside a Single Cell start Seed HepG2 Cells in 96-well plate step1 Treat cells with Test Compound start->step1 step2 Load cells with DCFH-DA probe step1->step2 step3 Wash cells step2->step3 step4 Induce Oxidative Stress with AAPH step3->step4 step5 Measure Fluorescence over time step4->step5 end Calculate CAA Value (Quercetin Equivalents) step5->end probe_in DCFH-DA (Cell Permeable) probe_trap Esterase Cleavage -> DCFH (Trapped) probe_in->probe_trap oxidation DCFH Oxidation probe_trap->oxidation aaph AAPH -> Peroxyl Radicals aaph->oxidation antioxidant Test Compound (Antioxidant) antioxidant->aaph Scavenges fluorescence DCF (Highly Fluorescent) oxidation->fluorescence

Caption: Workflow and intracellular principle of the CAA assay.

Conclusion and Future Outlook

The systematic assessment of this compound derivatives requires a multi-faceted approach that combines rapid chemical screening with biologically relevant cellular assays. The tiered workflow detailed in this guide—progressing from DPPH, ABTS, and FRAP to the CAA assay—provides a robust framework for identifying lead candidates. By grounding experimental protocols in established science and understanding the mechanistic basis of antioxidant action, researchers can confidently evaluate the therapeutic potential of this promising class of compounds. The structure-activity relationships derived from such studies will be invaluable for the rational design of next-generation antioxidant drugs to combat diseases rooted in oxidative stress.

References

A Comparative In Vitro Evaluation of Novel Compounds Derived from 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, known for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of halogens, such as bromine and chlorine, into the benzofuran ring has been shown to significantly enhance the therapeutic potential of these molecules, likely due to the formation of halogen bonds that improve binding affinity to biological targets.[3] This guide provides a comprehensive in vitro evaluation of a novel series of hypothetical compounds derived from the 7-Bromo-5-chlorobenzofuran core, comparing their potential as anticancer and antimicrobial agents. We will delve into the causality behind the experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.

The this compound Scaffold: A Rationale for Exploration

The selection of the this compound scaffold is a strategic one. Halogenated compounds often exhibit enhanced lipophilicity, which can improve cell membrane permeability. Furthermore, the specific positioning of bromine and chlorine atoms can influence the electronic properties of the molecule, potentially leading to more potent and selective interactions with target enzymes or receptors.[3] This dual halogenation pattern offers a unique starting point for the synthesis of novel derivatives with potentially superior biological profiles compared to their non-halogenated or mono-halogenated counterparts. The structure-activity relationship (SAR) of benzofuran derivatives suggests that substitutions at various positions can significantly impact their anticancer and antimicrobial efficacy.[4][5]

Synthesis of Novel Derivatives

For the purpose of this guide, we will consider a hypothetical series of compounds (BCB-1 to BCB-3) synthesized from a 2-acetyl-7-bromo-5-chlorobenzofuran precursor. The synthesis would typically involve the reaction of the precursor with different aromatic aldehydes to form chalcone intermediates, which are then cyclized with various reagents to introduce different heterocyclic moieties. This approach allows for the creation of a library of diverse structures for biological screening.[6][7]

In Vitro Evaluation: A Multi-pronged Approach

A robust in vitro evaluation is critical to identify promising lead compounds for further development. Our comparative analysis will focus on two key areas: anticancer cytotoxicity and antimicrobial activity. We will also explore the potential mechanism of action by investigating the interaction of these compounds with DNA.

Part 1: Anticancer Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxicity of the novel compounds against various cancer cell lines. The MTT assay is a widely used, reliable, and quantitative colorimetric method for this purpose.[8][9]

This protocol is designed to assess the effect of our hypothetical compounds (BCB-1, BCB-2, and BCB-3) and a known anticancer drug (e.g., Doxorubicin as a positive control) on the viability of human cancer cell lines, such as a lung cancer cell line (A549) and a breast cancer cell line (MCF-7).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Novel compounds (BCB-1, BCB-2, BCB-3) dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BCB-1, BCB-2, BCB-3) and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[9]

  • Formazan Formation: Incubate the plates for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

CompoundIC50 on A549 (µM)IC50 on MCF-7 (µM)
BCB-18.512.3
BCB-22.14.7
BCB-315.225.8
Doxorubicin0.50.9

Causality Behind Experimental Choices: The use of multiple cell lines provides a broader understanding of the compounds' activity spectrum. Doxorubicin serves as a benchmark for potency. The 48-hour incubation period is a standard duration to observe significant effects on cell proliferation.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening (Agar Well Diffusion) cluster_quantitative Quantitative Screening (Broth Microdilution) prep_plates Prepare & Inoculate Agar Plates create_wells Create Wells prep_plates->create_wells add_compounds_agar Add Compounds create_wells->add_compounds_agar incubate_agar Incubate Plates add_compounds_agar->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones serial_dilutions Prepare Serial Dilutions in 96-well Plate measure_zones->serial_dilutions For active compounds inoculate_wells Inoculate with Microbes serial_dilutions->inoculate_wells incubate_broth Incubate Plates inoculate_wells->incubate_broth determine_mic Determine MIC incubate_broth->determine_mic start Start start->prep_plates DNA_Interaction_Logic cluster_outcomes Potential Biological Outcomes compound Novel Benzofuran Compound interaction Binding Interaction compound->interaction dna Target DNA dna->interaction inhibit_replication Inhibition of DNA Replication interaction->inhibit_replication inhibit_transcription Inhibition of Transcription interaction->inhibit_transcription apoptosis Induction of Apoptosis inhibit_replication->apoptosis inhibit_transcription->apoptosis

References

A Comparative Analysis of the Stability of 7-Bromo-5-chlorobenzofuran and Other Dihalogenated Benzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. Dihalogenated benzofurans, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Among these, 7-Bromo-5-chlorobenzofuran stands as a key intermediate in the synthesis of various complex molecules.[5] Understanding its stability profile in comparison to other dihalogenated benzofurans is crucial for optimizing synthesis, formulation, and storage conditions.

This guide provides a comprehensive comparison of the stability of this compound with other dihalogenated benzofurans, grounded in established principles of chemical stability and supported by detailed experimental protocols for researchers to conduct their own assessments.

The Critical Role of Halogenation in Benzofuran Stability

The introduction of halogen substituents to the benzofuran ring system significantly influences its electronic properties and, consequently, its chemical reactivity and stability.[6][2] Halogens, being electronegative, exert an inductive electron-withdrawing effect (-I), while their lone pairs can participate in resonance, leading to a weaker electron-donating effect (+M). The interplay of these effects, along with the position of the halogens on the benzofuran scaffold, dictates the molecule's susceptibility to various degradation pathways.

The stability of a chemical compound is its ability to resist unwanted chemical reactions or decomposition under specified conditions. This can be broadly categorized into thermal, chemical, and photolytic stability. A thorough understanding of these aspects is paramount for the successful development of drug candidates.[7]

Comparative Stability Profile: A Postulated Analysis

Direct comparative experimental data on the stability of this compound versus other dihalogenated benzofurans is not extensively available in the public domain. However, based on fundamental principles of organic chemistry and structure-activity relationships, we can postulate a comparative stability profile.

The stability of dihalogenated benzofurans is influenced by:

  • Nature of the Halogen: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This suggests that bromo-substituted benzofurans might be less thermally stable than their chloro- or fluoro- counterparts.

  • Position of the Halogens: The position of the halogens on the benzene or furan ring can influence the electron density distribution and steric hindrance around reactive sites, thereby affecting susceptibility to nucleophilic or electrophilic attack.

Table 1: Postulated Relative Stability of Dihalogenated Benzofurans

CompoundHalogen CombinationPostulated Relative StabilityRationale
This compound Br, ClModerateThe presence of a C-Br bond may render it more susceptible to thermal and photolytic degradation compared to dichloro analogs. The electron-withdrawing nature of both halogens can influence the reactivity of the furan ring.
5,7-DichlorobenzofuranCl, ClHighThe C-Cl bond is stronger than the C-Br bond, suggesting greater thermal stability.
5,7-DibromobenzofuranBr, BrModerate to LowThe presence of two C-Br bonds may lead to lower thermal and photolytic stability compared to chlorinated analogs.
5-Bromo-7-chlorobenzofuranBr, ClModerateSimilar to this compound, with potential minor differences in reactivity due to the altered substitution pattern.

It is crucial to emphasize that this table represents a postulated comparison. Rigorous experimental validation is necessary to establish a definitive stability order. The following sections provide the methodologies to perform such a validation.

Experimental Protocols for Assessing Stability

A comprehensive assessment of stability involves subjecting the compounds to a variety of stress conditions, a process known as forced degradation or stress testing.[7][8][9] These studies are designed to identify potential degradation products and establish degradation pathways, which is a regulatory requirement for new drug substances.[7][8][10]

The primary analytical technique for quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation of the degradation products.[11][12][13]

The following diagram illustrates a typical workflow for a comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions of This compound and other dihalogenated benzofurans in a suitable solvent (e.g., ACN:H2O) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress conditions base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress conditions ox Oxidative Degradation (e.g., 3% H2O2, RT) prep->ox Expose to stress conditions thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal Expose to stress conditions photo Photolytic Degradation (ICH Q1B guidelines) prep->photo Expose to stress conditions sampling Sample aliquots at defined time points acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling neutralize Neutralize acidic/basic samples sampling->neutralize hplc HPLC-UV/DAD Analysis (Quantify parent compound and detect degradants) neutralize->hplc lcms LC-MS Analysis (Identify degradation products) hplc->lcms For structural elucidation kinetics Calculate degradation kinetics (e.g., rate constants, half-life) hplc->kinetics pathway Propose degradation pathways lcms->pathway compare Compare stability profiles kinetics->compare pathway->compare

Caption: Workflow for Comparative Forced Degradation Studies.

The following are step-by-step protocols for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance.[9]

3.2.1. Acidic and Basic Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[14]

    • Basic: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.[14]

  • Sampling and Neutralization: At each time point, withdraw an aliquot and neutralize it (add 1 N NaOH for the acidic sample and 1 N HCl for the basic sample).

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3.2.2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the test compound.

  • Stress Conditions: To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protect it from light.[10]

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Dilute the sample with the mobile phase for HPLC analysis.

3.2.3. Thermal Degradation

  • Preparation: Place a known amount of the solid compound in a vial.

  • Stress Conditions: Expose the solid compound to elevated temperatures (e.g., 80°C) in a thermostatically controlled oven.

  • Sampling: At various time points, dissolve a portion of the solid in a suitable solvent.

  • Analysis: Dilute the solution for HPLC analysis.

3.2.4. Photolytic Degradation

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a transparent container. Also, prepare a control sample wrapped in aluminum foil.

  • Stress Conditions: Expose the sample to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

  • Sampling and Analysis: Analyze the exposed sample and the control sample by HPLC.

Potential Degradation Pathways

Based on the known reactivity of benzofurans, several degradation pathways can be anticipated under forced degradation conditions.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent Dihalogenated Benzofuran hydrolysis_prod Ring-opened products (e.g., substituted phenols) parent->hydrolysis_prod H+/OH- oxidation_prod Epoxides, diols, or ring-opened products parent->oxidation_prod [O] photolysis_prod Dehalogenated products or polymeric materials parent->photolysis_prod

Caption: Potential Degradation Pathways of Dihalogenated Benzofurans.

  • Hydrolysis: The furan ring of benzofuran is susceptible to cleavage under strong acidic or basic conditions, potentially leading to the formation of substituted phenols.

  • Oxidation: The electron-rich furan ring can be oxidized, leading to the formation of epoxides, which can further react to form diols or ring-opened products like keto esters.[16]

  • Photolysis: Photolytic degradation of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond, leading to dehalogenated products. Polychlorinated dibenzofurans are known to undergo aqueous photodegradation.[17]

Data Interpretation and Stability Comparison

The stability of each dihalogenated benzofuran can be quantitatively compared by determining the degradation rate constants and half-lives under each stress condition.

Table 2: Example Data Summary for Stability Comparison

Stress ConditionCompound% Degradation at 24hDegradation Products (m/z)
Acidic Hydrolysis This compound
5,7-Dichlorobenzofuran
Basic Hydrolysis This compound
5,7-Dichlorobenzofuran
Oxidative This compound
5,7-Dichlorobenzofuran
Thermal This compound
5,7-Dichlorobenzofuran
Photolytic This compound
5,7-Dichlorobenzofuran

By populating this table with experimental data, a clear and objective comparison of the stability of this compound with other dihalogenated benzofurans can be established.

Conclusion

While a definitive, experimentally-derived comparison of the stability of this compound and other dihalogenated benzofurans is yet to be published, this guide provides a framework for such an investigation. By applying the principles of forced degradation and utilizing robust analytical techniques, researchers can elucidate the stability profiles of these important heterocyclic compounds. This knowledge is invaluable for the development of robust synthetic routes, stable formulations, and ultimately, safe and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel halogenated heterocyclic compounds like 7-Bromo-5-chlorobenzofuran is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. It is designed to build on your existing laboratory safety knowledge by explaining the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Part 1: Hazard Identification and Essential Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is a solid organic compound with specific hazards that dictate our handling and disposal strategy.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementKey Implications
Acute Toxicity (Oral)H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke when handling.[1]
Skin IrritationH315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab coats.[1]
Serious Eye IrritationH319: Causes serious eye irritationMandatory use of chemical safety goggles and/or a face shield is required.[1]
Respiratory IrritationH335: May cause respiratory irritationHandling must occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[1]
Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is required at all times when handling this compound and its waste:

  • Eye and Face Protection: Chemical safety goggles and a face shield. This dual protection is crucial to prevent eye damage from splashes or airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Body Protection: A chemically resistant lab coat and closed-toe shoes are essential to prevent skin contact.[2]

  • Respiratory Protection: When handling the solid outside of a fume hood or during a spill cleanup where dust may be generated, a NIOSH-approved respirator is necessary.[1]

Part 2: The Core Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound, which places it under the stringent regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] The following protocol ensures compliance with these "cradle-to-grave" responsibilities.[5]

Step 1: Waste Characterization and Segregation (The Critical First Step)
  • Identify as Hazardous Waste: As a halogenated heterocyclic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[5][6]

  • Segregate Halogenated Waste: This is the most critical step from both a safety and compliance perspective. Halogenated organic waste must be collected in a dedicated waste stream, separate from non-halogenated organic waste.[2][7]

    • Causality: Halogenated wastes require specialized high-temperature incineration with acid gas scrubbers to neutralize the corrosive hydrogen halides (e.g., HCl, HBr) produced during combustion. Mixing these wastes with non-halogenated streams contaminates the entire volume, significantly increasing disposal costs and violating regulatory standards.[7]

Step 2: Waste Container Selection and Management
  • Choose a Compatible Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.

  • Maintain Container Integrity: The container must be in good condition, free from leaks or cracks. It must be kept closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.[7]

Step 3: Waste Accumulation
  • Solid Waste: Collect pure this compound, reaction byproducts, and grossly contaminated materials directly into your designated halogenated waste container.

  • Contaminated Labware: Disposable materials such as weighing paper, gloves, and wipes that are contaminated with the compound must also be placed in the same container.

  • Glassware Decontamination: When cleaning glassware, rinse it with a small amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the designated container.[2] Never pour this rinsate down the drain.[1][8]

Step 4: Proper Labeling

Accurate labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must contain the following information:

  • The words "Hazardous Waste" .[2]

  • The full, unabbreviated chemical name: "this compound" .

  • List all other constituents in the container, including solvent rinsates.

  • An indication of the hazards (e.g., Irritant, Toxic).

  • The date when waste was first added to the container (Accumulation Start Date).

Step 5: On-Site Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container at or near the point of generation and under the control of the laboratory personnel. This area should be cool, dry, and have secondary containment to catch any potential leaks.[7]

  • Arrange for Pickup: Follow your institution's specific procedures to request a waste collection from your EHS or a licensed hazardous waste disposal contractor.[7]

  • Manifest Tracking: The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF), ensuring a closed loop of responsibility.[6]

Part 3: Emergency Procedures - Managing Spills

Immediate and correct response to a spill is vital to protect personnel.

  • Alert Personnel: Immediately notify others in the area of the spill.[1]

  • Don Appropriate PPE: Before cleaning, don all required PPE, including a respirator to prevent dust inhalation.[1]

  • Contain the Spill: Use a dry, inert absorbent material like vermiculite or sand to cover and contain the solid spill. Avoid using water, as this can create a solution that is harder to contain.[1][7]

  • Clean Up: Carefully sweep or scoop the material and absorbent into a designated container. Use dry clean-up procedures and avoid generating dust.[1]

  • Package and Label: Place all contaminated cleanup materials (absorbent, gloves, wipes) into a new hazardous waste container. Seal and label it as "Hazardous Waste - Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe as hazardous waste. Finally, wash the area with soap and water.[1]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_protocol Phase 2: Disposal Protocol start Start: Generation of This compound Waste haz_id 1. Hazard Identification (Review SDS) [H302, H315, H319, H335] start->haz_id ppe 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) haz_id->ppe segregate 3. Segregate Waste Stream ppe->segregate halogen Halogenated Waste (Correct Path) segregate->halogen Is it halogenated? YES non_halogen Non-Halogenated Waste (Incorrect Path - STOP) segregate->non_halogen NO container 4. Use Labeled, Compatible Waste Container halogen->container collect 5. Collect Waste (Solids, Rinsate, PPE) container->collect store 6. Store in Satellite Accumulation Area collect->store dispose 7. Arrange Disposal via Licensed Contractor (Manifest) store->dispose end End: Compliant Disposal dispose->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's specific hazards and adhering to the principles of waste segregation, proper containerization, and regulatory compliance, we ensure that our innovative work does not come at the cost of safety. This protocol should serve as a foundational guide, always to be supplemented by your institution's specific EHS procedures.

References

Comprehensive Safety and Handling Guide for 7-Bromo-5-chlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Bromo-5-chlorobenzofuran. As a halogenated benzofuran derivative, this compound requires careful management to mitigate potential health risks and ensure a safe laboratory environment. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to empower researchers with the knowledge to handle this and similar chemical entities with confidence and precision.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound with hazards typical of halogenated aromatic heterocycles. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogs, such as this compound-2-carboxylic acid, provide a strong basis for hazard assessment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Based on available data for analogous compounds, this compound should be regarded as possessing the following hazards:

  • Harmful if swallowed [1][2]

  • Harmful in contact with skin [1]

  • Harmful if inhaled [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

The presence of bromine and chlorine atoms on the benzofuran scaffold enhances its reactivity and potential for biological activity, necessitating stringent adherence to safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to prevent exposure through all potential routes.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][3]Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.[1][4]Inspect gloves for any signs of degradation or perforation before each use. Double-gloving can provide additional protection during prolonged handling. A lab coat should be worn at all times and kept fully buttoned.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if not handled in a fume hood.[1]All handling of solid this compound that may generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator is mandatory.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Donning and Doffing PPE: Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination. Always remove gloves first, followed by your lab coat, and finally your eye protection. Wash your hands thoroughly after removing all PPE.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow for handling this compound is essential for minimizing risk.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Chemical Handling cluster_spill Spill Response cluster_decon Decontamination cluster_waste Waste Disposal prep Preparation handling Chemical Handling spill Spill Response decon Decontamination waste Waste Disposal prep_sds Review SDS of Analogous Compounds prep_hazards Identify Hazards and Don PPE prep_sds->prep_hazards handling_hood Use Chemical Fume Hood prep_hazards->handling_hood handling_dust Avoid Dust Generation handling_hood->handling_dust handling_container Keep Container Closed handling_dust->handling_container spill_evacuate Evacuate if Necessary handling_container->spill_evacuate spill_kit Use Spill Kit spill_evacuate->spill_kit spill_decontaminate Decontaminate Area spill_kit->spill_decontaminate decon_clean Clean Work Area spill_decontaminate->decon_clean decon_wash Wash Hands Thoroughly decon_clean->decon_wash waste_collect Collect in Labeled Container decon_wash->waste_collect waste_ehs Contact EHS Office waste_collect->waste_ehs waste_follow Follow Regulations waste_ehs->waste_follow

Caption: Logical workflow for safely handling this compound.

Experimental Protocol:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.

  • Dispensing Solid : When weighing and transferring the solid, use a spatula and handle it gently to avoid creating airborne dust. Use a container that is appropriate for the amount of material being handled and that can be securely closed.

  • In Solution : When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is adequately cooled.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Minor Spills : For a small spill contained within a chemical fume hood, use a dry clean-up procedure.[1] Do not use water. Carefully sweep or vacuum the solid material into a sealed, labeled container for hazardous waste disposal.[1] Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spills : In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office. Prevent personnel from entering the contaminated area until it has been deemed safe by trained professionals.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow

start Generation of Waste collect Collect Waste in a Labeled, Sealed Container start->collect segregate Segregate Halogenated Organic Waste collect->segregate store Store in a Designated Hazardous Waste Area segregate->store dispose Dispose Through Institutional EHS Office store->dispose

Caption: Step-by-step process for the disposal of this compound waste.
  • Waste Collection : Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation : Store halogenated organic waste separately from other chemical waste streams to facilitate proper disposal.

  • Contact EHS : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance and to schedule a waste pickup. Do not dispose of this chemical down the drain.[5]

By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

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